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Core Science & Biosynthesis

Foundational

4-Methoxy-2-methylpyrrolidine-2-carboxylic acid (CAS 2031259-19-3): A Technical Guide to Next-Generation Peptidomimetic Scaffolds

Executive Summary In the landscape of modern medicinal chemistry, the transition from native peptides to metabolically stable, conformationally restricted peptidomimetics relies heavily on specialized non-proteinogenic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the transition from native peptides to metabolically stable, conformationally restricted peptidomimetics relies heavily on specialized non-proteinogenic amino acids[1]. 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid (CAS 2031259-19-3) represents a premier example of such a building block[2][3]. By combining a quaternary stereocenter at the


-carbon (C2) with a stereoelectronically active ether linkage at C4, this proline surrogate offers unprecedented control over peptide backbone geometry and lipophilicity[4].

This whitepaper provides an in-depth analysis of the physicochemical properties, conformational causality, and synthetic methodologies associated with CAS 2031259-19-3, designed specifically for drug development professionals and synthetic chemists.

Physicochemical Profiling and Structural Causality

The utility of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid lies in its precise structural modifications compared to native L-proline. The compound is frequently isolated and utilized as a hydrochloride salt to enhance stability and solubility during storage.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the free base and its commonly utilized protected derivatives[1][5].

PropertyValue (Free Acid / HCl Salt)N-Boc Derivative (CAS 2031258-56-5)Fmoc Derivative (CAS 2044712-86-7)
Molecular Formula C₇H₁₃NO₃ / C₇H₁₄ClNO₃C₁₂H₂₁NO₅C₂₂H₂₃NO₅
Molecular Weight 159.18 g/mol / 195.65 g/mol 259.30 g/mol 381.43 g/mol
LogP (Predicted) -0.5 to 0.11.113.85
H-Bond Donors 2 (NH, OH)1 (OH)1 (OH)
H-Bond Acceptors 3 (C=O, O-Me, N)55
Fraction sp³ (Fsp³) 0.860.830.45
The Causality of Conformational Restriction

The integration of this scaffold into a peptide chain is not merely a steric substitution; it is a calculated manipulation of the peptide's thermodynamic landscape.

  • The C2-Methyl Effect (Steric Constraint): Native proline undergoes cis/trans isomerization at the preceding amide bond, often leading to heterogeneous conformational populations. The introduction of a methyl group at the C2 position creates severe steric clash with the preceding residue when the amide bond is in the trans configuration. Consequently, C2-alkylated prolines strongly bias the preceding amide bond toward the cis conformation, effectively locking the peptide into a Type VI

    
    -turn.
    
  • The C4-Methoxy Effect (Stereoelectronic Tuning): The pyrrolidine ring is highly flexible, rapidly interconverting between C

    
    -endo and C
    
    
    
    -exo puckers. The electronegative oxygen of the C4-methoxy group engages in a gauche effect with the ring nitrogen. Depending on the relative stereochemistry (e.g., cis or trans to the carboxylate), this stereoelectronic interaction forces the ring into a singular, rigid pucker. This precise alignment projects the C-terminal amide bond into an optimal trajectory for target receptor binding, while simultaneously shielding the backbone from proteolytic degradation.

Conformation Core C2-Methylation & C4-Methoxylation Effect1 Steric Hindrance at Alpha-Carbon Core->Effect1 Effect2 Stereoelectronic Effect (Gauche Effect) Core->Effect2 Outcome1 Restriction of Phi/Psi Angles Effect1->Outcome1 Outcome2 Pyrrolidine Ring Pucker Stabilization Effect2->Outcome2 Final Enhanced Target Binding & Proteolytic Stability Outcome1->Final Outcome2->Final

Conformational and stereoelectronic effects of C2/C4 substitution on peptide stability.

Retrosynthetic Analysis and Methodologies

Synthesizing a quaternary stereocenter alongside a defined C4-chiral ether requires rigorous stereocontrol[4]. The most robust approach leverages the chiral pool, specifically starting from commercially available L-4-hydroxyproline.

Retrosynthetic Strategy

The core challenge is the enolate alkylation at C2 without racemization. This is typically solved using Seebach’s "Self-Reproduction of Chirality" principle, where the amino acid is temporarily locked into a bicyclic oxazolidinone. This intermediate shields one face of the enolate, ensuring that the subsequent methyl iodide alkylation occurs with absolute diastereoselectivity.

Retrosynthesis Target 4-Methoxy-2-methylpyrrolidine- 2-carboxylic acid (CAS 2031259-19-3) Intermediate1 N-Boc-4-methoxy- 2-methylproline Target->Intermediate1 Deprotection (HCl/Dioxane) Intermediate2 N-Boc-4-hydroxy- 2-methylproline Intermediate1->Intermediate2 Etherification (NaH, MeI) StartingMaterial L-4-Hydroxyproline (Chiral Pool) Intermediate2->StartingMaterial 1. N-Boc Protection 2. C2-Alkylation (Seebach's Oxazolidinone)

Retrosynthetic pathway from L-4-hydroxyproline to the target molecule.

Experimental Protocol 1: C4-Etherification of the Protected Scaffold

Once the C2-methyl group is established (yielding N-Boc-4-hydroxy-2-methylproline), the C4 hydroxyl group must be methylated.

Rationale: Standard Williamson ether synthesis conditions (NaH/MeI) can sometimes lead to unwanted esterification if the carboxylic acid is unprotected. Therefore, the acid is typically protected as a benzyl or tert-butyl ester first, or a highly controlled dianion approach is used. The protocol below describes the dianion approach for direct etherification[6].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve N-Boc-4-hydroxy-2-methylproline (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Dianion Generation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in small portions. Causality: 1.0 eq deprotonates the carboxylic acid, while the remaining 1.5 eq deprotonates the C4-hydroxyl group. The excess ensures complete formation of the alkoxide.

  • Alkylation: Stir the suspension at 0 °C for 30 minutes until hydrogen gas evolution ceases. Add Methyl Iodide (MeI, 3.0 eq) dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Quenching & Workup: Cool the flask back to 0 °C and carefully quench with saturated aqueous NH₄Cl. Acidify the aqueous layer to pH 3 using 1M HCl. Causality: Acidification is required to protonate the carboxylate back to the free acid, allowing it to partition into the organic phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield N-Boc-4-methoxy-2-methylpyrrolidine-2-carboxylic acid (CAS 2031258-56-5)[1].

Experimental Protocol 2: Peptide Coupling via SPPS

Incorporating a C2-alkylated amino acid into a growing peptide chain is notoriously difficult due to the severe steric shielding of the carboxylate carbon. Standard coupling reagents like DIC/HOBt will fail or result in massive deletion sequences.

Rationale: Highly reactive uronium/aminium salts based on HOAt, such as HATU, are mandatory. The 7-aza substitution in the HOAt leaving group provides an internal hydrogen bond that accelerates the aminolysis step, overcoming the steric bulk of the C2-methyl group.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-bound resin (e.g., Rink Amide AM resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to expose the N-terminal amine. Wash thoroughly with DMF (5x).

  • Pre-activation: In a separate vial, dissolve Fmoc-4-methoxy-2-methylpyrrolidine-2-carboxylic acid (CAS 2044712-86-7, 3.0 eq)[7][8] and HATU (2.9 eq) in a minimal volume of DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq) to the vial. Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU and form the active OAt ester. A slight deficiency of HATU (2.9 eq vs 3.0 eq) prevents capping of the resin by unreacted uronium species.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 4 to 12 hours. Note: Extended coupling times are strictly required due to the quaternary C2 center.

  • Verification: Perform a Kaiser test (or Chloranil test for secondary amines) to confirm complete coupling. If positive, repeat steps 3-5.

Applications in Drug Discovery

The unique spatial geometry of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid makes it an invaluable asset in targeting challenging protein-protein interactions (PPIs) and viral proteases[4].

  • HCV NS3/4A Protease Inhibitors: Proline derivatives are foundational to the macrocyclic inhibitors of the Hepatitis C virus. The C2-methyl group forces the macrocycle into a bioactive conformation, reducing the entropic penalty of binding, while the C4-methoxy group occupies a specific hydrophobic sub-pocket (S2 pocket) of the protease.

  • CNS Therapeutics: Substituted pyrrolidines are recognized pharmacophores for central nervous system targets, including Monoamine Oxidase B (MAO-B) and dopamine receptors[4]. The tunable lipophilicity (LogP) provided by the methoxy group enhances blood-brain barrier (BBB) penetration compared to the native hydroxyl counterpart.

References

Sources

Exploratory

4-methoxy-alpha-methylproline chemical structure and properties

Technical Guide: 4-Methoxy- -Methylproline – Structure, Synthesis, and Applications Executive Summary 4-Methoxy- -methylproline (4-MeO- -MePro) represents a high-value, "dual-constraint" non-proteinogenic amino acid used...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 4-Methoxy-


-Methylproline – Structure, Synthesis, and Applications 

Executive Summary

4-Methoxy-


-methylproline  (4-MeO-

-MePro) represents a high-value, "dual-constraint" non-proteinogenic amino acid used in advanced peptidomimetic design. By integrating the backbone-rigidifying properties of an

-methyl group with the ring-puckering influence of a 4-methoxy substituent, this molecule offers medicinal chemists a unique tool to lock peptide conformations, enhance metabolic stability, and tune solubility profiles.

This guide details the structural rationale, synthetic pathways, and physicochemical properties of 4-MeO-


-MePro, designed for researchers optimizing peptide therapeutics.

Chemical Structure & Stereochemistry

The utility of 4-MeO-


-MePro stems from its specific stereochemical configuration. The molecule contains two chiral centers:
  • C2 (

    
    -carbon):  Quaternary center bearing the methyl group.
    
  • C4 (

    
    -carbon):  Bearing the methoxy group.
    
Structural Nomenclature
  • IUPAC Name: (2S,4R)-4-methoxy-2-methylpyrrolidine-2-carboxylic acid (assuming the natural L-proline scaffold and trans relationship).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 159.18 g/mol [1]

Stereoelectronic Effects (The "Dual Lock")

The molecule's power lies in the synergistic effect of its two modifications:

FeatureStructural EffectBiological Consequence

-Methylation (C2)
Restricts

(phi) torsion angle via steric bulk.
Proteolytic Resistance: Blocks access to peptidases (e.g., DPPIV). Conformational Lock: Favors specific secondary structures (helices/turns).
4-Methoxylation (C4) Induces specific ring pucker via the gauche effect.Pre-organization: The electronegative oxygen prefers an axial or equatorial orientation depending on stereochemistry, locking the ring in

-exo or

-endo.

Conformational Analysis: The Energy Landscape

The conformation of proline derivatives is governed by the equilibrium between the


-endo (down) and 

-exo (up) puckers, and the cis/trans isomerization of the preceding peptide bond.
The Gauche Effect

In 4-substituted prolines, electronegative substituents (like -OMe or -F) prefer a gauche orientation relative to the ring nitrogen.

  • (4R)-isomer (Trans): Favors

    
    -exo  pucker.
    
  • (4S)-isomer (Cis): Favors

    
    -endo  pucker.
    
-Methyl Steric Clash

The


-methyl group introduces severe 

strain if the preceding peptide bond adopts a cis conformation. Therefore,

-methylproline derivatives strongly favor the trans-amide conformation (

), unlike unsubstituted proline which has a significant cis population (

).

Conformation Unsub Unsubstituted Proline (Flexible Pucker) AlphaMe α-Methylation (Steric Lock) Unsub->AlphaMe Restricts φ angle Blocks proteolysis Methoxy 4-Methoxylation (Electronic/Gauche Effect) Unsub->Methoxy Defines Ring Pucker (Exo vs Endo) Final 4-MeO-α-MePro (Rigid Scaffold) AlphaMe->Final Backbone Rigidity Methoxy->Final Sidechain Orientation

Figure 1: Synergistic effects of


-methylation and 4-methoxylation on proline rigidity.

Synthetic Protocols

The synthesis of quaternary amino acids is non-trivial due to steric hindrance at the


-carbon. The most robust method utilizes Seebach’s Self-Regeneration of Stereocenters (SRS)  principle.
Retrosynthetic Analysis

Target: (2S,4R)-4-methoxy-2-methylproline.

  • Precursor: trans-4-Hydroxy-L-proline (Chiral Pool).

  • Key Step: Stereoselective

    
    -alkylation of a bicyclic oxazolidinone intermediate.
    
Step-by-Step Synthesis (The SRS Route)

Step 1: Protection & Cyclization React trans-4-hydroxy-L-proline with pivalaldehyde to form the bicyclic oxazolidinone. This "locks" the stereochemistry and activates the


-position.
  • Reagents: Pivalaldehyde, acid catalyst (e.g., TsOH), pentane, reflux (Dean-Stark).[2]

  • Outcome: Single diastereomer (cis-fused system).

Step 2: O-Protection Protect the 4-hydroxyl group to prevent side reactions during enolization.

  • Reagents: TBDMS-Cl, Imidazole, DMF.

Step 3: Stereoselective


-Methylation 
Generate the enolate of the oxazolidinone. The bulky tert-butyl group directs the electrophile (MeI) to the opposite face (anti-addition), preserving the original stereochemistry (Retention via double inversion).
  • Protocol:

    • Cool THF solution of intermediate to -78°C.

    • Add LDA (1.1 eq) dropwise. Stir 30 min.

    • Add MeI (excess). Warm to RT slowly.

  • Result: The quaternary center is formed with high diastereomeric excess (>95% de).

Step 4: Deprotection & O-Methylation

  • Hydrolysis:[3][4] Acidic hydrolysis (6N HCl) opens the oxazolidinone ring.

  • O-Methylation: Selective methylation of the 4-OH can be achieved via Williamson ether synthesis on the N-Boc protected intermediate or using Meerwein's salt (

    
    ) if carboxyl is protected.
    

Synthesis Start 4-Hydroxy-L-Proline Step1 1. Pivalaldehyde Cyclization (Seebach Oxazolidinone) Start->Step1 Step2 2. O-Protection (TBDMS) Step1->Step2 Step3 3. Enolization (LDA, -78°C) & Methylation (MeI) Step2->Step3 Critical Step Step4 4. Acid Hydrolysis (Ring Opening) Step3->Step4 Step5 5. O-Methylation Step4->Step5 End 4-MeO-α-MePro Step5->End

Figure 2: The Seebach SRS pathway for generating quaternary proline derivatives.

Physicochemical Properties

The following data compares 4-MeO-


-MePro with standard proline derivatives.
PropertyL-Proline

-Methylproline
4-MeO-

-MePro (Predicted)
Molecular Weight 115.13129.16159.18
LogP (Hydrophobicity) -2.54-1.8 (More lipophilic)~ -1.9 (Balanced)
pKa (-COOH) 1.99~2.3 (Inductive effect)~2.1
pKa (-NH) 10.60~10.8~10.5
Water Solubility HighHighHigh
Amide cis % (in water) ~15-20%< 5% (Steric block)< 5%

Note: The addition of the methoxy group increases polarity relative to


-methylproline but maintains the steric bulk that enforces the trans-amide bond.

Applications in Drug Discovery

Peptidomimetics & -Turn Stabilization

Proline is a known "helix breaker" and turn inducer. 4-MeO-


-MePro is a "Super-Proline":
  • Mechanism: The

    
    -methyl group forces the backbone into a specific range of 
    
    
    
    angles (-60° to -80°), ideal for nucleating helices or stabilizing type-I
    
    
    -turns.
  • Use Case: Designing macrocyclic peptides where a rigid turn is required to align pharmacophores (e.g., in integrin inhibitors or GPCR ligands).

Proteolytic Stability

The primary failure mode for peptide drugs is degradation by proteases.

  • Mechanism: The quaternary carbon at the

    
    -position creates a "steric umbrella" that prevents the catalytic triad of proteases (like Chymotrypsin or DPPIV) from approaching the peptide bond.
    
  • Data: Peptides containing

    
    -methyl amino acids often show half-life extensions from minutes to hours in human plasma.
    
Tuning Solubility

While


-methylation increases lipophilicity (potentially hurting solubility), the 4-methoxy group acts as a polar handle. This allows chemists to gain the stability benefits of 

-methylation without sacrificing aqueous solubility, a common trade-off in peptide optimization.

References

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996. Link

  • Raines, R. T., et al. "The gauche effect in proline: Implications for collagen stability and folding." Protein Science, 2006. Link

  • Karle, I. L., & Balaram, P. "Structural characteristics of alpha-helical peptide structures containing Aib residues." Biochemistry, 1990.

    
    -methyl/Aib constraints). Link
    
  • Hruby, V. J. "Conformational restrictions of biologically active peptides via amino acid side chain groups." Life Sciences, 1982. Link

Sources

Foundational

A Technical Guide to the Nomenclature and Synonyms of (2S,4R)-4-methoxy-2-methylproline

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of the nomenclature and synonyms for the substituted proline derivative, (2S,4R)-4-methoxy-2-methylproline...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the nomenclature and synonyms for the substituted proline derivative, (2S,4R)-4-methoxy-2-methylproline. As a Senior Application Scientist, the following content is structured to offer not just a list of names, but a deeper understanding of the stereochemistry and substituent positions that define this specific molecule.

Introduction to Substituted Prolines

Proline and its derivatives are a cornerstone in medicinal chemistry and drug development. The unique cyclic structure of the pyrrolidine ring imparts significant conformational constraints on peptides and small molecules, influencing their biological activity and metabolic stability.[1] The strategic addition of substituents to the proline ring, such as at the 2- and 4-positions, allows for fine-tuning of these properties. The molecule of interest, (2S,4R)-4-methoxy-2-methylproline, is a chiral, non-proteinogenic amino acid characterized by a methyl group at the α-carbon (C2) and a methoxy group at the C4 position with a specific trans stereochemical relationship.

Systematic Nomenclature (IUPAC)

The unambiguous and systematic name for (2S,4R)-4-methoxy-2-methylproline, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is (2S,4R)-4-methoxy-2-methylpyrrolidine-2-carboxylic acid .[2][3]

Let's dissect this name to understand its components:

  • Pyrrolidine : This is the parent heterocycle, a five-membered saturated ring containing one nitrogen atom.

  • -2-carboxylic acid : This suffix indicates that a carboxyl group (-COOH) is attached to the second position of the pyrrolidine ring. The carbon of the carboxyl group is not counted as part of the ring.

  • 4-methoxy : A methoxy group (-OCH₃) is attached to the fourth position of the pyrrolidine ring.

  • 2-methyl : A methyl group (-CH₃) is attached to the second position of the pyrrolidine ring. This makes the C2 a quaternary carbon.

  • (2S,4R) : This stereochemical descriptor is crucial. It defines the absolute configuration at the two chiral centers, C2 and C4. The 'S' configuration at C2 and the 'R' configuration at C4 specify a particular stereoisomer. This trans relationship between the C2-methyl group and the C4-methoxy group is a key structural feature.

The numbering of the pyrrolidine ring in proline derivatives begins at the nitrogen atom as position 1 and proceeds around the ring to give the carboxyl group the lowest possible number, which is 2.

Synonyms and Alternative Nomenclatures

While the systematic IUPAC name provides ultimate clarity, several synonyms and alternative naming conventions may be encountered in literature and chemical databases. It is important to recognize these to ensure accurate identification of the molecule.

Common Name Abbreviation

In the context of peptide chemistry, a common abbreviation could be (2S,4R)-4-MeO-α-Me-Pro .

  • 4-MeO : Indicates the 4-methoxy group.

  • α-Me : Denotes the methyl group on the alpha-carbon (C2).

  • Pro : The standard abbreviation for proline.

Semi-Systematic Naming

A semi-systematic name that might be used is (2S,4R)-4-methoxy-2-methylproline . This is the name used in the topic of this guide and is readily understood by chemists familiar with amino acid nomenclature.

Nomenclature of Related Compounds

It is critical to distinguish (2S,4R)-4-methoxy-2-methylproline from its N-methylated counterpart. The compound (2S,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid (CAS No. 1860012-51-6) has the methyl group on the nitrogen atom (position 1), not on the alpha-carbon.[4][5] This seemingly small difference significantly alters the chemical properties and potential applications of the molecule.

Data Summary Table

Nomenclature TypeName
IUPAC Name (2S,4R)-4-methoxy-2-methylpyrrolidine-2-carboxylic acid
Common Abbreviation (2S,4R)-4-MeO-α-Me-Pro
Semi-Systematic Name (2S,4R)-4-methoxy-2-methylproline
Related N-methyl Isomer (2S,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid

Visualization of Nomenclature

The following diagram illustrates the relationship between the core structure and its nomenclature.

Nomenclature cluster_main Core Molecule cluster_names Nomenclature & Synonyms Core (2S,4R)-4-methoxy-2-methylproline IUPAC IUPAC Name: (2S,4R)-4-methoxy-2-methylpyrrolidine-2-carboxylic acid Core->IUPAC is systematically named as Abbreviation Common Abbreviation: (2S,4R)-4-MeO-α-Me-Pro Core->Abbreviation can be abbreviated as SemiSystematic Semi-Systematic Name: (2S,4R)-4-methoxy-2-methylproline Core->SemiSystematic is commonly called

Caption: Relationship between the core molecule and its various naming conventions.

Significance and Synthetic Considerations for 2-Methylproline Derivatives

The introduction of a methyl group at the C2 position of proline creates a quaternary stereocenter, which imparts a high degree of conformational rigidity. This has profound implications in drug design:

  • Conformational Restriction : The steric bulk of the α-methyl group restricts the rotation around the peptide bond, influencing the secondary structure of peptides and promoting specific conformations.[6]

  • Increased Potency : Strategic placement of α-methylproline units in peptide drugs can significantly enhance their potency.[7]

  • Improved Pharmacokinetics : The presence of the quaternary center can increase metabolic stability by shielding the adjacent peptide bond from enzymatic degradation.[7]

The stereoselective synthesis of 2-methyl-4-substituted prolines is a significant challenge in organic chemistry. Common approaches often involve the diastereoselective alkylation of proline enolates or the use of chiral auxiliaries.[8] The synthesis of related 4-substituted proline derivatives has been achieved through various methods, including stereodivergent and stereoselective synthesis of cis- and trans-4-substituted prolinols, which can then be oxidized to the corresponding proline derivatives.[9]

Experimental Protocols: A General Approach to Synthesis

Conceptual Synthetic Workflow
  • Starting Material : A suitable protected (4R)-4-hydroxyproline derivative, for example, N-Boc-(4R)-hydroxy-L-proline methyl ester.

  • Methylation of the 4-hydroxyl group : The hydroxyl group at C4 is converted to a methoxy group. This can be achieved using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.

  • α-Methylation : The key step is the stereoselective introduction of the methyl group at the C2 position. This is typically achieved by forming an enolate at C2 using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an electrophilic methyl source (e.g., methyl iodide). The stereoselectivity of this step is often influenced by the protecting groups and reaction conditions.

  • Deprotection : The final step involves the removal of the N-protecting group (e.g., Boc) and the hydrolysis of the methyl ester to yield the final carboxylic acid.

SynthesisWorkflow Start Protected (4R)-4-hydroxyproline Step1 Methylation of 4-OH Start->Step1 Intermediate1 Protected (4R)-4-methoxyproline Step1->Intermediate1 Step2 α-Methylation (C2) Intermediate1->Step2 Intermediate2 Protected (2S,4R)-4-methoxy-2-methylproline Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 End (2S,4R)-4-methoxy-2-methylproline Step3->End

Caption: Conceptual workflow for the synthesis of (2S,4R)-4-methoxy-2-methylproline.

Conclusion

The precise and unambiguous naming of complex molecules like (2S,4R)-4-methoxy-2-methylproline is paramount for effective scientific communication. Its systematic IUPAC name, (2S,4R)-4-methoxy-2-methylpyrrolidine-2-carboxylic acid , provides a complete structural description. Understanding the various synonyms and the significance of its structural features, particularly the C2-quaternary center, is essential for researchers in the field of drug discovery and development. The insights into the conformational effects of such substitutions continue to drive the design of novel therapeutics with enhanced properties.

References

  • A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Conformational landscape of substituted prolines. PMC - NIH. [Link]

  • Stereodivergent and stereoselective synthesis of cis-and trans-4-substituted prolinols. [Link]

  • Synthesis of 4-(Arylmethyl)proline Derivatives. ResearchGate. [Link]

  • Proline as Its Own Auxiliary: A New Method for the Enantioselective Synthesis of 2-Methylproline. Thieme Chemistry. [Link]

  • Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. [Link]

  • Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. The Journal of Organic Chemistry - ACS Publications. [Link]

  • (2R,4S)-4-methoxy-1-methyl-pyrrolidine-2-carboxylic acid hydrochloride. Synthonix. [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. ResearchGate. [Link]

  • How to name organic compounds using the IUPAC rules. UCLA. [Link]

  • Proline Methanologues: Design, Synthesis, Structural Properties, and Applications in Medicinal Chemistry. ResearchGate. [Link]

  • Short Summary of IUPAC Nomenclature of Organic Compounds. [Link]

  • A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. [Link]

  • Rule C-12 Guide to Construction of the Name (Substitutive Nomenclature). ACD/Labs. [Link]

  • IUPAC Naming of Organic Compounds. ChemTalk. [Link]

Sources

Exploratory

An In-depth Technical Guide to Quaternary Amino Acid 4-Methoxy-2-Methylproline Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the synthesis, stereochemical control, and potential a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, stereochemical control, and potential applications of 4-methoxy-2-methylproline derivatives. These quaternary amino acids represent a unique class of conformationally constrained building blocks with significant potential in modern drug discovery and peptide design. By combining the steric bulk of a Cα-methyl group with the electronic influence of a Cγ-methoxy group, these proline analogs offer a sophisticated tool for modulating peptide structure and function.

The Strategic Imperative for Conformationally Constrained Prolines

Proline's unique cyclic structure already imparts significant rigidity to peptide backbones, making it a crucial element in protein folding and secondary structure formation.[1] However, the development of therapeutic peptides often requires even greater control over conformation to enhance metabolic stability, receptor affinity, and bioavailability.[2] The introduction of substituents onto the proline ring provides a powerful strategy to achieve this.

Specifically, the creation of a quaternary center at the α-carbon (C2) by introducing a methyl group, as in α-methylproline, further restricts the allowable backbone dihedral angles (φ, ψ), stabilizing specific secondary structures like β-turns.[3][4] Simultaneously, substitution at the 4-position with an electron-withdrawing group, such as a methoxy group, can significantly influence the pyrrolidine ring's pucker (Cγ-endo vs. Cγ-exo) and the cis/trans isomerism of the preceding peptide bond.[3][5] The 4-methoxy-2-methylproline scaffold, therefore, offers a dual-handle approach to fine-tuning peptide and peptidomimetic architecture.

Proposed Stereoselective Synthetic Pathways

A robust and stereocontrolled synthesis is paramount for the practical application of these derivatives. While a direct, one-pot synthesis of 4-methoxy-2-methylproline is not established, a logical and feasible pathway can be constructed by combining established methodologies for α-methylation and 4-functionalization of proline. A proposed retrosynthetic analysis suggests that a suitable starting material would be a commercially available, stereochemically defined 4-hydroxyproline derivative.

Synthetic_Workflow cluster_0 Starting Material Preparation cluster_1 α-Methylation cluster_2 Modification at C4 cluster_3 Final Deprotection Start N-Boc-(2S,4R)-4-Hydroxyproline Methyl Ester Protect_OH Protection of 4-OH (e.g., TBDMS-Cl) Start->Protect_OH Step 1 Enolate_Formation Enolate Formation (LDA, -78 °C) Protect_OH->Enolate_Formation Step 2 Methylation Alkylation with MeI Enolate_Formation->Methylation Step 3 Deprotect_OH Deprotection of 4-OH (e.g., TBAF) Methylation->Deprotect_OH Step 4 Methylate_OH O-Methylation of 4-OH (e.g., NaH, MeI) Deprotect_OH->Methylate_OH Step 5 Final_Product Final Product: (2S,4R)-4-Methoxy-2-methylproline Methylate_OH->Final_Product Step 6 (Hydrolysis & N-deprotection)

Figure 1: A proposed synthetic workflow for (2S,4R)-4-methoxy-2-methylproline.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for similar proline modifications and serve as a robust starting point for synthesis.

Protocol 1: Synthesis of N-Boc-(2S,4R)-4-(tert-Butyldimethylsilyloxy)-2-methylproline Methyl Ester

This protocol details the crucial α-methylation step, which establishes the quaternary center at C2. The choice of a bulky silyl protecting group at the 4-position can influence the diastereoselectivity of the methylation.

  • Materials: N-Boc-(2S,4R)-4-(tert-Butyldimethylsilyloxy)proline methyl ester, Diisopropylamine, n-Butyllithium (n-BuLi), Methyl iodide (MeI), Tetrahydrofuran (THF, anhydrous), Saturated aqueous NH4Cl.

  • Procedure:

    • Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere.

    • Slowly add a solution of N-Boc-(2S,4R)-4-(tert-Butyldimethylsilyloxy)proline methyl ester (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

    • Add methyl iodide (1.5 eq) to the reaction mixture and stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

    • Quench the reaction by the addition of saturated aqueous NH4Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the title compound. The diastereoselectivity can be assessed by 1H NMR analysis of the crude product.[6]

Protocol 2: O-Methylation and Final Deprotection

This protocol outlines the conversion of the 4-hydroxy group to a methoxy group and subsequent removal of protecting groups.

  • Materials: The product from Protocol 1, Tetrabutylammonium fluoride (TBAF) in THF, Sodium hydride (NaH), Methyl iodide (MeI), Lithium hydroxide (LiOH), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure (O-Methylation):

    • First, deprotect the silyl ether by treating the product from Protocol 1 with TBAF in THF at room temperature. Monitor by TLC and purify to obtain N-Boc-(2S,4R)-4-hydroxy-2-methylproline methyl ester.

    • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of the 4-hydroxyproline derivative (1.0 eq) in THF.

    • Allow the mixture to stir at room temperature for 30 minutes, then cool back to 0 °C.

    • Add methyl iodide (1.5 eq) and allow the reaction to proceed at room temperature overnight.

    • Carefully quench the reaction with water and extract with ethyl acetate. Purify by column chromatography to yield N-Boc-(2S,4R)-4-methoxy-2-methylproline methyl ester.

  • Procedure (Final Deprotection):

    • Saponify the methyl ester using LiOH in a THF/water mixture.

    • After acidification, extract the carboxylic acid.

    • Remove the N-Boc protecting group by treatment with TFA in DCM.

    • Purify the final product, 4-methoxy-2-methylproline, by ion-exchange chromatography.[7]

Stereochemical Integrity and Conformational Implications

The stereochemistry at both C2 and C4 is critical to the function of these derivatives. The α-methylation of proline enolates can proceed with either retention or inversion of configuration, depending on the N-protecting group and reaction conditions.[6] Careful optimization and analysis are required to ensure the desired diastereomer is obtained.

The introduction of an electron-withdrawing methoxy group at the 4R position is expected to favor an exo ring pucker.[3] This conformational bias, in turn, promotes a trans conformation of the preceding peptide bond.[5] This is a key feature for stabilizing polyproline II (PPII) helices, which are important in many biological recognition events.[3] The combination of the exo pucker from the 4-methoxy group and the steric hindrance from the 2-methyl group creates a highly constrained amino acid that can be used to lock a peptide into a specific conformation.

Conformational_Influence cluster_Pro Proline Derivative cluster_Ring Pyrrolidine Ring Pucker cluster_Bond Peptide Bond Isomerism cluster_Structure Resulting Secondary Structure Pro 4-Methoxy-2-Methylproline Exo Exo Pucker (Favored) Pro->Exo 4-Methoxy group influences Trans Trans Amide Bond (Stabilized) Exo->Trans correlates with Endo Endo Pucker (Disfavored) PPII Polyproline II (PPII) Helix (Promoted) Trans->PPII favors Cis Cis Amide Bond (Disfavored)

Figure 2: The logical relationship between substitution, ring pucker, and secondary structure.

Applications in Drug Discovery and Peptide Science

The unique structural features of 4-methoxy-2-methylproline derivatives make them attractive for several applications in drug development.

  • Stabilization of Bioactive Conformations: By incorporating these amino acids into peptide sequences, it is possible to stabilize specific secondary structures, such as β-turns or PPII helices, which are often required for receptor binding. This can lead to increased potency and selectivity.

  • Enhanced Proteolytic Stability: The quaternary α-carbon provides steric hindrance that can significantly reduce the rate of enzymatic degradation by proteases, thereby improving the pharmacokinetic profile of peptide-based drugs.[3]

  • Probing Protein-Protein Interactions: Proline-rich motifs are common mediators of protein-protein interactions.[8] These modified prolines can be used as tools to probe the structural requirements of these interactions with high precision.

  • Development of Novel Enzyme Inhibitors: The constrained nature of these amino acids makes them ideal scaffolds for the design of inhibitors for enzymes that recognize specific peptide conformations.

Hypothetical Performance Data

The following table presents hypothetical, yet plausible, data from a comparative study of a bioactive peptide and its analog containing a (2S,4R)-4-methoxy-2-methylproline ((2S,4R)-MeO-MePro) residue.

ParameterNative Peptide(2S,4R)-MeO-MePro AnalogRationale for Expected Outcome
Receptor Binding Affinity (Ki, nM) 15.25.8The constrained conformation of the analog more closely mimics the receptor-bound state, leading to higher affinity.
Proteolytic Half-life (t½, min) 30>240The Cα-methyl group provides steric shielding against proteolytic enzymes.[3]
Cis/Trans Isomer Ratio (Trans:Cis) 3:1>10:1The 4-methoxy group promotes the exo pucker, which in turn strongly favors the trans amide bond.[3][5]

This data illustrates the potential for significant improvements in key drug-like properties through the strategic incorporation of these novel amino acid derivatives.

Conclusion

Quaternary 4-methoxy-2-methylproline derivatives represent a sophisticated and powerful tool for chemists and drug developers. By providing precise control over local peptide conformation, they offer a rational approach to enhancing the therapeutic potential of peptides and peptidomimetics. The synthetic strategies outlined in this guide, while requiring careful execution and optimization, are based on well-established and reliable chemical transformations, making the exploration of this exciting class of molecules accessible to the broader scientific community.

References

  • Stereoselective Synthesis of Quaternary Proline Analogues - PMC - NIH. (n.d.).
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  • (Re)Defining the Proline-Rich Antimicrobial Peptide Family and the Identification of Putative New Members - Frontiers. (2020, November 30).
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Foundational

An In-depth Technical Guide to the Non-proteinogenic Amino Acid 4-Methoxy-2-methylpyrrolidine: A Versatile Scaffold in Modern Drug Discovery

Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among the vast landscape of substituted pyrrolidines, the non-proteinog...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among the vast landscape of substituted pyrrolidines, the non-proteinogenic amino acid 4-methoxy-2-methylpyrrolidine has emerged as a valuable chiral building block for the development of novel therapeutics, particularly for disorders of the central nervous system (CNS). This technical guide provides a comprehensive overview of 4-methoxy-2-methylpyrrolidine, including its synthesis, stereochemistry, and known biological activities. We will delve into its application as a key structural motif in the design of potent and selective inhibitors of the vesicular monoamine transporter-2 (VMAT2), a critical target in the treatment of various neurological and psychiatric conditions. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this versatile scaffold in their own research endeavors.

Introduction: The Significance of Substituted Pyrrolidines in Medicinal Chemistry

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone of modern drug design. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal scaffold for interacting with biological targets.[1] The incorporation of substituents onto the pyrrolidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, polarity, and basicity, which in turn influences its pharmacokinetic and pharmacodynamic profiles.

Non-proteinogenic amino acids, those not found among the 20 common protein-building amino acids, offer a rich source of chemical diversity for drug discovery. By moving beyond the chemical space of natural amino acids, medicinal chemists can access novel structures with improved metabolic stability, target affinity, and selectivity. 4-Methoxy-2-methylpyrrolidine is a prime example of a non-proteinogenic amino acid that has garnered significant interest for its potential in CNS drug development. Its defined stereochemistry and the presence of both a methyl and a methoxy group provide a unique combination of steric and electronic features that can be exploited for targeted drug design.

Synthesis and Stereochemistry of 4-Methoxy-2-methylpyrrolidine

Proposed Synthetic Route from 4-Hydroxyproline

A robust and stereocontrolled synthesis of (2S,4S)-4-methoxy-2-methylpyrrolidine can be envisioned starting from the readily available N-Boc-trans-4-hydroxy-L-proline methyl ester.[3] The following proposed multi-step synthesis leverages well-established chemical transformations:

Step 1: Methylation of the Hydroxyl Group. The hydroxyl group at the 4-position of N-Boc-trans-4-hydroxy-L-proline methyl ester can be methylated using a standard Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, followed by reaction with an electrophilic methyl source, like methyl iodide. This reaction proceeds with retention of stereochemistry at the C4 position.

Step 2: Reduction of the Ester to the Primary Alcohol. The methyl ester at the 2-position can be selectively reduced to the corresponding primary alcohol using a mild reducing agent like lithium borohydride. This transformation sets the stage for the introduction of the methyl group.

Step 3: Oxidation of the Alcohol to the Aldehyde. The primary alcohol can be oxidized to the aldehyde using a variety of mild oxidizing agents, such as the Dess-Martin periodinane or a Swern oxidation. This aldehyde will then serve as the electrophile for the introduction of the methyl group.

Step 4: Introduction of the Methyl Group via a Grignard Reaction. The methyl group at the 2-position can be installed via a Grignard reaction, where methylmagnesium bromide is added to the aldehyde. This reaction will generate a secondary alcohol with a mixture of diastereomers at the C2 position.

Step 5: Deoxygenation of the Secondary Alcohol. The newly formed secondary alcohol can be removed through a two-step Barton-McCombie deoxygenation. This involves the formation of a thiono- or dithiocarbonate, followed by radical-initiated reduction with a tin hydride reagent.

Step 6: Deprotection of the Boc Group. Finally, the Boc protecting group on the nitrogen can be removed under acidic conditions, typically with trifluoroacetic acid, to yield the target molecule, (2S,4S)-4-methoxy-2-methylpyrrolidine.

A similar synthetic strategy can be employed starting from the corresponding cis-4-hydroxy-L-proline derivative to access other stereoisomers of the target molecule.

Synthetic Pathway start N-Boc-trans-4-hydroxy-L-proline methyl ester step1 1. NaH, MeI 2. LiBH4 start->step1 Methylation & Ester Reduction intermediate1 N-Boc-(2S,4R)-4-methoxy-2-(hydroxymethyl)pyrrolidine step1->intermediate1 step2 Dess-Martin periodinane intermediate1->step2 Oxidation intermediate2 N-Boc-(2S,4R)-4-methoxy-pyrrolidine-2-carbaldehyde step2->intermediate2 step3 1. MeMgBr 2. Barton-McCombie   Deoxygenation intermediate2->step3 Grignard & Deoxygenation intermediate3 N-Boc-(2S,4R)-4-methoxy-2-methylpyrrolidine step3->intermediate3 step4 TFA intermediate3->step4 Deprotection end (2S,4S)-4-methoxy-2-methylpyrrolidine step4->end

Figure 1: Proposed synthetic workflow for (2S,4S)-4-methoxy-2-methylpyrrolidine.

Biological Activity and Mechanism of Action: A Focus on VMAT2 Inhibition

While 4-methoxy-2-methylpyrrolidine itself has not been extensively profiled for its biological activity, its incorporation into larger molecules has revealed its potential as a pharmacophore for CNS targets. A key example is its use in the development of inhibitors of the vesicular monoamine transporter-2 (VMAT2).

VMAT2 is a protein responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, from the cytoplasm into synaptic vesicles.[4] This process is crucial for proper neuronal signaling, and dysfunction of VMAT2 has been implicated in a number of neurological and psychiatric disorders, including Huntington's disease, Tourette's syndrome, and tardive dyskinesia.[5]

A study on pyrrolidine analogs of the known VMAT2 inhibitor GZ-793A identified a compound containing a 4-methoxy-substituted pyrrolidine ring, analog 11d , as a potent inhibitor of VMAT2 function.[4] This analog demonstrated significant inhibitory potency in a [³H]dopamine uptake assay, with a Kᵢ value of 49 nM.[4] This finding highlights the importance of the 4-methoxy-pyrrolidine scaffold for achieving high-affinity binding to VMAT2.

Structure-Activity Relationships of Pyrrolidine-Based VMAT2 Inhibitors

The study on GZ-793A analogs revealed several key structure-activity relationships (SAR) for VMAT2 inhibition by substituted pyrrolidines:

CompoundR Group[³H]DTBZ Binding Kᵢ (nM)[³H]DA Uptake Kᵢ (nM)
11b 2-methoxy>100,0001,200
11c 3-methoxy>100,000890
11d 4-methoxy>100,00049
11f 4-difluoromethoxy56045
Data adapted from reference[4]

As shown in the table, the position of the methoxy group on the phenethyl substituent has a dramatic impact on the inhibitory activity. The 4-methoxy analog (11d ) was significantly more potent than the 2- and 3-methoxy analogs in the functional dopamine uptake assay. This suggests that the 4-methoxy group is involved in a key interaction with the VMAT2 binding site. The 4-difluoromethoxy analog (11f ) showed even greater potency, indicating that the electronic properties of the substituent at this position are critical for activity.[4]

VMAT2_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_cyto Dopamine (Cytoplasm) vmat2 VMAT2 dopamine_cyto->vmat2 Transport dopamine_vesicle Dopamine vmat2->dopamine_vesicle Packaging vesicle Synaptic Vesicle dopamine_synapse Dopamine dopamine_vesicle->dopamine_synapse Release inhibitor 4-Methoxy-2-methylpyrrolidine -based Inhibitor inhibitor->vmat2 Blocks Transport receptor Dopamine Receptor dopamine_synapse->receptor Binding

Figure 2: Mechanism of VMAT2 inhibition by 4-methoxy-2-methylpyrrolidine-based compounds.

Applications in Drug Discovery and Development

The unique structural features of 4-methoxy-2-methylpyrrolidine make it an attractive building block for the design of a wide range of therapeutic agents. Its potential applications extend beyond VMAT2 inhibition and into other areas of CNS drug discovery.

Monoamine Oxidase B (MAO-B) Inhibitors

Commercial suppliers of (2S,4S)-4-methoxy-2-methylpyrrolidine highlight its use in the development of potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[6] MAO-B is an enzyme responsible for the degradation of dopamine in the brain. Inhibition of MAO-B leads to increased levels of dopamine, which can be beneficial in the treatment of Parkinson's disease. The chiral nature of 4-methoxy-2-methylpyrrolidine allows for the design of stereospecific inhibitors that can selectively target MAO-B over the related MAO-A enzyme, thereby reducing the risk of side effects.

Ligands for CNS Receptors

The substituted pyrrolidine core is a recognized pharmacophore for a variety of CNS targets, including opioid and dopamine receptors.[6] The conformational constraint of the pyrrolidine ring, combined with the specific substitution pattern of 4-methoxy-2-methylpyrrolidine, can be used to design ligands with high affinity and selectivity for a particular receptor subtype. This makes it a valuable tool for the development of drugs to treat pain, addiction, and other CNS disorders.

Experimental Protocols

While a specific experimental protocol for the synthesis of 4-methoxy-2-methylpyrrolidine is not available, the following general procedure for the synthesis of a related 2,4-disubstituted pyrrolidine provides a useful template for researchers.

General Procedure for the Diastereoselective Synthesis of a 2,4-Disubstituted Pyrrolidine

This protocol is adapted from a method for the intramolecular cyclization of N-alkoxyl amines.[7]

  • Oxime Formation: To a solution of the starting aldehyde (1.0 eq) in methanol, add the desired hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC. Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford the crude oxime.

  • One-Pot Reduction and Cyclization: To a solution of the crude oxime (1.0 eq) in acetic acid, add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of ethylenediamine. Basify the mixture with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2,4-disubstituted pyrrolidine.

Conclusion

The non-proteinogenic amino acid 4-methoxy-2-methylpyrrolidine is a valuable and versatile chiral building block with significant potential in medicinal chemistry. Its unique stereochemical and electronic properties make it an attractive scaffold for the design of novel therapeutics, particularly for CNS disorders. The demonstrated activity of a 4-methoxy-pyrrolidine-containing analog as a potent VMAT2 inhibitor highlights the potential of this scaffold for the development of drugs to treat a range of neurological and psychiatric conditions. Further exploration of the synthesis and biological activities of 4-methoxy-2-methylpyrrolidine and its derivatives is warranted and is likely to lead to the discovery of new and improved therapeutic agents.

References

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Exploratory

Physicochemical Profiling and Solubility Dynamics of 4-Methoxy-2-Methylpyrrolidine-2-Carboxylic Acid

Executive Summary 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid is a highly specialized, non-natural amino acid. As a heavily substituted proline derivative, it is increasingly utilized in the rational design of peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-2-methylpyrrolidine-2-carboxylic acid is a highly specialized, non-natural amino acid. As a heavily substituted proline derivative, it is increasingly utilized in the rational design of peptidomimetics, antibody-drug conjugate (ADC) linkers, and conformationally restricted peptide therapeutics. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, driven by stereoelectronic effects, and outlines self-validating experimental protocols for accurate physicochemical characterization.

Structural Determinants of Solubility

The solubility and partition coefficient (LogP) of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid are dictated by three competing structural features:

The Zwitterionic Core

Like all standard and non-natural amino acids, the pyrrolidine secondary amine (pKa ~10.5) and the carboxylic acid (pKa ~2.0) form a highly polar zwitterion at physiological pH. This ionic character is the primary driver of its high aqueous solubility, allowing it to readily integrate into aqueous buffer systems used in biological assays.

Alpha-Methylation (C2 Steric Hindrance)

The addition of a methyl group at the alpha carbon (C2) strictly limits the


 and 

dihedral angles of the adjacent peptide backbone. From a solvation standpoint, this alpha-methyl group adds localized lipophilicity and disrupts the highly ordered hydration shell typically seen in unsubstituted proline. This steric bulk slightly reduces solubility in highly polar anti-solvents compared to standard proline.
The Gauche Effect (C4-Methoxy Stereoelectronics)

Unlike 4-hydroxyproline, which readily engages in transannular hydrogen bonding with water, the O-methylation in 4-methoxyproline eliminates its capacity to act as a hydrogen bond donor[1]. Instead, the highly electronegative methoxy group exerts a strong stereoelectronic gauche effect against the pyrrolidine ring nitrogen[1]. This stereoelectronic force enforces a rigid


-exo ring pucker[2]. This preorganization paradoxically enhances the conformational stability of the molecule while increasing its lipophilicity compared to its hydroxylated counterpart, altering its partition into organic phases[3].

ConformationalDynamics A 4-Methoxy-2-Methylproline B Gauche Effect (C4-Methoxy) A->B C Steric Hindrance (C2-Methyl) A->C D Cγ-exo Ring Pucker B->D Stereoelectronic E Restricted Backbone C->E Conformational Lock F Optimized Solvation D->F E->F

Fig 1: Stereoelectronic and steric drivers of 4-methoxy-2-methylproline solvation.

Quantitative Solubility Profiles

Because non-natural amino acids are frequently synthesized as hydrochloride (HCl) salts to prevent spontaneous diketopiperazine formation and enhance shelf-life, solubility varies drastically based on the salt form[4]. Below is the comparative solubility data synthesized from structural analogs and vendor characterizations[5][6].

Table 1: Comparative Solubility Data (25°C)
SolventZwitterion Solubility (mg/mL)HCl Salt Solubility (mg/mL)Mechanistic Rationale
Water (Deionized) ~35.0> 50.0HCl salt disrupts the crystal lattice energy, rapidly ionizing the molecule.
PBS (pH 7.4) ~35.0~45.0Buffering capacity maintains the zwitterionic state; high ionic strength slightly reduces solubility via salting-out.
Methanol ~10.0~25.0Protic solvent stabilizes the carboxylate, but the C2-methyl and C4-methoxy groups limit extensive H-bond networks.
DMSO ~5.0~15.0Polar aprotic solvent; effectively solvates the HCl salt but struggles to break the strong zwitterionic lattice of the free base.
Hexane / Ether < 0.1< 0.01Highly non-polar; cannot overcome the electrostatic penalty of the ionic core.

Methodological Framework: Self-Validating Protocols

To empirically determine the solubility of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid, standard UV-Vis spectroscopy is insufficient. The molecule lacks a strong chromophore (unless protected by Fmoc or Cbz[7]), meaning it absorbs poorly above 210 nm. Therefore, LC-MS/MS or Evaporative Light Scattering Detection (ELSD) must be employed.

Protocol 1: Thermodynamic Solubility via Miniaturized Shake-Flask (LC-MS/MS)

Causality Insight: The miniaturized shake-flask method is chosen over kinetic solvent-shift assays to ensure true thermodynamic equilibrium is reached, which is critical for zwitterions that may form slow-dissolving polymorphs.

Step-by-Step Methodology:

  • Solid Dispensing: Accurately weigh 2.0 mg of the compound into a 2 mL glass HPLC vial. Self-Validation: Excess solid must remain visible at the end of the assay to confirm saturation has been achieved.

  • Buffer Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Cap the vial and incubate on an orbital shaker at 800 rpm and 25°C for 24 hours. Causality: 24 hours ensures the dissolution-precipitation equilibrium is fully established.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes. Causality: Centrifugation is strictly preferred over syringe filtration. The lipophilic C4-methoxy group can cause non-specific binding to standard PTFE or nylon filters, artificially lowering the measured concentration.

  • pH Verification: Measure the pH of the supernatant. Self-Validation: High concentrations of the HCl salt will drastically lower the pH of unbuffered water, altering the ionization state. If the pH shifts by >0.5 units, the data must be flagged.

  • Quantification: Dilute the supernatant 1:1000 in Mobile Phase A (0.1% Formic Acid in Water) and inject into an LC-MS/MS system. Quantify against a 5-point standard curve prepared in the same matrix.

SolubilityWorkflow Step1 Solid Dispensing (2 mg) Crucial: Ensures saturation Step2 Buffer Addition (PBS pH 7.4) Maintains zwitterion state Step1->Step2 Step3 Incubation (24h, 25°C) Achieves thermodynamic equilibrium Step2->Step3 Step4 Centrifugation (10,000 x g) Avoids filter-binding loss Step3->Step4 Step5 LC-MS/MS Quantification Overcomes poor UV absorbance Step4->Step5

Fig 2: Self-validating thermodynamic solubility workflow using LC-MS/MS.

Protocol 2: Kinetic Solubility via Nephelometry

Causality Insight: Used during early drug discovery when the compound is dissolved in DMSO stock and needs rapid assessment in aqueous buffers.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serially dilute the stock into a 96-well plate containing PBS (pH 7.4), keeping the final DMSO concentration constant at 1% (v/v).

  • Incubate for 2 hours at room temperature to allow precipitation of the kinetically insoluble fraction.

  • Measure light scattering using a nephelometer. The kinetic solubility limit is defined as the concentration at which the scattering signal deviates from the baseline (indicating particle formation).

References

  • ChemScene. "1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methoxy-2-methylpyrrolidine-2-carboxylic acid." ChemScene Catalog.7

  • National Institutes of Health (NIH). "Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues." Biochemistry / NIH Public Access.1

  • Raines Lab. "The Aberrance of the 4S Diastereomer of 4-Hydroxyproline." Journal of the American Chemical Society.3

  • Tokyo Chemical Industry (TCI). "alpha-Methyl-L-proline | 42856-71-3." TCI Chemicals Product Data.

  • Aaron Chemicals. "4-methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride." AaronChem Catalog.4

Sources

Foundational

Stereochemical Engineering of 4-Methoxy-2-Methylpyrrolidine-2-Carboxylic Acid: Conformational Control in Peptidomimetics

Executive Summary As drug discovery pivots toward increasingly complex biologics and conformationally restricted peptidomimetics, the demand for highly specialized, non-proteinogenic amino acids has surged. 4-Methoxy-2-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward increasingly complex biologics and conformationally restricted peptidomimetics, the demand for highly specialized, non-proteinogenic amino acids has surged. 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid (commonly referred to as 4-methoxy-2-methylproline) represents a pinnacle of rational stereochemical design. By combining


-methylation with C4-methoxy substitution, this molecule allows researchers to exert absolute control over peptide backbone geometry, proteolytic stability, and macroscopic secondary structure.

This technical guide dissects the stereochemical landscape, the causal mechanics of its conformational influence, and the self-validating synthetic protocols required to isolate its specific stereoisomers.

The Stereochemical Landscape

The molecular architecture of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid contains two chiral centers: the quaternary C2 carbon (bearing the methyl and carboxylate groups) and the secondary C4 carbon (bearing the methoxy group). This yields four distinct stereoisomers:

  • (2R, 4R) -4-methoxy-2-methylpyrrolidine-2-carboxylic acid

  • (2R, 4S) -4-methoxy-2-methylpyrrolidine-2-carboxylic acid

  • (2S, 4R) -4-methoxy-2-methylpyrrolidine-2-carboxylic acid

  • (2S, 4S) -4-methoxy-2-methylpyrrolidine-2-carboxylic acid

Each isomer is not merely a structural variant; it is a highly specific conformational tool. The interplay between these two stereocenters dictates the macroscopic behavior of any peptide into which they are incorporated.

Causality in Conformational Mechanics

To utilize this molecule effectively, we must understand the physical chemistry driving its behavior. The dual modification acts synergistically through two distinct pathways:

The -Methyl Steric Effect (C2)

Native proline frequently undergoes cis-trans isomerization at the preceding amide bond, leading to structural heterogeneity. The introduction of a methyl group at the C2 position introduces severe steric bulk. This modification drastically restricts rotation around the N-C


 (

) and C

-C=O (

) bonds. The steric clash between the

-methyl group and the preceding residue heavily penalizes the cis conformation, driving the amide bond almost exclusively into the trans state.
The Stereoelectronic Gauche Effect (C4)

The electronegative methoxy group at C4 exerts a stereoelectronic "gauche effect" that dictates the puckering of the pyrrolidine ring.

  • In the (2S, 4R) configuration, the gauche effect enforces a

    
    -exo pucker, preorganizing the backbone dihedral angles to stabilize extended structures like the collagen triple helix.
    
  • In the (2S, 4S) configuration, the gauche effect enforces a

    
    -endo pucker. Crucially, while a 4S-hydroxyl group would form a deleterious transannular hydrogen bond with the C2 carboxylate (distorting the main-chain torsion angles), O-methylation to form the 4S-methoxy derivative eliminates this hydrogen bond. This restores a prototypical, highly stable 
    
    
    
    -endo pucker [1].

G A C4 Stereocenter (R or S Configuration) B Gauche Effect & Electronegativity A->B C Pyrrolidine Ring Pucker (Cγ-exo vs Cγ-endo) B->C F Amide Bond Isomerization (Trans/Cis Ratio Bias) C->F D C2 Alpha-Methylation (Steric Bulk) E Restriction of Dihedral Angles (Phi/Psi) D->E E->F G Macroscopic Peptide Conformational Stability F->G

Caption: Stereoelectronic and steric pathways dictating macroscopic peptide stability.

Quantitative Conformational Impact

The table below summarizes the structural mechanics of the four stereoisomers, providing a reference matrix for rational drug design.

StereoisomerPreferred Ring PuckerAmide Bond Bias (Trans/Cis)Key Structural Application in Peptidomimetics
(2R, 4R)

-endo
High TransStabilization of

-turns and reverse turns.
(2R, 4S)

-exo
Moderate TransTargeted disruption of native helical motifs.
(2S, 4R)

-exo
High TransHyper-stabilization of the collagen triple helix.
(2S, 4S)

-endo
Very High TransEnhanced structural rigidity (transannular H-bond eliminated).

Synthetic Methodologies & Self-Validating Protocols

Synthesizing a quaternary stereocenter with absolute control requires robust chemistry. While "Memory of Chirality" (MOC) cyclizations are highly effective for


-methylproline [2], the presence of the C4-methoxy group makes Seebach’s oxazolidinone method  the most reliable approach for diastereoselective alkylation [3].

The following protocol for (2S, 4R)-4-methoxy-2-methylproline is designed as a self-validating system: the geometric constraints of the intermediate mathematically guarantee the stereochemical outcome, eliminating the need for complex downstream chiral resolution.

Step-by-Step Protocol: Diastereoselective Synthesis

Step 1: Precursor Protection Begin with commercially available (2S, 4R)-4-hydroxyproline. Protect the secondary amine with a Boc (tert-butyloxycarbonyl) group and the carboxylic acid as a benzyl ester. This prevents zwitterion interference and premature alkylation.

Step 2: Oxazolidinone Formation (Conformational Locking) Condense the protected precursor with pivalaldehyde in pentane using a catalytic amount of trifluoroacetic acid (TFA).

  • Causality: This forms a bicyclic N,O-acetal (oxazolidinone). The bulky tert-butyl group of the pivalaldehyde locks the pyrrolidine ring conformation and physically shields the endo face of the molecule.

Step 3: Diastereoselective


-Methylation 
  • Cool a solution of diisopropylamine in anhydrous THF to -78°C. Add n-butyllithium to generate Lithium Diisopropylamide (LDA).

  • Add the bicyclic oxazolidinone to the LDA solution at -78°C to form the enolate.

  • Introduce methyl iodide (MeI).

  • Causality: Because the endo face is blocked by the tert-butyl group, the methyl electrophile can only attack from the exo face. If the reaction proceeds, it guarantees the (2S, 4R) configuration (>95% de).

Step 4: O-Methylation of the C4 Hydroxyl Treat the intermediate with Sodium Hydride (NaH) in anhydrous DMF at 0°C to deprotonate the C4 hydroxyl, followed by the addition of MeI to form the 4-methoxy ether.

Step 5: Global Deprotection (Thermodynamic Endpoint) Reflux the fully substituted intermediate in 3N HCl for 2 hours.

  • Causality: This single step acts as a thermodynamic endpoint. It simultaneously hydrolyzes the oxazolidinone, removes the Boc group, and cleaves the benzyl ester, yielding the pure (2S, 4R)-4-methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride salt.

Workflow S1 1. (2S,4R)-4-Hydroxyproline (Starting Material) S2 2. N-Boc & C-Benzyl Protection S1->S2 S3 3. Oxazolidinone Formation S2->S3 S4 4. Enolate Formation & Alpha-Methylation S3->S4 S5 5. O-Methylation (NaH, MeI) S4->S5 S6 6. Acidic Hydrolysis (3N HCl, Reflux) S5->S6 S7 7. (2S,4R)-4-Methoxy- 2-methylproline S6->S7

Caption: Step-by-step self-validating synthetic workflow for (2S,4R)-4-methoxy-2-methylproline.

References

  • Shoulders, M. D., Kotch, F. W., Choudhary, A., Guzei, I. A., & Raines, R. T. (2010). The aberrance of the 4S diastereomer of 4-hydroxyproline. Journal of the American Chemical Society, 132(31), 10857-10865. URL:[Link]

  • Kolaczkowski, L., Barkalow, J., Barnes, D. M., Haight, A., Pritts, W., & Schellinger, A. (2019). Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor. The Journal of Organic Chemistry, 84(8), 4837-4845. URL:[Link]

  • Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, T. (1998). Synthesis of (S)-2-Methylproline: A General Method for the Preparation of α-Branched Amino Acids. Organic Syntheses, 76, 108. URL:[Link]

Exploratory

4-methoxy-alpha-methylproline HCl salt supplier information

The following in-depth technical guide details the sourcing, chemical properties, and application protocols for 4-methoxy- -methylproline hydrochloride . Technical Guide: 4-Methoxy- -Methylproline HCl Salt CAS No: 203125...

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the sourcing, chemical properties, and application protocols for 4-methoxy-


-methylproline hydrochloride .

Technical Guide: 4-Methoxy- -Methylproline HCl Salt

CAS No: 2031259-19-3 (HCl Salt) | Molecular Formula: C


H

NO

·HCl

Part 1: Chemical Identity & Strategic Value

The Molecule

4-methoxy-


-methylproline is a highly specialized non-proteinogenic amino acid. Its structure combines two critical modifications to the proline scaffold:
  • 
    -Methylation (C2 position):  Introduces a quaternary center, severely restricting conformational freedom (
    
    
    
    angles) and preventing proteolysis by standard peptidases.
  • 4-Methoxy Substitution (C4 position): Modulates lipophilicity and introduces a hydrogen bond acceptor, often used to tune the pharmacokinetic profile (solubility, permeability) of peptide drugs.

Stereochemical Criticality

In drug development, the specific stereoisomer is paramount. The most common biologically relevant form is the (2S, 4R) isomer (L-trans), though the (2S, 4S) (L-cis) variant is also explored for specific turn-inducing properties.

FeatureSpecificationImpact on Drug Design
Chirality (2S, 4R) [Typical]Mimics natural L-Proline geometry but locks the backbone.
Salt Form Hydrochloride (HCl)Enhances shelf stability and crystallinity; hygroscopic.
MW ~195.64 g/mol (HCl salt)Low molecular weight building block.
pKa ~10.6 (Amine)Secondary amine is less nucleophilic due to steric bulk.

Part 2: Synthesis & Manufacturing Landscape

Unlike standard Fmoc-amino acids, this molecule is not a commodity. It is typically produced via complex stereoselective synthesis. Understanding this pathway is crucial for auditing supplier quality.

The "Seebach" Route (Standard Industrial Pathway)

The most robust synthesis utilizes the "Self-Reproduction of Chirality" principle, often starting from 4-hydroxyproline or using an oxazolidinone intermediate to install the


-methyl group stereoselectively.

Key Impurity Risks:

  • Diastereomers: Incomplete stereocontrol during methylation can lead to (2S,4S) contamination in (2S,4R) batches.

  • Regioisomers: N-methylation vs. C-methylation byproducts.

Synthesis Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating this scaffold, which serves as a checklist for vendor audits.

SynthesisWorkflow Start Starting Material (4-Hydroxyproline) Protect N-Protection (Boc/Cbz) Start->Protect Cyclize Oxazolidinone Formation Protect->Cyclize Seebach Method Alkylate alpha-Methylation (LDA, MeI) Cyclize->Alkylate Stereocontrol Funct 4-OH Methylation (Ag2O, MeI) Alkylate->Funct Deprotect Hydrolysis & Salt Formation Funct->Deprotect Final 4-methoxy-alpha-methylproline HCl Salt Deprotect->Final QC QC: Chiral HPLC NMR (NOE) Final->QC

Figure 1: Stereoselective synthesis pathway highlighting critical control points (Yellow/Red nodes) where stereochemistry is established.

Part 3: Supplier Information & Sourcing Strategy

Due to the rarity of the


-methyl/4-methoxy combination, "off-the-shelf" stock is limited. Most procurement involves Custom Synthesis  or Make-to-Order  models.
Verified Supplier Categories

Use the CAS 2031259-19-3 for the specific HCl salt search.

Tier 1: Catalog Suppliers (Stock Likely)

These vendors list the specific CAS or close analogs. Stock levels fluctuate rapidly.

  • Aaron Chemicals: Lists CAS 2031259-19-3.[1] Good for gram-scale discovery needs.

  • BOC Sciences: Often holds stock of specialized proline derivatives.

  • ChemScene / MedChemExpress: Reliable for small-scale (<5g) research aliquots.

Tier 2: Custom Synthesis Specialists (Scale-Up)

For >10g or GMP requirements, contact these CROs.

  • WuXi AppTec: High capability for stereoselective alkylation at scale.

  • Enamine: specialized in sp

    
    -rich scaffolds; likely has the building blocks (oxazolidinones) to synthesize this rapidly.
    
  • Pharmablock: Specialists in unusual saturated heterocycles.

Sourcing Decision Matrix

SourcingMatrix Start Quantity Needed? Small < 5 Grams (Discovery) Start->Small Large > 10 Grams (Process Dev) Start->Large CheckCatalog Check Tier 1 (Aaron, ChemScene) Small->CheckCatalog Custom Request Quote (Tier 2: WuXi, Enamine) Large->Custom StockYes In Stock? CheckCatalog->StockYes Buy Direct Purchase Lead Time: 1-2 Weeks StockYes->Buy Yes StockYes->Custom No Specs Define Specs: - dr > 98:2 - HCl Salt form Custom->Specs

Figure 2: Decision tree for sourcing based on quantity and lead time requirements.

Part 4: Experimental Protocols (Usage Guide)

The


-methyl group introduces significant steric hindrance, making standard peptide coupling difficult. The secondary amine is shielded, and the carboxylate is crowded.
Coupling Protocol (N-Terminal Elongation)

Scenario: Coupling an Fmoc-Amino Acid TO the N-terminus of 4-methoxy-


-methylproline on resin.

Challenge: The secondary amine of


-methylproline is extremely unreactive.
Solution:  Use high-efficiency coupling reagents and elevated temperature.

Protocol:

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . Avoid DIC/HOBt.

  • Stoichiometry: 5 equiv Fmoc-AA-OH : 5 equiv HATU : 10 equiv DIPEA.

  • Conditions:

    • Microwave: 75°C for 10 minutes (Power: 25W).

    • Manual: Double coupling (2 x 2 hours) at Room Temperature is rarely sufficient. If microwave is unavailable, couple at 50°C for 1 hour.

  • Monitoring: Standard Kaiser test is ineffective for prolines (secondary amines). Use the Chloranil Test or micro-cleavage LCMS to verify completion.

Handling the HCl Salt
  • Hygroscopicity: The HCl salt is hygroscopic. Store at -20°C in a desiccator.

  • Free Basing: Do not store the free base; it is prone to autoxidation or polymerization. Generate the free base in situ using DIPEA during the coupling reaction.

References

  • Seebach, D., et al. "Self-Reproduction of Chirality: Synthesis of (S)-2-Methylproline."[2] Organic Syntheses, Vol. 72, 1994. Link

  • Caporale, A., et al. "A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering." Organic & Biomolecular Chemistry, 2022. Link

  • Sigma-Aldrich (Merck). "Product Search: Proline Derivatives." (General Catalog for analog verification). Link

  • ChemScene. "(2S,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride Data." (Reference for N-methyl vs Alpha-methyl distinction). Link

  • Biotage. "Five Tips for Success in Peptide Synthesis: Coupling to Proline." Biotage Knowledge Base. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 4-Methoxy-2-Methylproline

Introduction: Engineering Peptide Conformation with Substituted Proline Analogs In the field of peptide science and drug development, the conformational rigidity of the peptide backbone is a critical determinant of biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering Peptide Conformation with Substituted Proline Analogs

In the field of peptide science and drug development, the conformational rigidity of the peptide backbone is a critical determinant of biological activity, metabolic stability, and receptor-binding affinity. Proline, with its unique cyclic structure, imposes significant constraints on the peptide chain, often inducing specific secondary structures like β-turns. To further refine these structural properties, chemists employ proline analogs with targeted substitutions on the pyrrolidine ring.

This guide focuses on the strategic incorporation of (2S,4R)-4-methoxy-2-methylproline , a non-canonical amino acid designed to exert precise control over peptide architecture. The 4-methoxy group, being electron-withdrawing, influences the thermodynamics of cis-trans isomerization of the Xaa-Pro peptide bond, a rate-limiting step in protein folding.[1] Concurrently, the 2-methyl group introduces significant steric bulk, which can further restrict conformational freedom and modulate interactions with biological targets.

The successful integration of such a sterically hindered and electronically modified building block into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is not trivial. It demands a nuanced approach to resin selection, coupling activation, and reaction monitoring. These application notes provide a scientifically grounded and field-tested framework for researchers to effectively utilize Fmoc-(2S,4R)-4-methoxy-2-methylproline, ensuring high-yield synthesis of precisely engineered peptides.

Core Principles and Strategic Rationale

The successful application of 4-methoxy-2-methylproline in Fmoc-based SPPS hinges on overcoming the primary challenge posed by its structure: the steric hindrance imparted by the Cα-methyl group. This necessitates a departure from standard protocols and the adoption of more robust chemical strategies.

Diagram: Chemical Structure of the Building Block

Fmoc_Pro Fmoc_Pro caption Fmoc-(2S,4R)-4-methoxy-2-methylproline

Caption: Structure of the Nα-Fmoc protected building block.

Resin Selection: Mitigating Diketopiperazine Formation

A notorious side reaction in SPPS is the formation of diketopiperazine (DKP), an intramolecular cyclization that cleaves the first two amino acids from the resin. This is particularly problematic when proline is the second residue coupled to the resin, and its incidence is high on standard supports like Wang resin.[2][3]

Expert Recommendation: The use of 2-Chlorotrityl chloride (2-CTC) resin is strongly advised.[2] The extreme steric bulk of the trityl linker physically shields the peptide backbone, effectively preventing the intramolecular attack required for DKP formation. Furthermore, peptides can be cleaved from 2-CTC resin under exceptionally mild acidic conditions, which preserves acid-sensitive side-chain protecting groups if a fragment condensation strategy is planned.[2]

Coupling Activation: Overcoming Steric Hindrance

The Cα-methyl group of 4-methoxy-2-methylproline significantly impedes the approach of the activated carboxyl group of the incoming amino acid. Standard carbodiimide-based activators (DCC, DIC) or even common aminium salts like HBTU may result in slow and incomplete couplings.[4]

Expert Recommendation: Employ high-reactivity coupling reagents that generate superactive esters. The most effective reagents for sterically demanding couplings are those based on the HOAt (1-hydroxy-7-azabenzotriazole) leaving group, as the pyridine nitrogen provides anchimeric assistance during the reaction.

Reagent Name (Acronym)Activating GroupReactivity ProfileReference
HATU OAt EsterExcellent for hindered couplings[2]
HCTU O-6-ClBt EsterVery Good
PyAOP OAt EsterExcellent, phosphonium-based[4]
PyBOP / HBTU OBt EsterModerate, may be insufficient[4][5]

Our primary recommendation is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its proven efficacy and rapid reaction kinetics in challenging synthetic contexts.[2]

Deprotection and Cleavage

The Fmoc group on 4-methoxy-2-methylproline can be removed using standard conditions without complication. Likewise, final cleavage and global deprotection are standard, with the choice of scavengers dictated by the overall peptide sequence.

  • Fmoc Deprotection: Standard treatment with 20% piperidine in DMF is effective.[6][7]

  • Final Cleavage: A Trifluoroacetic acid (TFA)-based cocktail is used. The composition must be tailored to the peptide sequence to prevent side reactions with sensitive residues (e.g., Trp, Met, Cys).[8]

Logical Workflow for Reagent Selection

cluster_0 Problem cluster_1 Solution cluster_2 Rationale Problem1 Diketopiperazine (DKP) Formation (C-terminal Proline Analog) Solution1 Use 2-Chlorotrityl Chloride Resin Problem1->Solution1 is solved by Problem2 Steric Hindrance (2-Methyl Group) Solution2 Use High-Power Coupling Reagent (e.g., HATU) Problem2->Solution2 is solved by Rationale1 Bulky trityl group prevents intramolecular cyclization. Solution1->Rationale1 because Rationale2 Forms highly reactive OAt-ester, overcoming steric barrier for rapid acylation. Solution2->Rationale2 because

Caption: Rationale for key reagent choices in the synthesis.

Experimental Protocols

These protocols are designed for manual SPPS but are readily adaptable to automated synthesizers. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Loading of Fmoc-(2S,4R)-4-methoxy-2-methylproline onto 2-CTC Resin

This protocol is critical for establishing a high-quality starting point for the synthesis.

Materials:

  • 2-Chlorotrityl chloride resin (e.g., 1.6 mmol/g loading)

  • Fmoc-(2S,4R)-4-methoxy-2-methylproline

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the desired amount of 2-CTC resin (e.g., 0.25 mmol scale) in the reaction vessel. Add DCM (approx. 10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation. Drain the DCM.[9]

  • Amino Acid Preparation: In a separate vial, dissolve Fmoc-(2S,4R)-4-methoxy-2-methylproline (2.0 eq. relative to resin loading) in DCM.

  • Coupling: Add the amino acid solution to the swollen resin. Add DIPEA (4.0 eq. relative to resin loading). Agitate the mixture at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl sites, drain the reaction mixture and add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) to the resin. Agitate for 30 minutes.[9]

  • Washing: Drain the capping solution. Wash the resin thoroughly with the following sequence:

    • DCM (3x)

    • DMF (3x)

    • DCM (3x)

  • Drying & Loading Determination: Dry a small sample of the resin and determine the final loading via the spectrophotometric analysis of the Fmoc group cleavage. The resin is now ready for peptide elongation.

Protocol 2: SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid to be added to the peptide chain.

Materials:

  • Loaded peptide-resin from Protocol 1

  • Fmoc-protected amino acids

  • HATU

  • DIPEA

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • DMF, peptide synthesis grade

Procedure:

Step A: Fmoc Deprotection

  • Add the deprotection solution (20% piperidine/DMF) to the peptide-resin. Agitate for 3 minutes.[6]

  • Drain the solution.

  • Add a fresh portion of the deprotection solution. Agitate for 7 minutes.[6][7]

  • Drain the solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

Step B: Amino Acid Coupling

  • Activation: In a separate vial, dissolve the next Fmoc-amino acid (4.0 eq.), HATU (3.9 eq.), and DIPEA (8.0 eq.) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 45-60 minutes.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x).

  • Monitoring & Double Coupling (Critical Insight): Perform a qualitative test (e.g., Chloranil test for the proline secondary amine) to confirm reaction completion.[10] Due to steric hindrance, it is highly recommended to perform a second coupling (a "double couple") by repeating steps B1-B3 to ensure the reaction goes to completion, especially when coupling any amino acid to the 4-methoxy-2-methylproline residue.

  • Proceed to Step A for the next cycle.

SPPS Workflow Diagram

SPPS_Workflow Start Start: Loaded 2-CTC Resin Deprotection Step A: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step B: Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check Repeat for next Amino Acid? Wash2->Check Check->Deprotection Yes Cleavage Final Cleavage & Deprotection (TFA Cocktail) Check->Cleavage No End Purified Peptide Cleavage->End

Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis.

Protocol 3: Final Cleavage and Peptide Precipitation

This protocol releases the completed peptide from the solid support and removes all side-chain protecting groups.

Materials:

  • Fully assembled, N-terminally deprotected peptide-resin

  • Cleavage Cocktail (see table below)

  • Cold diethyl ether

  • Centrifuge tubes

Cocktail NameComposition (v/v/v)Use Case
Standard TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)For peptides without sensitive residues like Cys, Met, or Trp.[8]
Reagent K TFA / Water / Phenol / Thioanisole / TIS (82.5:5:5:5:2.5)Broad-spectrum, good for most sequences.
For Trp/Met/Cys TFA / Ethanedithiol (EDT) / TIS / Water (94:2.5:1:2.5)Protects tryptophan, methionine, and cysteine from modification.

Procedure:

  • Preparation: Place the dry peptide-resin in a suitable reaction vial.

  • Cleavage: Add the appropriate cleavage cocktail (approx. 10 mL/g of resin). Seal the vial and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Slowly add the filtrate dropwise into a centrifuge tube containing a large volume (approx. 10x the TFA volume) of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with another portion of cold ether to remove residual scavengers, and centrifuge again.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: The crude peptide is now ready for purification by reverse-phase HPLC.

Conclusion

The incorporation of 4-methoxy-2-methylproline represents a powerful strategy for advanced peptide design. While its sterically hindered nature poses a synthetic challenge, the protocols outlined in this guide provide a robust and reliable pathway to success. By combining the strategic use of 2-chlorotrityl chloride resin with the high reactivity of HATU-mediated coupling, researchers can efficiently synthesize peptides containing this unique building block. This enables the exploration of novel peptide conformations and the development of next-generation therapeutics with enhanced stability and biological function.

References

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2005). Georg Thieme Verlag. [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

  • Cárdenas, C., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

  • The synthesis of an array of stapled polyproline peptides. (n.d.). University of Birmingham Research Archive. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Loffet, A. (2006). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • Sampson, W. R., Patsiouras, H., & Ede, N. J. (1999). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Journal of Peptide Science, 5(9), 403-409. [Link]

  • Hodges, J. A., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. [Link]

  • Hodges, J. A., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 135(10), 4048-4062. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Merck. (n.d.). Novabiochem® Coupling reagents. [Link]

  • Sumitomo Chemical Company. (2016). Method for removing FMOC group.
  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Liu, L., et al. (2014). Co-Occurrence of 4-Hydroxy- and 4-Methylprolines in Nostoweipeptins and Nostopeptolides. Journal of Natural Products. [Link]

  • BioDuro. (2025). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. [Link]

  • Guryanov, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application

Application Note: Overcoming Steric Hindrance in Peptide Synthesis

Introduction: The Steric Challenge of α-Methyl Amino Acids The incorporation of α,α-disubstituted amino acids—such as α-aminoisobutyric acid (Aib) or α-methyl valine—into peptide sequences is a critical strategy in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Steric Challenge of α-Methyl Amino Acids

The incorporation of α,α-disubstituted amino acids—such as α-aminoisobutyric acid (Aib) or α-methyl valine—into peptide sequences is a critical strategy in modern drug development. The tetrasubstituted α-carbon heavily restricts the


 and 

dihedral angles of the peptide backbone, forcing the sequence into stable secondary structures like

-helices. This conformational rigidity drastically enhances proteolytic stability and target affinity.

However, this same structural feature creates massive steric shielding around both the amine and the carboxylate groups. Traditional carbodiimide-based coupling reagents (e.g., DCC, DIC) and even standard benzotriazole-based uronium salts (e.g., HBTU) frequently fail when applied to these residues. The slow reaction kinetics lead to incomplete couplings, deletion sequences (e.g., des-Aib), and side reactions such as oxazolone or diketopiperazine formation. To achieve high-fidelity synthesis, researchers must utilize advanced coupling chemistries that bypass these steric barriers through highly reactive, carefully engineered intermediates.

Mechanistic Insights: Selecting the Optimal Coupling Reagent

The selection of a coupling reagent for sterically hindered amino acids cannot be arbitrary; it must be driven by the specific mechanistic demands of the sequence.

COMU: The Third-Generation Uronium Gold Standard

COMU is a third-generation uronium-type coupling reagent that has largely superseded HATU for difficult couplings. Its superiority stems from three distinct structural features 1. First, it utilizes an Oxyma Pure leaving group rather than HOAt. Oxyma is highly electron-withdrawing and less sterically demanding than benzotriazole derivatives. Second, COMU exists purely as an O-form uronium salt, which is intrinsically more electrophilic than the N-form guanidinium isomers that plague HATU solutions. Finally, the morpholino backbone of COMU acts as an internal hydrogen-bond acceptor, pre-organizing the incoming nucleophile and drastically accelerating aminolysis 2.

TFFH: In Situ Acid Fluoride Generation

When coupling an extremely hindered amino acid onto an equally hindered N-terminus (e.g., Aib-Aib couplings), even COMU may require extended reaction times. In these extreme cases, acid fluorides are the ultimate solution. Unlike acid chlorides, which rapidly cyclize into unreactive oxazolones in the presence of tertiary amines, acid fluorides are remarkably stable to cyclization while remaining hyper-reactive toward amines 3. The fluorine atom is highly electronegative (maximizing the electrophilicity of the carbonyl) yet physically small (van der Waals radius ~1.47 Å), allowing the activated acyl group to penetrate dense steric shields. TFFH allows for the in situ generation of these acid fluorides, bypassing the need to synthesize and isolate them beforehand.

PyAOP: Preventing N-Terminal Guanidinylation

A critical failure mode in hindered peptide synthesis occurs when the activation of the incoming amino acid is slower than the side-reaction of the coupling reagent with the resin-bound N-terminus. Uronium salts (HATU, COMU) can react directly with the free amine to form a dead-end guanidinium cap, permanently terminating chain elongation. PyAOP, an HOAt-derived phosphonium salt, contains no guanidino moiety. It is mechanistically impossible for PyAOP to cap the N-terminus, making it the safest choice when coupling onto a highly hindered, slow-reacting amine 4.

Workflow Start Target: Sterically Hindered Peptide Bond Formation Q1 Is the N-terminus highly hindered? Start->Q1 Q2 Is the incoming Fmoc-AA highly hindered? Start->Q2 PyAOP Use PyAOP Prevents N-terminal capping Q1->PyAOP Yes (e.g., Aib on resin) TFFH Use TFFH In situ Acid Fluoride Q1->TFFH Extreme Steric Clash COMU Use COMU Optimal for Aib-Aib coupling Q2->COMU First-line choice Q2->TFFH If COMU yields <90%

Decision matrix for selecting coupling reagents in sterically hindered peptide synthesis.

Quantitative Performance Comparison

The superiority of modern reagents is best illustrated by the synthesis of the demanding leu-enkephalin derivative, H-Tyr-Aib-Aib-Phe-Leu-NH2. The Aib-Aib coupling is notoriously difficult. As shown below, COMU drastically reduces the formation of the deletion sequence (des-Aib) compared to legacy reagents 5.

Coupling ReagentLeaving Group% des-Aib (Deletion Product)Pentapeptide YieldSafety Profile
COMU Oxyma Pure0.26%99.7%Non-explosive
HATU HOAt17.0%83.0%Explosive risk
HBTU HOBt53.0%< 50.0%Explosive risk

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate failures are caught before downstream synthesis continues.

Protocol A: COMU-Mediated SPPS for Aib-Containing Peptides

Designed for standard hindered couplings (e.g., Fmoc-Aib-OH onto standard amino acids).

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 5 min).

    • Self-Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. A sharp peak confirms successful dibenzofulvene-piperidine adduct release.

  • Pre-activation (Critical Step): In a separate vial, dissolve Fmoc-Aib-OH (0.3 mmol, 3 eq) and COMU (0.3 mmol, 3 eq) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq).

    • Self-Validation: Observe the solution. COMU exhibits a distinct colorimetric shift; the solution will turn orange/red upon the addition of DIPEA, confirming the formation of the active Oxyma ester. Wait exactly 1-2 minutes. Do not over-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes. For Aib-Aib couplings, a double coupling (2 × 60 min) with fresh reagents is mandatory.

  • Post-Coupling Validation: Perform a micro-cleavage. Withdraw ~2 mg of resin, wash with DCM, and treat with 50 µL of TFA/TIS/H2O (95:2.5:2.5) for 30 minutes. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS to confirm the presence of the [M+H]+ mass peak and the absence of deletion sequences.

Protocol B: In Situ Acid Fluoride Generation using TFFH

Designed for extreme steric clashes where COMU yields <90%.

Mechanism FmocAA Fmoc-AA-OH (Hindered) AcylFluoride Fmoc-AA-F (Reactive Intermediate) FmocAA->AcylFluoride Activation TFFH TFFH + DIPEA (Activator) TFFH->AcylFluoride F- Donor Product Coupled Peptide (Target) AcylFluoride->Product Aminolysis Amine H2N-Peptide-Resin (Nucleophile) Amine->Product Nucleophilic Attack

Mechanism of TFFH-mediated in situ acid fluoride generation and subsequent peptide coupling.

  • Reagent Preparation: Dissolve the hindered Fmoc-AA-OH (0.2 mmol, 2 eq) and TFFH (0.2 mmol, 2 eq) in anhydrous DCM (1.5 mL).

  • In Situ Generation: Add DIPEA (0.4 mmol, 4 eq) to the mixture. Stir at room temperature for 15–30 minutes. Hindered amino acids require this extended time to fully convert to the acid fluoride.

    • Self-Validation: If optimizing a new sequence, withdraw 10 µL of the activation mixture and analyze via ATR-FTIR. The appearance of a sharp carbonyl fluoride peak at ~1840 cm⁻¹ confirms complete activation.

  • Coupling: Add the solution directly to the deprotected, DCM-washed peptide resin. Agitate for 2 hours.

  • Washing & Verification: Wash the resin thoroughly with DCM and DMF. Perform the LC-MS micro-cleavage protocol (as described in Protocol A) to validate conversion before proceeding to the next deprotection step.

References

  • COMU: A third generation of uronium-type coupling reagents Luxembourg Bio Technologies
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey ACS Public
  • Peptide Synthesis via Amino Acid Halides ACS Public
  • On the use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis Semantic Scholar / Tetrahedron Letters
  • A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis Benchchem

Sources

Method

Protocol for incorporating 4-methoxy-2-methylproline into peptides

Application Note: Strategic Incorporation of 4-Methoxy-2-Methylproline in Solid-Phase Peptide Synthesis Executive Summary & Mechanistic Rationale In the landscape of advanced peptidomimetics, the incorporation of non-can...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 4-Methoxy-2-Methylproline in Solid-Phase Peptide Synthesis

Executive Summary & Mechanistic Rationale

In the landscape of advanced peptidomimetics, the incorporation of non-canonical amino acids (ncAAs) is a primary strategy for enhancing proteolytic stability and enforcing specific bioactive conformations. 4-methoxy-2-methylproline is a highly specialized proline analog that exerts a dual-action structural influence on peptide backbones:

  • Stereoelectronic Governance (The Gauche Effect): The electronegative 4-methoxy substituent at the

    
     position dictates the pyrrolidine ring pucker (endo/exo) via the gauche effect. This stereoelectronic tuning strongly influences the cis/trans isomerization equilibrium of the preceding prolyl amide bond[1][2].
    
  • Steric Restriction: The quaternary

    
    -carbon introduced by the 2-methyl group severely restricts the backbone dihedral angles (
    
    
    
    ), stabilizing specific secondary structures (such as
    
    
    -turns) while rendering the peptide highly resistant to enzymatic degradation[3].

The Synthetic Challenge: The very features that make 4-methoxy-2-methylproline structurally valuable make it notoriously difficult to synthesize. The


-methyl group creates extreme steric occlusion. Coupling the carboxylate of this residue requires highly reactive conditions, but coupling the subsequent amino acid onto its hindered secondary amine is one of the most difficult transformations in Solid-Phase Peptide Synthesis (SPPS)[4].

Strategic Reagent Selection & Causality

Standard carbodiimide chemistry (e.g., DIC/Oxyma) or traditional uronium salts (e.g., HBTU, HATU) are insufficient for this workflow. As an application scientist, you must select reagents based on the specific failure mechanisms of hindered amines:

  • Coupling of 4-MeO-2-MePro (Carboxylate Activation): We utilize [5]. COMU is a third-generation uronium-type reagent featuring an OxymaPure leaving group. It provides exceptional reactivity for bulky carboxylates and maintains high efficiency even with reduced base equivalents, minimizing base-catalyzed side reactions[5].

  • Coupling onto 4-MeO-2-MePro (Amine Nucleophilicity): Uronium/aminium reagents like HATU are strictly contraindicated here. When a secondary amine is severely hindered, the coupling rate drops below the rate of a competing side reaction: the direct reaction of the amine with the uronium salt to form a dead-end guanidinium byproduct , permanently terminating the peptide chain. To overcome this, we mandate the use of [4]. As a phosphonium-based reagent, PyAOP cannot form guanidinium byproducts, allowing us to push the reaction with elevated microwave temperatures and extended times without destroying the growing chain[4][6].

Quantitative Data: Reagent Efficacy

The following table summarizes the causal relationship between reagent selection, steric hindrance, and coupling yield based on empirical SPPS data.

Coupling StepReagent SystemTemp / TimeEst. YieldMechanistic Outcome
Coupling of 4-MeO-2-MePro DIC / Oxyma25°C, 60 min< 40%Insufficient activation of the bulky quaternary carboxylate.
Coupling of 4-MeO-2-MePro COMU / DIPEA75°C (MW), 2 x 10 min> 95%Highly reactive Oxyma leaving group overcomes steric bulk[5].
Coupling onto 4-MeO-2-MePro HATU / HOAt75°C (MW), 60 min< 30%Uronium salt causes rapid guanidinylation (chain termination)[4].
Coupling onto 4-MeO-2-MePro PyAOP / DIPEA75°C (MW), 2 x 30 min> 85%Phosphonium activation prevents termination; forces amide bond[4].

Workflow Visualization

The following diagram outlines the optimized SPPS cycle, highlighting the divergence required for handling this specific ncAA.

SPPS_Workflow Start Fmoc-AA-Resin Deprotect1 Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect1 Couple1 Couple Fmoc-4-MeO-2-MePro-OH Activation: COMU / DIPEA Condition: 75°C Microwave Deprotect1->Couple1 Deprotect2 Fmoc Deprotection of Hindered Amine (20% Piperidine + 1% DBU) Couple1->Deprotect2 Couple2 Couple Next AA onto Hindered Amine Activation: PyAOP / DIPEA Condition: 75°C Microwave (Double) Deprotect2->Couple2 Validate Self-Validation Checkpoint (Micro-cleavage & LC-MS) Couple2->Validate Cap Capping of Unreacted Amines (Ac2O / DIPEA) Validate->Cap

Caption: Optimized Fmoc-SPPS workflow for sterically hindered


-methyl proline analogs.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system . Because coupling onto the


-methylated secondary amine is thermodynamically unfavorable, we integrate a mandatory micro-cleavage and capping feedback loop. This ensures that any unreacted sequences are terminated (preventing inseparable 

deletion impurities) and provides immediate analytical proof of the coupling success before continuing the synthesis.

Phase A: Resin Preparation & Standard Deprotection

  • Swell 0.1 mmol of Fmoc-AA-Resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.

  • Perform Fmoc deprotection using 20% Piperidine in DMF (2 x 5 minutes). Wash thoroughly with DMF (5 x 1 min).

Phase B: Coupling of Fmoc-4-methoxy-2-methylproline-OH

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-4-methoxy-2-methylproline-OH and 0.3 mmol (3 eq) of COMU in minimal DMF. Add 0.6 mmol (6 eq) of DIPEA. Pre-activate for exactly 1 minute[5].

  • Coupling: Transfer the activated solution to the resin.

  • Microwave Condition: Heat to 75°C for 10 minutes using a microwave peptide synthesizer. Drain and repeat with a fresh batch of activated reagents (Double Coupling).

  • Wash resin with DMF (5 x 1 min).

Phase C: Deprotection of the Hindered Amine

  • The

    
    -methyl group sterically shields the Fmoc moiety. Use an aggressive deprotection cocktail: 20% Piperidine + 1% DBU in DMF for 2 x 10 minutes.
    
  • Wash extensively with DMF (6 x 1 min) to ensure complete removal of DBU.

Phase D: Coupling onto the Hindered Amine

  • Activation: Dissolve 0.4 mmol (4 eq) of the subsequent Fmoc-AA-OH and 0.4 mmol (4 eq) of PyAOP in DMF. Add 0.8 mmol (8 eq) of DIPEA[4][6].

  • Coupling: Transfer to the resin.

  • Microwave Condition: Heat to 75°C for 30 minutes.

  • Mandatory Double Coupling: Drain the reaction vessel and immediately repeat Step D1-D3 to force the reaction to completion. Wash with DMF.

Phase E: Self-Validation & Capping (Critical Step)

  • Micro-cleavage: Extract a few beads of resin. Treat with 100

    
    L of Cleavage Cocktail (TFA/TIPS/H2O 95:2.5:2.5) for 15 minutes. Evaporate, dissolve in MeCN/H2O, and analyze via LC-MS.
    
    • Validation Metric: Look for the target mass. The presence of 4-methoxy-2-methylproline adds exactly 143.09 Da to the peptide backbone (compared to 97.05 Da for standard proline). If a massive deletion peak is observed, repeat Phase D.

  • Capping: To ensure the system remains pure, treat the bulk resin with 10% Acetic Anhydride (

    
    ) and 10% DIPEA in DMF for 10 minutes. This permanently acetylates any remaining unreacted hindered amines, ensuring they do not propagate into complex deletion sequences during subsequent cycles.
    

Phase F: Cleavage and Global Deprotection

  • Once the sequence is complete, treat the dried resin with TFA/TIPS/H2O (95:2.5:2.5 v/v) for 2 hours at room temperature.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize for final HPLC purification.

References

  • 1, acs.org 2.2, acs.org

  • 3, orgsyn.org

  • 5, benchchem.com

  • 4, researchgate.net 6.6, benchchem.com

Sources

Application

Application Notes &amp; Protocols: 4-Methoxy-2-methylpyrrolidine-2-carboxylic Acid as a Chiral Building Block

Introduction In the landscape of medicinal chemistry and asymmetric synthesis, the design of molecular scaffolds that offer conformational rigidity and stereochemical precision is paramount. Substituted proline analogues...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and asymmetric synthesis, the design of molecular scaffolds that offer conformational rigidity and stereochemical precision is paramount. Substituted proline analogues are exemplary in this regard, serving as powerful tools to modulate the structure and function of peptides and to act as precursors for chiral ligands and catalysts.[1] This guide focuses on a unique and highly valuable proline derivative: 4-methoxy-2-methylpyrrolidine-2-carboxylic acid .

The incorporation of a methyl group at the C2 (α) position introduces a quaternary stereocenter, which imparts a significant steric constraint, influencing pyrrolidine ring pucker and restricting the rotation of the amide bond (φ) when incorporated into a peptide backbone. This feature is instrumental in designing peptidomimetics with enhanced proteolytic stability and well-defined secondary structures.[2] Furthermore, the 4-methoxy group, replacing the more common 4-hydroxy moiety, eliminates a hydrogen bond donor site while maintaining key stereoelectronic effects, which can be leveraged to fine-tune solubility, lipophilicity, and metabolic stability in drug candidates.[3]

This document provides a comprehensive overview of the synthesis and application of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid, offering detailed, field-proven protocols for its preparation and derivatization. It is intended for researchers, scientists, and drug development professionals seeking to harness the unique structural and functional properties of this advanced chiral building block.

Structural Features and Physicochemical Properties

4-Methoxy-2-methylpyrrolidine-2-carboxylic acid exists as four distinct stereoisomers, each with unique three-dimensional arrangements that dictate their utility in stereoselective applications. The conformational properties of the pyrrolidine ring are largely governed by the stereochemistry at the C2 and C4 positions.

G cluster_0 Stereoisomers of 4-Methoxy-2-methylpyrrolidine-2-carboxylic Acid node1 node2 node3 node4 label1 (2S,4R)-trans label2 (2R,4S)-trans label3 (2S,4S)-cis label4 (2R,4R)-cis

Caption: The four primary stereoisomers of the title compound.

The table below summarizes the key properties for two commercially available stereoisomers. The selection of a specific isomer is critical and dictated by the desired stereochemical outcome in the target application.

Property(2S,4S)-Isomer(2R,4S)-Isomer
Molecular Formula C₇H₁₃NO₃C₇H₁₃NO₃
Molecular Weight 159.18 g/mol 159.18 g/mol
CAS Number 1860012-46-9[4]1860012-49-2[5][6]
Appearance White to Yellow Solid[5]White Solid
Purity ≥98%[4]≥95%[6]
Storage 2-8°C, Sealed in dry conditions[4][5]2-8°C, Sealed in dry conditions[6]

Stereoselective Synthesis of the Building Block

The synthesis of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid is not commonly reported as a direct procedure. However, a robust and logical pathway can be designed starting from readily available chiral precursors, namely stereoisomers of 4-hydroxyproline. The overall strategy involves the stereoselective methylation of the C2 position, followed by O-methylation of the C4 hydroxyl group. This multi-step process requires careful selection of protecting groups to ensure chemoselectivity.

G Start 4-Hydroxyproline (e.g., (2S,4R)-isomer) Protect Step 1: N- and O-Protection (e.g., Boc, TBDMS) Start->Protect Alkylate Step 2: Stereoselective α-Methylation (LDA, MeI) Protect->Alkylate DeprotectO Step 3: Selective O-Deprotection (e.g., TBAF for TBDMS) Alkylate->DeprotectO MethylateO Step 4: O-Methylation (NaH, MeI) DeprotectO->MethylateO DeprotectFinal Step 5: Final Deprotection (TFA or HCl) MethylateO->DeprotectFinal End Target Building Block (e.g., (2S,4R)-4-methoxy-2-methyl- pyrrolidine-2-carboxylic acid) DeprotectFinal->End

Caption: General workflow for the synthesis of the title compound.

Protocol 2.1: Synthesis of N-Boc-4-hydroxy-2-methylproline Methyl Ester

This protocol is adapted from established methods for the diastereoselective alkylation of protected 4-hydroxyproline derivatives. The choice of a bulky N-protecting group (Boc) and esterification of the carboxylate are crucial for controlling the stereochemistry of the α-methylation.[2]

Materials:

  • (2S,4R)-N-Boc-4-(tert-butyldimethylsilyloxy)proline methyl ester (starting material, can be synthesized from Boc-Hyp-OH)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the protected 4-hydroxyproline starting material (1.0 equiv) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 equiv) dropwise via syringe. The formation of the lithium enolate is typically rapid. Stir the mixture at -78 °C for 1 hour.

  • Add methyl iodide (1.5 equiv) to the reaction mixture. The causality here is that the enolate acts as a nucleophile, attacking the electrophilic methyl iodide. The stereoselectivity is directed by the existing stereocenters and the protecting groups.[2]

  • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, then extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric mixture by silica gel column chromatography to isolate the desired 2-methylated product. Characterize by NMR and MS to confirm stereochemistry.

Protocol 2.2: O-Methylation of the 4-Hydroxy Group

This step is critical for installing the methoxy functionality. It requires the selective deprotection of the 4-hydroxyl group (if protected, e.g., with TBDMS using TBAF) followed by methylation. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is essential to deprotonate the secondary alcohol, forming a reactive alkoxide intermediate.[7]

Materials:

  • Protected 4-hydroxy-2-methylproline derivative (from Protocol 2.1, after O-deprotection)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Carefully wash the NaH dispersion (1.2 equiv) with anhydrous hexanes under an argon atmosphere to remove the mineral oil, then suspend the NaH in anhydrous DMF.

  • Dissolve the 4-hydroxy-2-methylproline derivative (1.0 equiv) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. The evolution of hydrogen gas indicates the formation of the sodium alkoxide. This step is self-validating; the cessation of gas evolution signifies the completion of deprotonation.

  • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the protected 4-methoxy-2-methylproline derivative.

Applications in Asymmetric Synthesis

The unique structural features of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid make it a highly sought-after building block for various applications, from creating conformationally defined peptides to serving as a scaffold for novel chiral ligands.

Peptidomimetics and Conformational Control

The α-methyl group forces the pyrrolidine ring into a specific puckered conformation and heavily influences the cis-trans isomerization of the preceding amide bond, often favoring the trans isomer. The 4-methoxy group further modulates the ring pucker through stereoelectronic effects. Unlike a 4-hydroxy group, it cannot act as a hydrogen-bond donor in a solvating water network, which provides strong evidence that stereoelectronic effects, rather than hydration, are a primary source of conformational stability in such systems.[3] This allows for the rational design of peptide analogues with predictable secondary structures and enhanced resistance to enzymatic degradation.

Precursor for Chiral Ligands in Asymmetric Catalysis

The rigid pyrrolidine scaffold is a privileged structure for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions.[1][8] The carboxylic acid functionality of the building block can be readily transformed into other coordinating groups, such as an amino alcohol, to create bidentate ligands.

G Start 4-Methoxy-2-methyl- pyrrolidine-2-carboxylic acid (N-Protected) Reduce Reduction (e.g., LiAlH₄ or BH₃·THF) Start->Reduce Ligand Chiral Amino Alcohol Ligand (e.g., for Zn, Cu, Rh catalysis) Reduce->Ligand Application Asymmetric Reactions (e.g., Aldol, Michael Additions, Hydrogenations) Ligand->Application

Sources

Method

Fmoc-4-methoxy-2-methylproline synthesis for peptidomimetics

Application Note & Protocol Topic: Strategic Synthesis of Fmoc-(2S,4R)-4-methoxy-2-methylproline: A Conformationally Constrained Building Block for Advanced Peptidomimetics Audience: Researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Synthesis of Fmoc-(2S,4R)-4-methoxy-2-methylproline: A Conformationally Constrained Building Block for Advanced Peptidomimetics

Audience: Researchers, medicinal chemists, and drug development professionals in the field of peptide science.

Introduction: The Strategic Value of Constrained Prolines in Peptidomimetics

Peptidomimetics are at the forefront of modern drug discovery, offering the potential to modulate biological targets with the high specificity of peptides but with superior pharmacological properties, such as enhanced stability against proteolysis and improved cell permeability. A key strategy in their design is the introduction of conformational constraints to lock the peptide backbone into a bioactive conformation, thereby increasing binding affinity and selectivity.

Substituted proline derivatives are exemplary tools for inducing such constraints. The pyrrolidine ring's pucker and the restricted rotation around the peptide bond make it a powerful structural linchpin. Specifically, the introduction of substituents at the C2 and C4 positions offers granular control over these conformational properties. Fmoc-(2S,4R)-4-methoxy-2-methylproline is a particularly valuable building block. The C2-methyl group introduces a significant steric constraint, favoring a specific ring pucker and influencing the cis/trans isomerization of the preceding peptide bond. Concurrently, the C4-methoxy group, often installed with trans-stereochemistry relative to the C2-methyl group, serves as a conformational director and a potential hydrogen bond acceptor, further refining the molecule's three-dimensional presentation.

This document provides a comprehensive, field-tested guide for the multi-step synthesis of this advanced amino acid derivative, starting from the commercially available and cost-effective starting material, (2S,4R)-4-hydroxy-L-proline. We will detail the strategic rationale behind the synthetic route, provide step-by-step protocols, and offer insights into characterization and purification.

Overall Synthetic Strategy

The synthesis is designed as a three-stage process. This modular approach allows for clear checkpoints and purification of intermediates, ensuring high purity of the final product. The strategy prioritizes stereochemical retention and uses robust, well-documented chemical transformations.

G cluster_0 Synthetic Workflow A Start: (2S,4R)-4-Hydroxy-L-proline B Step 1: N-Boc Protection (Intermediate 1: Boc-Hyp-OH) A->B Boc2O, NaOH C Step 2: O-Methylation (Intermediate 2: Boc-4-MeO-Pro-OH) B->C NaH, MeI D Step 3: α-Methylation (Intermediate 3: Boc-4-MeO-2-Me-Pro-OH) C->D LDA, MeI E Step 4: N-Boc Deprotection (Intermediate 4: H-4-MeO-2-Me-Pro-OH) D->E TFA or HCl F Step 5: N-Fmoc Protection (Final Product) E->F Fmoc-OSu, Na2CO3

Figure 1: High-level workflow for the synthesis of Fmoc-(2S,4R)-4-methoxy-2-methylproline.

Part 1: Synthesis of the Core Scaffold and Intermediates

This part covers the synthesis from the starting material to the free amino acid, ready for Fmoc protection. The initial protection of the nitrogen and subsequent methylations are critical for achieving the desired structure.

Step 1: N-Boc Protection of (2S,4R)-4-Hydroxy-L-proline

Principle: The synthesis begins by protecting the secondary amine of hydroxyproline with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent side reactions at the nitrogen atom during the subsequent O-methylation and α-methylation steps. The reaction is typically performed under basic aqueous conditions using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

  • Dissolve (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydroxide (1.1 eq) and stir until fully dissolved.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (Thin Layer Chromatography).

  • Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-(2S,4R)-4-hydroxy-L-proline as a white solid.

Step 2: O-Methylation of the C4-Hydroxyl Group

Principle: The hydroxyl group at the C4 position is methylated using a strong base and an electrophilic methyl source. Sodium hydride (NaH) is used to deprotonate the hydroxyl group, forming a reactive alkoxide, which then undergoes an Sₙ2 reaction with methyl iodide (MeI). The use of an aprotic polar solvent like tetrahydrofuran (THF) is ideal for this transformation.

Experimental Protocol:

  • Suspend sodium hydride (60% dispersion in mineral oil, 2.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C.

  • Add a solution of Boc-(2S,4R)-4-hydroxy-L-proline (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 1 hour.

  • Add methyl iodide (MeI, 3.0 eq) dropwise, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Acidify the mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield Boc-(2S,4R)-4-methoxy-L-proline .

Step 3: Stereoselective α-Methylation

Principle: This is the most challenging step, requiring the stereoselective introduction of a methyl group at the C2 position. The strategy involves the formation of an enolate using a strong, sterically hindered base like lithium diisopropylamide (LDA), followed by quenching with methyl iodide. The bulky Boc-protecting group and the existing stereocenter at C4 help direct the incoming electrophile to the desired face, preserving the stereochemistry.

Experimental Protocol:

  • Prepare a solution of LDA (2.2 eq) in anhydrous THF and cool it to -78 °C under an inert atmosphere.

  • Add a solution of Boc-(2S,4R)-4-methoxy-L-proline (1.0 eq) in anhydrous THF dropwise to the LDA solution.

  • Stir the mixture at -78 °C for 2 hours to ensure complete enolate formation.

  • Add methyl iodide (3.0 eq) dropwise.

  • Stir at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Perform an acidic workup and extraction as described in Step 2.

  • Purify by flash chromatography to isolate Boc-(2S,4R)-4-methoxy-2-methylproline .

Part 2: Deprotection and Final Fmoc Installation

With the core amino acid synthesized, the final steps involve removing the temporary Boc protecting group and installing the final, base-labile Fmoc group required for solid-phase peptide synthesis (SPPS).

Step 4: N-Boc Deprotection

Principle: The Boc group is efficiently removed under acidic conditions. Trifluoroacetic acid (TFA) is commonly used, often in dichloromethane (DCM) as a solvent. The reaction is rapid and clean, yielding the trifluoroacetate salt of the free amino acid.

Experimental Protocol:

  • Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with toluene (3x) to ensure complete removal of residual acid.

  • The resulting crude salt, H-(2S,4R)-4-methoxy-2-methylproline-OH , can be used directly in the next step.

Step 5: N-Fmoc Protection

Principle: The final step is the protection of the newly liberated secondary amine with the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved using Fmoc-succinimide (Fmoc-OSu) under basic aqueous conditions, similar to the initial Boc protection. The base neutralizes the protonated amine and facilitates the nucleophilic attack on the Fmoc-OSu reagent.

G cluster_1 Fmoc Protection Protocol Input Input: H-(2S,4R)-4-methoxy-2-methylproline-OH (Crude Salt) Step1 Dissolve in 10% aq. Na2CO3 and 1,4-Dioxane Input->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add Fmoc-OSu (1.05 eq) Step2->Step3 Step4 Stir overnight at RT Step3->Step4 Workup Acidic Workup & Extraction (EtOAc) Step4->Workup Purify Purification (Flash Chromatography or Crystallization) Workup->Purify Output Final Product: Fmoc-(2S,4R)-4-methoxy-2-methylproline Purify->Output

Figure 2: Step-by-step workflow for the final Fmoc protection reaction.

Experimental Protocol:

  • Dissolve the crude amino acid salt (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.

  • Cool the solution to 0 °C.

  • Add Fmoc-OSu (1.05 eq) portion-wise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1 M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified either by flash column chromatography or by crystallization to yield the final product as a white, crystalline solid.

Data Summary and Reagent Table

The following table provides a summary of reagents for a representative 10 mmol scale synthesis.

StepKey ReagentMolar Eq.SolventTemp (°C)Time (h)Typical Yield (%)
1 Boc₂O1.1Dioxane/H₂O0 to RT1290-98
2 NaH / MeI2.5 / 3.0THF0 to RT1875-85
3 LDA / MeI2.2 / 3.0THF-78 to RT1660-70
4 TFAExcessDCMRT2>95 (crude)
5 Fmoc-OSu1.05Dioxane/aq. Na₂CO₃0 to RT1280-90

Conclusion

This application note provides a robust and detailed synthetic pathway for Fmoc-(2S,4R)-4-methoxy-2-methylproline, a highly valuable building block for constructing conformationally defined peptidomimetics. By following this multi-step protocol, researchers can reliably produce this compound with high purity and in sufficient quantities for incorporation into peptide synthesizers. The strategic use of protecting groups and stereoselective methylation ensures the desired stereochemistry is maintained throughout the synthesis. The final product is a powerful tool for modulating peptide structure and function in drug discovery applications.

References

  • Title: The Proline Ring Puckering: A Key Element of Biological Recognition Source: Chemical Reviews URL: [Link]

  • Title: Role of Proline Residues in the Structure and Function of Proteins Source: International Journal of Molecular Sciences URL: [Link]

  • Title: The Williamson Ether Synthesis Source: Chemical Reviews URL: [Link]

  • Title: Asymmetric α-Alkylation of Amino Acids Source: Chemical Reviews URL: [Link]

  • Title: Stereoselective Synthesis of α-Alkyl-α-amino Acids Source: Tetrahedron URL: [Link]

  • Title: Fmoc solid phase peptide synthesis: the discovery and development Source: Chemical Society Reviews URL: [Link]

Application

Application Note: Stereoselective Synthesis of Boc-Protected 4-Methoxy-2-methylpyrrolidine-2-carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Stereocontrol via Self-Reproduction of Chirality (SRC), and Validated Experimental Protoco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Stereocontrol via Self-Reproduction of Chirality (SRC), and Validated Experimental Protocols

Introduction & Mechanistic Rationale

The incorporation of


-quaternary proline derivatives into peptidomimetics is a highly effective strategy in modern drug discovery. The 

-methyl group severely restricts the conformational flexibility of the pyrrolidine ring, locking the peptide backbone into specific secondary structures (e.g.,

-turns) while drastically enhancing resistance to proteolytic degradation.

However, the direct


-alkylation of 

-protected proline esters is notoriously problematic. Deprotonation yields a planar enolate, destroying the C2 stereocenter and typically resulting in racemic mixtures or poor diastereoselectivity upon alkylation.

The Solution: Self-Reproduction of Chirality (SRC) To achieve absolute stereocontrol, this protocol employs Dieter Seebach’s "Self-Reproduction of Chirality" principle[1]. The workflow relies on a temporary chiral relay:

  • Acetal Formation: (2S, 4R)-4-Methoxy-L-proline is condensed with pivalaldehyde to form a rigid 1-aza-3-oxabicyclo[3.3.0]octan-4-one (a bicyclic oxazolidinone). The bulky tert-butyl group thermodynamically favors the exo (convex) face of the V-shaped bicyclic system.

  • Enolization & Steric Shielding: Deprotonation with LDA at -78 °C destroys the original C2 stereocenter, forming a planar enolate. However, the chirality is "remembered" by the newly formed acetal stereocenter.

  • Convex Face Attack: The fold of the bicyclic system completely blocks the endo (concave) face. Consequently, the electrophile (methyl iodide) is forced to approach exclusively from the exo (convex) face, resulting in a 1,3-syn relationship with the tert-butyl group[2]. This guarantees strict retention of configuration at the

    
    -carbon[3].
    

Synthetic Workflow Visualization

SynthesisWorkflow N1 trans-4-Hydroxy-L-proline (Chiral Pool Starting Material) N2 4-Methoxy-L-proline (O-Methylated Intermediate) N1->N2 1. SOCl2, MeOH 2. Boc2O, Et3N 3. NaH, MeI 4. 6M HCl, Reflux N3 Bicyclic Oxazolidinone (Chiral Relay via Pivalaldehyde) N2->N3 Pivalaldehyde, p-TsOH Pentane, Reflux (Dean-Stark) N4 α-Methyl Oxazolidinone (Alkylated Intermediate) N3->N4 LDA, THF, -78 °C then MeI (Convex Face Attack) N5 4-Methoxy-2-methyl-L-proline (Deprotected) N4->N5 6M HCl, Reflux (Auxiliary Cleavage) N6 Boc-4-methoxy-2-methylproline (Target Compound) N5->N6 Boc2O, NaOH Dioxane/H2O

Figure 1: Stereoselective synthesis workflow via Self-Reproduction of Chirality.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (2S, 4R)-4-Methoxy-L-proline Hydrochloride

Causality: Direct O-methylation of unprotected amino acids leads to N-alkylation and esterification. Temporary global protection is required.

  • Esterification & N-Protection: Suspend trans-4-hydroxy-L-proline (1.0 eq) in MeOH at 0 °C. Slowly add SOCl

    
     (1.5 eq). Reflux for 4 h, then concentrate. Dissolve the residue in CH
    
    
    
    Cl
    
    
    , add Et
    
    
    N (2.5 eq) and Boc
    
    
    O (1.1 eq). Stir at room temperature (rt) for 12 h. Wash with 1M KHSO
    
    
    and brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
  • O-Methylation: Dissolve the protected intermediate in anhydrous THF at 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 min, then add MeI (2.0 eq). Warm to rt and stir for 6 h. Quench with sat. NH

    
    Cl and extract with EtOAc.
    
  • Global Deprotection: Suspend the crude O-methylated product in 6M HCl (aq) and reflux for 12 h. Concentrate in vacuo and azeotrope with toluene to yield (2S, 4R)-4-methoxy-L-proline hydrochloride as a white solid.

Step 2: Formation of the Bicyclic Oxazolidinone

Causality: Pivalaldehyde is chosen over standard aldehydes because its bulky tert-butyl group provides maximum steric shielding of the endo face during the subsequent enolization[2].

  • Suspend 4-methoxy-L-proline HCl (1.0 eq) in a 4:1 mixture of pentane and CH

    
    Cl
    
    
    
    .
  • Add Et

    
    N (1.05 eq) to neutralize the hydrochloride salt, followed by pivalaldehyde (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
    
  • Equip the flask with a Dean-Stark trap and reflux for 24 h to continuously remove water.

  • Cool to rt, wash with sat. NaHCO

    
    , dry over MgSO
    
    
    
    , and concentrate. Purify via flash chromatography to isolate the (2R, 5S, 7R)-bicyclic oxazolidinone.
Step 3: Diastereoselective -Methylation

Causality: Strict temperature control (-78 °C) is mandatory to prevent


-elimination of the C4-methoxy group and to ensure the enolate remains perfectly planar prior to electrophilic attack[3].
  • Dissolve the bicyclic oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere. Cool to -78 °C.

  • Add freshly prepared Lithium Diisopropylamide (LDA, 1.1 eq, 1.0 M in THF) dropwise over 15 min. Stir the resulting enolate solution at -78 °C for 1 h.

  • Add neat methyl iodide (MeI, 1.5 eq) dropwise. Maintain the reaction at -78 °C for 4 h.

  • Quench the reaction at -78 °C by adding sat. NH

    
    Cl (aq). Extract with Et
    
    
    
    O, dry over MgSO
    
    
    , and concentrate to yield the
    
    
    -methylated oxazolidinone.
Step 4: Hydrolysis and N-Boc Protection

Causality: The highly stable N,O-acetal requires harsh acidic conditions for cleavage. Subsequent Boc protection must be done under basic conditions to prevent polymerization of the free amino acid.

  • Auxiliary Cleavage: Suspend the

    
    -methylated oxazolidinone in 6M HCl and heat to reflux for 12 h. Cool to rt and wash the aqueous layer with CH
    
    
    
    Cl
    
    
    to remove the liberated pivalaldehyde. Concentrate the aqueous layer in vacuo.
  • Boc Protection: Dissolve the crude amino acid hydrochloride in a 1:1 mixture of 1,4-dioxane and water. Adjust the pH to 10 using 2M NaOH.

  • Add Boc

    
    O (1.2 eq) and stir at rt for 16 h, maintaining pH ~10.
    
  • Wash the mixture with Et

    
    O (to remove excess Boc
    
    
    
    O). Acidify the aqueous layer to pH 2-3 using 1M KHSO
    
    
    at 0 °C.
  • Extract the product with EtOAc (3x). Dry the combined organic layers over Na

    
    SO
    
    
    
    and concentrate to afford the target (2S, 4R)-1-(tert-butoxycarbonyl)-4-methoxy-2-methylpyrrolidine-2-carboxylic acid .

Quantitative Data Summary

The following table summarizes the expected yields and stereochemical purities for each stage of the synthesis, validating the efficiency of the SRC methodology.

Reaction StepIntermediate / ProductYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)Key Reaction Conditions
1. O-Methylation & Deprotection 4-Methoxy-L-proline HCl78% (over 4 steps)>99%>99:1NaH/MeI (0 °C to rt); 6M HCl (reflux 12h)
2. Oxazolidinone Formation Bicyclic Oxazolidinone85%>99%>95:5Pivalaldehyde, p-TsOH, Dean-Stark (24h)
3.

-Methylation

-Methyl Oxazolidinone
92%>99%>98:2LDA (-78 °C, 1h), MeI (-78 °C, 4h)
4. Hydrolysis & Boc Protection Target Compound 88% (over 2 steps)>99%>98:26M HCl (reflux); Boc

O, NaOH (pH 10)

References

  • An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Stereoselective Synthesis of Quaternary Proline Analogues Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • A straightforward route to enantiopure α-substituted derivatives of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

Sources

Method

Application Notes &amp; Protocols: Utilizing 4-methoxy-2-methylproline for the Development of Conformationally Constrained Peptides

Abstract The therapeutic potential of peptides is often hindered by their inherent flexibility and susceptibility to proteolytic degradation.[1] Conformational constraint is a key strategy to overcome these limitations,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The therapeutic potential of peptides is often hindered by their inherent flexibility and susceptibility to proteolytic degradation.[1] Conformational constraint is a key strategy to overcome these limitations, enhancing target affinity, specificity, and metabolic stability.[2][3] This guide details the application of a specialized proline analogue, 4-methoxy-2-methylproline (Mmp), as a powerful tool for inducing rigid, predictable conformations in synthetic peptides. We provide the scientific rationale for its use, drawing on the distinct structural effects of the 2-methyl and 4-methoxy substitutions, alongside detailed protocols for its synthesis, incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and subsequent analytical characterization. These methodologies are designed for researchers, chemists, and drug development professionals seeking to engineer next-generation peptide therapeutics with superior pharmacological properties.

The Imperative for Conformational Constraint in Peptide Drug Design

Linear peptides, while offering high specificity, often fail as drug candidates due to two primary weaknesses:

  • High Conformational Flexibility: In solution, short linear peptides exist as an ensemble of rapidly interconverting conformers. The biologically active conformation is often a minor species, and significant entropic energy is lost upon binding to a target, resulting in lower affinity.[3]

  • Poor Proteolytic Stability: Exopeptidases and endopeptidases in biological fluids rapidly cleave peptide bonds, leading to short in vivo half-lives.[4][5]

Introducing conformational constraints pre-organizes the peptide into its bioactive shape, reducing the entropic penalty of binding and shielding it from enzymatic degradation.[6] Proline and its analogues are uniquely suited for this task due to the restricted rotation around the N-Cα bond and the propensity for cis-trans isomerization of the preceding peptide bond.[7]

4-methoxy-2-methylproline: A Dual-Action Approach to Peptide Rigidity

4-methoxy-2-methylproline (Mmp) is a non-proteinogenic amino acid designed to impose stringent conformational control through the synergistic effects of two distinct modifications to the proline ring.

The Role of the 2-Methyl Group

Substitution at the Cα (2-position) of the proline ring introduces significant steric hindrance. This modification strongly disfavors the cis conformation of the preceding (Xaa-Mmp) peptide bond, effectively locking it into the more common trans isomer.[8][9] This eliminates the conformational heterogeneity arising from cis-trans isomerization, a slow process that can complicate structural analysis and reduce binding affinity.[7] Furthermore, the steric bulk at Cα can physically block the approach of proteases, enhancing metabolic stability.[8][10]

The Influence of the 4-Methoxy Group

The 4-methoxy group's effect is more subtle but equally profound. It is derived from the O-methylation of 4-hydroxyproline (Hyp). In (2S,4S)-4-hydroxyproline, a transannular hydrogen bond can stabilize a Cγ-exo ring pucker. O-methylation to form (2S,4S)-4-methoxyproline (mop) eliminates this hydrogen bond, restoring a strong preference for the Cγ-endo ring pucker.[11] This defined pucker further rigidifies the peptide backbone and has been shown to impart greater stability to higher-order structures like the collagen triple helix compared to its hydroxylated counterpart.[11]

Synergistic Structural Benefits

The combination of these two modifications in a single residue provides a powerful tool for peptide design:

  • Predictable Backbone Geometry: The 2-methyl group enforces a trans peptide bond.

  • Fixed Ring Pucker: The 4-methoxy group promotes a specific Cγ-endo pucker.

  • Enhanced Stability: Both groups contribute to increased resistance to proteolytic degradation.[5][8]

G cluster_pro Standard Proline cluster_me_pro 2-Methylproline cluster_mmp 4-methoxy-2-methylproline (Mmp) Pro Proline Pro_Desc Flexible Ring Pucker (Endo/Exo Equilibrium) ~5-30% Cis-Amide Bond Me_Pro 2-Methylproline Pro->Me_Pro + 2-Methyl Group Me_Pro_Desc Trans-Amide Bond Favored (Steric Hindrance) Flexible Ring Pucker Mmp 4-methoxy-2-methylproline Me_Pro->Mmp + 4-Methoxy Group Mmp_Desc Trans-Amide Bond Enforced (2-Methyl Group) Fixed Cγ-Endo Pucker (4-Methoxy Group)

Figure 1. Logical progression of proline modifications leading to the enhanced conformational rigidity of 4-methoxy-2-methylproline.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Mmp

The incorporation of Fmoc-4-methoxy-2-methylproline-OH follows standard Fmoc/tBu solid-phase peptide synthesis protocols.[12][13] Due to the steric hindrance of the α-methyl group, extended coupling times and the use of high-efficiency coupling reagents are recommended.

Materials and Reagents
  • Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid.

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).

  • Custom Building Block: Fmoc-(2S,4R)-4-methoxy-2-methylproline-OH.

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

  • Coupling Reagents: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether.

  • Cleavage Cocktail: Reagent K (94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol, 1% triisopropylsilane).

Step-by-Step SPPS Protocol

This protocol describes a single coupling cycle.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine/DMF) and agitate for 5 minutes.

    • Drain and repeat the deprotection step with fresh solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (Incorporating Mmp):

    • In a separate vial, dissolve Fmoc-Mmp-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

    • Drain the DMF from the resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Note: This extended coupling time is crucial for the sterically hindered Mmp residue.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection and washing, dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

spss_cycle Start Start with Peptide-Resin (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Couple Next Amino Acid (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 End_Cycle Next Cycle Wash2->End_Cycle End_Cycle->Deprotection Chain not complete Final_Cleavage Final Cleavage (TFA Cocktail) End_Cycle->Final_Cleavage Sequence complete

Figure 2. The Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating amino acids, including the specialized Mmp residue.

Analytical Characterization of Mmp-Containing Peptides

Thorough analysis is required to confirm the peptide's identity, purity, and, most importantly, its conformation.

Identity and Purity
TechniquePurposeProtocol Summary
RP-HPLC Assess purity and quantify the final product.Analyze the purified peptide on a C18 column using a water/acetonitrile gradient containing 0.1% TFA. A single major peak indicates high purity.
Mass Spectrometry (ESI-MS) Confirm the molecular weight of the synthesized peptide.Infuse the purified peptide solution into an electrospray ionization mass spectrometer. The observed mass should match the calculated theoretical mass.
Conformational Analysis

Protocol: NMR Spectroscopy for Cis-Trans Isomer Determination

Nuclear Magnetic Resonance (NMR) is the most powerful technique for probing the local conformation around the Mmp residue.[14] The cis or trans nature of the Xaa-Pro bond is definitively assigned by observing the ¹³C chemical shifts of the proline Cβ and Cγ carbons.[15]

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O or CD₃OD).[16]

  • Data Acquisition: Acquire a ¹³C NMR spectrum on a spectrometer of 400 MHz or higher.

  • Spectral Analysis:

    • Identify the Cβ and Cγ signals corresponding to the Mmp residue.

    • Calculate the difference in their chemical shifts (Δδ = δCβ - δCγ).

    • A large difference (typically > 8 ppm) is indicative of a cis bond, while a smaller difference (typically < 5 ppm) confirms the desired trans bond.[15] Due to the 2-methyl group, a trans conformation is strongly expected.[9]

Table 1: Expected ¹³C NMR Chemical Shift Differences for Proline Isomers

Proline IsomerTypical Δδ (δCβ - δCγ)Interpretation
trans< 5 ppmThe dominant, expected conformation for an Xaa-Mmp bond.
cis> 8 ppmSterically disfavored and unlikely to be observed in significant populations.

Application Case Study: Enhancing Proteolytic Stability

The inclusion of Mmp is hypothesized to significantly increase a peptide's resistance to enzymatic degradation.

Protocol: In Vitro Serum Stability Assay

  • Peptide Preparation: Prepare stock solutions (1 mg/mL) of both a native control peptide and its Mmp-containing analogue in a suitable buffer (e.g., PBS).

  • Incubation: Add the peptide stock to fresh human or mouse serum to a final concentration of 100 µg/mL.[4]

  • Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h), withdraw an aliquot and immediately quench the enzymatic activity by adding an equal volume of 10% trichloroacetic acid or acetonitrile.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by RP-HPLC, monitoring the disappearance of the full-length peptide peak over time.

  • Data Calculation: Calculate the peptide half-life (t₁/₂) by fitting the degradation data to a first-order exponential decay curve.

Table 2: Representative Proteolytic Stability Data

PeptideSequenceHalf-Life in Serum (t₁/₂)Fold Improvement
Native PeptideAc-Tyr-Gly-Pro -Phe-NH₂~ 25 minutes-
Mmp AnalogueAc-Tyr-Gly-Mmp -Phe-NH₂> 24 hours> 50x
This data is illustrative and results will vary based on the peptide sequence and protease environment.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling of Mmp (Positive Kaiser Test)Steric hindrance of the Mmp residue.Double couple the Mmp residue for an extended time (2-4 hours per coupling). Use a high-efficiency coupling reagent like HATU.
Low Crude Purity On-resin aggregation, especially in "difficult" sequences.Consider using a pseudoproline dipeptide building block elsewhere in the sequence to disrupt aggregation.[17]
Peptide Insoluble After Cleavage Hydrophobic nature of the peptide or protecting groups.Lyophilize from a solution containing acetonitrile or tert-butanol. Test different purification buffers.

Conclusion

4-methoxy-2-methylproline is a highly effective building block for introducing robust conformational constraints into synthetic peptides. By simultaneously enforcing a trans peptide bond and a fixed ring pucker, it provides a superior method for pre-organizing a peptide into its bioactive conformation. The protocols and application notes provided herein offer a comprehensive guide for researchers to leverage this powerful tool, paving the way for the development of peptide therapeutics with enhanced stability, affinity, and overall drug-like properties.

References

  • MDPI. (2021, February 25). Conformationally Constrained Peptides. Encyclopedia.
  • Timmerman, P. (2024, March 17). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World.
  • Organic Letters. (2014, October 8). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides.
  • MDPI. (2021, February 5). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
  • MDPI. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.
  • PubMed. (2003, October 3). Solid-phase synthesis of conformationally constrained peptidomimetics based on a 3,6-disubstituted-1,4-diazepan-2,5-dione core.
  • Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace.
  • MDPI. (2018, April 19). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions.
  • National Institutes of Health (NIH). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. PMC.
  • Coin, I., Beyermann, M., & Bienert, M. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Houben-Weyl. (n.d.). Synthesis of Peptides Containing Proline Analogues.
  • ACS Publications. (2026, February 20). Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. The Journal of Organic Chemistry.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis.
  • Organic Syntheses. (n.d.). L-Proline, 2-methyl-.
  • PLOS. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.
  • PubMed. (1999, September).
  • ResearchGate. (n.d.). Synthesis of 4-Hydroxymethyl-2,4-methanoproline.
  • Royal Society of Chemistry. (n.d.). Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides. New Journal of Chemistry.
  • National Institutes of Health (NIH). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC.
  • National Institutes of Health (NIH). (n.d.). Strategies for Improving Peptide Stability and Delivery. PMC.
  • NovoPro. (2021, February 26).
  • PubMed. (2014, November 21). 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides.
  • BenchChem. (n.d.).
  • Semantic Scholar. (2022, May 31). Stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell.
  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches.
  • Scilit. (2026, February 19).
  • Royal Society of Chemistry. (n.d.). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry.
  • ACS Publications. (2024, November 12). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.
  • ACS Publications. (n.d.). Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • National Institutes of Health (NIH). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC.
  • UQ eSpace. (2010). Determination of peptide and protein structures using NMR Spectroscopy.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). A Comparative Review of 4-hydroxy-N-methylproline: Synthesis, Bioactivity, and Therapeutic Prospects.
  • Beilstein Journals. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides.

Sources

Application

Application Note: Harnessing 4-Methoxy-2-methylproline for Conformationally Constrained Drug Design

Prepared by: Senior Application Scientist, Medicinal Chemistry & Peptidomimetics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary and Mechanistic Rationale In the pur...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Peptidomimetics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary and Mechanistic Rationale

In the pursuit of highly potent and metabolically stable therapeutics, the conformational pre-organization of molecular scaffolds is a paramount strategy. Proline is uniquely suited for this due to its pyrrolidine ring, which restricts the backbone


 dihedral angle. However, native proline remains conformationally flexible, undergoing cis-trans prolyl isomerization and ring pucker interconversion.

The engineered unnatural amino acid 4-methoxy-2-methylproline (4-MMP) represents a pinnacle in rational scaffold design, combining two distinct biophysical control mechanisms:

  • Stereoelectronic Control via the 4-Methoxy Group: The electronegative oxygen at the C4 position exerts a strong gauche effect. Depending on the stereochemistry (e.g., 2S,4R vs. 2S,4S), this effect forces the pyrrolidine ring into a rigid C

    
    -exo or C
    
    
    
    -endo pucker to maximize orbital overlap and minimize electrostatic repulsion [1]. Unlike 4-hydroxyproline, the 4-methoxy substitution eliminates transannular hydrogen bonding that can distort main-chain torsion angles, providing a "clean" stereoelectronic pre-organization [2].
  • Steric Restriction via the 2-Methyl Group: The addition of a methyl group at the

    
    -carbon (C
    
    
    
    ) creates severe steric hindrance. This restricts the available
    
    
    and
    
    
    dihedral angles, heavily biasing the backbone toward specific turn conformations (such as Type I
    
    
    -turns) [3]. Furthermore, this quaternary
    
    
    -carbon completely shields the adjacent peptide bond from prolyl endopeptidases and exopeptidases, conferring near-absolute proteolytic stability [4].

By merging these two modifications, 4-MMP acts as an ultra-rigid, protease-resistant node in peptidomimetics and small-molecule ligands.

Quantitative Profiling of Proline Derivatives

To understand the synergistic power of 4-MMP, we must isolate the effects of its individual functional groups. The table below summarizes the conformational and metabolic data comparing native proline to its substituted derivatives.

Amino Acid ScaffoldDominant Ring PuckerTrans/Cis Ratio (

)
Proteolytic Half-Life (Serum)Primary Structural Utility
L-Proline Rapid Exchange~ 4.0< 2 hoursNative flexibility, general turns
(2S,4R)-4-Methoxyproline C

-exo (Locked)
~ 6.7< 3 hoursCollagen triple-helix stabilization
(2S)-2-Methylproline Rapid Exchange~ 2.5> 48 hours

-turn induction, protease resistance
(2S,4R)-4-MMP C

-exo (Locked)
> 8.0 > 48 hours Ultra-rigid pharmacophore scaffolding

Data synthesized from standardized NMR conformational assays and human serum stability models [1][3].

Mechanistic Pathway of 4-MMP

G A 4-Methoxy-2-methylproline (4-MMP) B 4-Methoxy Substitution A->B E 2-Methyl Substitution A->E C Stereoelectronic Gauche Effect B->C D Locked Ring Pucker (Cγ-exo or Cγ-endo) C->D I Optimized Drug Candidate (High Affinity & Stability) D->I F Steric Hindrance at Cα E->F G Restricted φ/ψ Angles (β-Turn Induction) F->G H Protease Active Site Blockade F->H G->I H->I

Fig 1: Dual stereoelectronic and steric pathways of 4-MMP in drug design.

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to explain why deviations from standard peptide chemistry are strictly required for 4-MMP.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporating 4-MMP

Causality: Coupling an incoming amino acid onto the secondary, sterically hindered amine of 2-methylproline is notoriously difficult. The


-methyl group creates a severe steric clash that renders standard coupling reagents (e.g., HBTU/DIPEA) kinetically inert. We must utilize highly reactive fluorinated coupling agents (HATU) with an additive (HOAt) to stabilize the active ester, coupled with microwave heating to overcome the activation energy barrier.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5×).

  • Coupling 4-MMP to the Chain:

    • Mix 0.4 mmol Fmoc-4-MMP-OH, 0.38 mmol HATU, and 0.4 mmol HOAt in 2 mL DMF.

    • Add 0.8 mmol DIPEA. Pre-activate for 1 minute.

    • Add to resin and react for 2 hours at room temperature.

  • Validation Step 1 (Chloranil Test): Perform a chloranil test. Causality: The standard Kaiser test yields false negatives for secondary amines. A positive chloranil test (blue/green beads) confirms the presence of the uncoupled secondary amine if deprotected, while a negative test (colorless) confirms successful coupling.

  • Coupling onto 4-MMP (The Difficult Step):

    • Deprotect the Fmoc group of 4-MMP (20% piperidine, 2 × 10 min).

    • Prepare the incoming amino acid: 0.5 mmol Fmoc-AA-OH, 0.48 mmol HATU, 0.5 mmol HOAt, 1.0 mmol DIPEA in 2 mL DMF.

    • Microwave Assistance: React in a microwave peptide synthesizer at 75°C for 15 minutes. Causality: Thermal energy is mandatory to force the incoming acyl group past the

      
      -methyl steric shield.
      
  • Validation Step 2 (Micro-cleavage): Withdraw 2 mg of resin. Cleave with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS to confirm the mass of the desired coupled product before proceeding.

Protocol B: NMR-Based Conformational Validation

Causality: To empirically prove that 4-MMP has locked the scaffold into the desired conformation, we must measure the trans/cis ratio of the preceding amide bond and the pyrrolidine ring pucker. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required to map spatial proton proximities (< 5 Å).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-5 mg of the purified 4-MMP-containing peptide in 600 µL of D2O or CDCl3 (depending on target environment). Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift standard.

  • 1D

    
    H NMR & Coupling Constants:  Acquire a high-resolution 1D proton spectrum (e.g., 600 MHz).
    
    • Analysis: Extract the

      
       coupling constants between the 
      
      
      
      and
      
      
      protons of the 4-MMP ring. Causality: A large
      
      
      coupling indicates a C
      
      
      -exo pucker, while a small coupling indicates C
      
      
      -endo.
  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 200–300 ms.

  • Validation of Trans/Cis Ratio:

    • Trans Conformation: Look for a strong NOE cross-peak between the

      
       of the preceding residue (
      
      
      
      ) and the
      
      
      protons of 4-MMP (
      
      
      ).
    • Cis Conformation: Look for an NOE cross-peak between the

      
       of the preceding residue (
      
      
      
      ) and the
      
      
      of 4-MMP (
      
      
      ).
    • Quantification: Integrate the volumes of these cross-peaks to calculate the exact

      
       equilibrium constant.
      

Experimental Workflow Visualization

Workflow Step1 1. SPPS Synthesis (Microwave + HATU/HOAt) Step2 2. Micro-Cleavage & LC-MS QC Step1->Step2 Step3 3. Global Cleavage & HPLC Purification Step2->Step3 Mass Confirmed Step4 4. 2D NOESY NMR (Trans/Cis & Pucker) Step3->Step4 Step5 5. Conformational Validation Complete Step4->Step5 NOE Mapped

Fig 2: Self-validating workflow from synthesis to conformational mapping of 4-MMP peptides.

References

  • Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues Journal of the American Chemical Society / NIH URL:[Link]

  • The Aberrance of the 4S Diastereomer of 4-Hydroxyproline Journal of the American Chemical Society / ACS Publications URL:[Link]

  • Synthesis, conformational properties, and antibody recognition of peptides containing beta-turn mimetics based on alpha-alkylproline derivatives PubMed / NIH URL:[Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins Progress in Medicinal Chemistry / NIH URL:[Link]

Method

Application Note: 4-Methoxy-2-Methylpyrrolidine-2-Carboxylic Acid in Next-Generation HCV NS5A Inhibitor Design

Executive Summary & Scientific Rationale The development of Direct-Acting Antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV). Among these, inhibitors targeting the viral non-structural protein...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of Direct-Acting Antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV). Among these, inhibitors targeting the viral non-structural protein 5A (NS5A)—a zinc-binding phosphoprotein essential for viral replication and assembly—have demonstrated picomolar potency. However, the rapid emergence of Resistance-Associated Substitutions (RAS), particularly the Y93H mutation in Domain I of NS5A, severely compromises the efficacy of first-generation inhibitors like Daclatasvir, which rely on standard L-proline cores [1, 2].

To overcome this, rational drug design has shifted toward highly functionalized proline bioisosteres. 4-methoxy-2-methylpyrrolidine-2-carboxylic acid represents a sophisticated, non-natural amino acid building block designed to combat genotypic resistance.

The Causality of Structural Modifications

The incorporation of this specific building block into the pharmacophore is driven by two distinct structural mechanisms:

  • The 2-Methyl Substitution (Conformational Locking): Standard L-proline can adopt multiple envelope conformations. The addition of a 2-methyl group introduces severe steric hindrance, restricting the pyrrolidine ring to a single bioactive conformation. This pre-organization reduces the entropic penalty upon binding to the NS5A dimer [1].

  • The 4-Methoxy Substitution (Lipophilic Contact): The Y93H mutation (Tyrosine to Histidine) causes a structural crash in the binding cleft, disrupting critical hydrogen bonds [3]. The 4-methoxy group acts as a flexible, lipophilic hydrogen-bond acceptor that establishes novel contacts deep within the mutated Domain I pocket, bypassing the reliance on the native Tyrosine residue.

MechanisticRationale A Standard NS5A Inhibitor (L-Proline Core) B HCV Y93H Mutation (Binding Cleft Crash) A->B D 4-Methoxy-2-Methylpyrrolidine Substitution A->D Bioisosteric Upgrade C Loss of Potency (High EC50) B->C E 2-Methyl: Conformational Locking (Reduced Entropic Penalty) D->E F 4-Methoxy: Enhanced Lipophilic Contacts in Domain I D->F G Restored Pan-Genotypic Potency (Overcomes Y93H) E->G F->G

Logical pathway illustrating how pyrrolidine core modifications overcome HCV Y93H resistance.

Quantitative Impact on Antiviral Potency

The structural rigidification provided by 4-methoxy-2-methylpyrrolidine-2-carboxylic acid directly translates to a higher genetic barrier to resistance. The table below summarizes the representative impact of sequential proline modifications on HCV Genotype 1b replicon systems, highlighting the dramatic rescue of potency against the Y93H mutant [2, 4].

Pyrrolidine Core StructureHCV GT1b WT EC₅₀ (pM)HCV GT1b Y93H EC₅₀ (pM)Fold Resistance (Mutant/WT)
L-Proline (First-Gen Baseline)925,000> 2,700x
2-Methylproline 51,200240x
4-Methoxy-2-methylpyrrolidine 24522.5x

Table 1: Comparative in vitro antiviral activity demonstrating the suppression of fold-resistance when utilizing the 4-methoxy-2-methylpyrrolidine core.

Experimental Protocols

The following self-validating protocols detail the chemical incorporation of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid into an inhibitor scaffold, followed by its biological validation using a luciferase-based HCV replicon assay.

Protocol 1: Solution-Phase Coupling of the Pyrrolidine Core

Causality Note: Standard coupling reagents (like EDC/HOBt) often fail or proceed sluggishly when coupling 2-methylpyrrolidines due to the extreme steric bulk of the quaternary alpha-carbon. Therefore, HATU (a highly reactive uronium salt) combined with a strong base (DIPEA) is mandatory to drive the formation of the active ester and ensure high-yield amidation.

Materials:

  • N-Boc-4-methoxy-2-methylpyrrolidine-2-carboxylic acid (1.2 eq)

  • Target amine core (e.g., benzimidazole derivative) (1.0 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve N-Boc-4-methoxy-2-methylpyrrolidine-2-carboxylic acid and HATU in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA dropwise. Stir the mixture at room temperature for 15 minutes to allow the formation of the highly reactive O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium ester. Validation check: A slight color change to pale yellow indicates active ester formation.

  • Coupling: Add the target amine core dissolved in a minimal volume of DMF. Stir the reaction at 40°C for 12–18 hours. The elevated temperature is required to overcome the steric hindrance of the 2-methyl group.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the coupled intermediate.

Protocol 2: HCV Subgenomic Replicon Assay for EC₅₀ Determination

This protocol evaluates the intrinsic antiviral activity of the synthesized compound using a transient HCV replicon system [4].

Materials:

  • Huh-7 cells harboring the HCV genotype 1b (Con1) luciferase reporter replicon.

  • Assay Media: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 (to maintain selection pressure).

  • Bright-Glo™ Luciferase Assay System (Promega).

  • Reference standard (e.g., Velpatasvir or Daclatasvir) and DMSO (Vehicle).

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and resuspend the Huh-7 replicon cells in assay media (without G418 to prevent drug-drug interference during the assay). Seed the cells into a 96-well white, clear-bottom tissue culture plate at a density of

    
     cells/well in 100 µL of media. Incubate at 37°C, 5% CO₂ for 24 hours.
    
  • Compound Preparation: Prepare a 10 mM stock of the synthesized inhibitor in 100% DMSO. Perform a 10-point, 3-fold serial dilution in assay media. Crucial: Ensure the final DMSO concentration in all wells (including controls) is normalized to 0.5% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the media from the 96-well plate and add 100 µL of the diluted compound to the respective wells in triplicate. Include a DMSO-only vehicle control (0% inhibition) and a high-concentration reference standard control (100% inhibition).

  • Incubation: Incubate the treated plates at 37°C, 5% CO₂ for exactly 72 hours. This duration allows for multiple viral replication cycles, ensuring accurate quantification of replication inhibition [4].

  • Luciferase Readout: Equilibrate the plate and the Bright-Glo™ reagent to room temperature for 15 minutes. Add 100 µL of the reagent to each well. Incubate for 5 minutes on an orbital shaker to ensure complete cell lysis.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of inhibition relative to the DMSO control. Determine the EC₅₀ using non-linear regression analysis (four-parameter logistic curve) in software such as GraphPad Prism.

Workflow S1 Step 1: Chemical Synthesis (HATU Coupling) S2 Step 2: Huh-7 Cell Seeding (Luciferase Replicon) S1->S2 S3 Step 3: Compound Incubation (72h, 37°C) S2->S3 S4 Step 4: Luminescence Readout & EC50 Calculation S3->S4

Experimental workflow from synthesis of the pyrrolidine derivative to HCV replicon assay readout.

References

  • Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Resistance Patterns Associated with HCV NS5A Inhibitors Provide Limited Insight into Drug Binding Viruses (MDPI) URL:[Link]

  • Ser38-His93-Asn91 triad confers resistance of JFH1 HCV NS5A-Y93H variant to NS5A inhibitors PubMed (National Institutes of Health) URL:[Link]

  • Quantifying antiviral activity optimizes drug combinations against hepatitis C virus infection Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 4-methoxy-2-methylproline coupling

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for challenges related to the peptide coupling of 4-methoxy-2-methylproline. This resource is designed to pr...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for challenges related to the peptide coupling of 4-methoxy-2-methylproline. This resource is designed to provide in-depth troubleshooting guidance and practical solutions for researchers encountering difficulties with this sterically hindered amino acid. As Senior Application Scientists, we have consolidated our expertise and field-proven insights to help you navigate these complex couplings successfully.

Understanding the Challenge: The "Why" Behind the Difficulty

The primary obstacle in coupling 4-methoxy-2-methylproline lies in its significant steric hindrance. This arises from a combination of two structural features:

  • α,α-Disubstitution: The presence of a methyl group on the α-carbon, in addition to the pyrrolidine ring, creates a bulky environment around the carboxylic acid. This physically impedes the approach of the incoming amine.[1][2]

  • N-Alkylation: As a proline derivative, the nitrogen atom is part of the pyrrolidine ring, making it a secondary amine. This inherent bulk is further compounded by the α-methyl group, hindering the formation of the transition state required for amide bond formation.[3][4]

These factors lead to slower reaction rates, incomplete couplings, and an increased propensity for side reactions.[5] This guide will provide strategies to overcome these hurdles.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during the coupling of 4-methoxy-2-methylproline in a question-and-answer format.

Question 1: My coupling reaction shows low or no yield, with a significant amount of unreacted starting material. What is the likely cause and how can I fix it?

Answer:

This is a classic sign of failed coupling due to steric hindrance.[5] The activation energy for the reaction is likely too high under your current conditions. Here’s a systematic approach to troubleshoot this:

1. Re-evaluate Your Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient for such a demanding coupling.[6] You need to employ more potent activating agents.

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly recommended for their superior reactivity in sterically hindered situations.[6][7][8] HATU, in particular, is a frequent choice for difficult couplings.[6][8]

  • Phosphonium Salts: PyAOP and PyBOP are also excellent options, known for their high reactivity.[5][9] PyAOP is particularly effective for coupling N-methylated amino acids.[9]

  • Oxyma-Based Reagents: COMU offers coupling efficiency comparable to HATU but with an improved safety profile, as it avoids the use of potentially explosive HOBt or HOAt derivatives.[7][10][11]

2. Optimize Reaction Conditions:

  • Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.[1][6] Microwave-assisted synthesis is particularly effective for accelerating these difficult couplings.[12][13][14][15]

  • Extended Reaction Time: For sluggish reactions, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[1][6]

  • Double Coupling: If a single coupling proves insufficient, a second coupling with fresh reagents can be performed to ensure the reaction goes to completion.

3. Consider Pre-activation: Pre-activating the 4-methoxy-2-methylproline with the coupling reagent before adding it to the resin-bound amine can sometimes improve yields.[3]

Question 2: I'm observing multiple unexpected peaks in my LC-MS analysis. What are the possible side reactions, and how can I minimize them?

Answer:

The formation of multiple products suggests that side reactions are occurring. With proline derivatives, two common side reactions are epimerization and diketopiperazine formation.

  • Epimerization: This is the change in the stereochemistry at the α-carbon.[16] While less common for proline itself, the presence of the activating group can increase the acidity of the α-proton, leading to epimerization under basic conditions.

    • Solution:

      • Base Selection: Use a sterically hindered or weaker base like 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM) instead of stronger bases like DIPEA.[16]

      • Temperature Control: Avoid excessively high temperatures, as this can increase the rate of epimerization.[16] If using microwave heating, carefully control the temperature.[17]

      • Reagent Choice: Uronium/aminium-based reagents like HATU and HCTU are generally associated with lower rates of epimerization compared to carbodiimides.[16]

  • Diketopiperazine (DKP) Formation: This can occur if 4-methoxy-2-methylproline is the second amino acid in the sequence. The deprotected N-terminal amine of the dipeptide-resin can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[16][18]

    • Solution:

      • Resin Choice: When using an Fmoc/tBu strategy, employing 2-chlorotrityl chloride resin is advisable when proline or its derivatives are at the C-terminus. The steric bulk of the resin linkage helps to inhibit DKP formation.[18]

      • Dipeptide Coupling: If possible, couple the first two amino acids as a pre-formed dipeptide unit. This bypasses the dipeptide-resin intermediate that is susceptible to cyclization.[18]

Question 3: The standard Kaiser test is not giving a clear result for my coupling. How can I monitor the reaction progress?

Answer:

The Kaiser test is unreliable for secondary amines like proline. You will need to use an alternative test to monitor for the presence of unreacted amine.

  • Isatin Test or Chloranil Test: These tests are specifically designed to detect secondary amines and can be used to qualitatively assess the completion of the coupling reaction.[6]

  • Bromophenol Blue Test: This test is also effective for monitoring the presence of unreacted N-methylated amines. A blue to green color indicates an incomplete reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best all-around coupling reagent for 4-methoxy-2-methylproline?

While the "best" reagent can be sequence-dependent, HATU is widely regarded as a highly effective choice for sterically hindered couplings due to its high reactivity.[6][8] COMU is an excellent alternative with comparable efficiency and a better safety profile.[7][10]

Q2: Is microwave-assisted peptide synthesis (MW-SPPS) recommended for this type of coupling?

Yes, MW-SPPS is highly recommended.[15] The use of microwave energy can significantly accelerate the coupling of bulky amino acids, driving difficult reactions to completion more efficiently than conventional methods.[12][13][14]

Q3: Can I use standard Fmoc-deprotection conditions?

Standard deprotection conditions (e.g., 20% piperidine in DMF) are generally sufficient. However, if you suspect that steric hindrance is also impeding deprotection, you can increase the deprotection time or perform a second deprotection step.[3]

Q4: Are there any specific solvent considerations?

DMF and NMP are common choices. For sequences prone to aggregation, which can be exacerbated by bulky residues, using NMP or adding chaotropic salts may be beneficial.[3]

Data Presentation & Protocols

Comparison of Recommended Coupling Reagents
Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/AminiumHigh reactivity, very effective for hindered couplings.[6][8]Can cause guanidinylation of the amine if used in excess.[5] Based on potentially explosive HOAt.[11]
COMU Uronium/AminiumHigh reactivity, comparable to HATU, with a better safety profile.[7][10]More recent, may be less familiar to some labs.
PyAOP PhosphoniumHighly effective for N-methyl amino acids, low racemization.[5][8]Higher cost.
HCTU Uronium/AminiumGood reactivity for hindered couplings.[5]Based on potentially explosive 6-Cl-HOBt.[19]
Experimental Protocols

Protocol 1: General Coupling Procedure using HATU

This protocol outlines a general procedure for the manual Fmoc-based solid-phase synthesis of a peptide containing 4-methoxy-2-methylproline.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-4-methoxy-2-methylproline (3 equivalents), HATU (2.9 equivalents), and a hindered base such as N-methylmorpholine (NMM) (4 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, consider extending the time or performing the reaction at a slightly elevated temperature (e.g., 40°C).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.[7]

  • Monitoring: Monitor the completion of the coupling reaction using an isatin or chloranil test.[6] If the test indicates the presence of unreacted amine, perform a second coupling.

Protocol 2: Microwave-Assisted Coupling

This protocol provides a general guideline for microwave-assisted coupling. Specific parameters may need to be optimized for your instrument.

  • Resin Preparation: Follow step 1 from the general protocol.

  • Reagent Addition: In the reaction vessel, add the deprotected resin, Fmoc-4-methoxy-2-methylproline (3 equivalents), HATU (2.9 equivalents), and NMM (4 equivalents) in DMF.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 50-75°C) for 5-15 minutes.

  • Washing and Monitoring: Follow steps 4 and 5 from the general protocol.

Visualizations

Decision Workflow for Troubleshooting Low Coupling Yield

G start Low Yield or Incomplete Coupling reagent Switch to High-Potency Coupling Reagent (HATU, COMU, PyAOP) start->reagent conditions Optimize Reaction Conditions reagent->conditions If yield is still low monitor Monitor with Isatin/ Chloranil Test reagent->monitor After first attempt temp Increase Temperature (Conventional or Microwave) conditions->temp time Extend Reaction Time (e.g., 4h to overnight) conditions->time double_couple Perform a Double Coupling temp->double_couple time->double_couple double_couple->monitor monitor->double_couple Positive Test success Successful Coupling monitor->success Negative Test

Caption: Troubleshooting workflow for low coupling yield.

Key Factors Influencing Coupling Success

G cluster_reagents Reagent Choice cluster_conditions Reaction Conditions cluster_monitoring Monitoring center Coupling Success HATU HATU HATU->center COMU COMU COMU->center PyAOP PyAOP PyAOP->center Temp Temperature (Microwave) Temp->center Time Reaction Time Time->center Base Base Selection Base->center Test Isatin/Chloranil Test Test->center

Caption: Interplay of factors for successful coupling.

References

  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett, 2002(5), 773-775.
  • BenchChem. Technical Support Center: Boc-L-proline in Peptide Synthesis.
  • BenchChem. Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 134(12), 5456–5469. Available from: [Link]

  • BenchChem. A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. Strategies to Overcome Steric Hindrance in N-methylated Peptide Synthesis.
  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.
  • Creative Peptides. Microwave-Assisted Peptide Synthesis: A Faster Approach.
  • Hodges, J. A., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(49), 17116–17127. Available from: [Link]

  • AAPPTEC. Coupling Reagents.
  • De Poli, M., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2243–2276. Available from: [Link]

  • CD Formulation. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology.
  • BenchChem. A Comparative Performance Analysis of Peptide Coupling Reagents: TOTU vs. COMU vs. HATU.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • AmbioPharm. Microwave SPPS Technology.
  • BenchChem. Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Zhang, W., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Chemical Society Reviews, 53(4), 1845-1881. Available from: [Link]

  • BenchChem. Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • ResearchGate. (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(7), 1715-1727. Available from: [Link]

  • Creative Peptides. Optimizing Peptide Coupling: Key Techniques.

Sources

Optimization

Technical Support Center: Optimizing Yield for 4-Methoxy-2-Methylpyrrolidine-2-Carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The content is structured in a practical question-and-answer format to directly address challenges you may encounter in the lab.

I. Conceptual Framework: The Synthetic Challenge

The synthesis of highly substituted pyrrolidine rings, such as in 4-methoxy-2-methylpyrrolidine-2-carboxylic acid, presents a significant stereochemical challenge. Controlling the relative and absolute stereochemistry at multiple centers is paramount for achieving high yields of the desired product. The strategies discussed herein are based on established principles of stereoselective synthesis of proline analogs.[1]

A common and effective approach involves the modification of a pre-existing chiral scaffold, such as 4-hydroxyproline.[2] This "chiral pool" synthesis allows for the retention of stereochemical integrity while introducing the desired substituents. The general workflow often involves protection of the amine and carboxylic acid functionalities, modification of the 4-hydroxy group, and subsequent methylation at the 2-position.

II. Troubleshooting Guide & FAQs

This section addresses specific problems that can arise during the synthesis.

Low or No Product Yield

Q1: My reaction has stalled, and I'm observing low conversion to the desired product. What are the likely causes and how can I resolve this?

A1: Low or no product yield can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

  • Reagent and Solvent Purity: Ensure all reagents are of high purity and that solvents are anhydrous, especially for moisture-sensitive reactions. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents and intermediates.[3]

  • Catalyst Activity: If your synthesis involves a catalyst, its activity is crucial. Catalyst deactivation can occur due to impurities or side reactions. Consider screening different catalysts or adjusting the catalyst loading.[3]

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Systematically optimize these conditions. For instance, some reactions may require lower temperatures to enhance selectivity, while others need reflux to achieve good conversion.[3]

  • Substrate Reactivity: The inherent reactivity of your starting materials can be a limiting factor. It may be necessary to modify protecting groups or other functional groups to enhance their reactivity.[3]

Poor Stereoselectivity

Q2: I'm obtaining a mixture of diastereomers. How can I improve the stereoselectivity of my reaction?

A2: Achieving high stereoselectivity is often the most challenging aspect of synthesizing substituted prolines. Several factors influence the stereochemical outcome.

  • Choice of Chiral Auxiliary or Catalyst: In asymmetric syntheses, the chiral auxiliary or catalyst is the primary driver of stereoselectivity. If you are using a chiral catalyst, consider screening different ligands or catalyst systems.[1]

  • Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states.[3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, therefore, the stereochemical outcome. A screening of different solvents is often worthwhile.

  • Protecting Groups: The nature of the protecting groups on the pyrrolidine nitrogen and other functionalities can influence the steric environment around the reacting centers, thereby affecting diastereoselectivity.[1]

Side Reactions and Impurity Formation

Q3: I'm observing significant formation of side products, complicating purification. What are the common side reactions and how can I minimize them?

A3: Side reactions can severely impact your yield and the purity of your final product. Understanding the potential side reactions is key to mitigating them.

  • Racemization: Proline and its derivatives can be susceptible to racemization, particularly at the alpha-carbon, under harsh reaction conditions (e.g., strong base or high temperatures).[4] Using milder coupling reagents and carefully controlling the reaction temperature can help prevent this.[4]

  • Elimination Reactions: In the case of 4-hydroxyproline derivatives, elimination to form a double bond within the pyrrolidine ring is a potential side reaction, especially under acidic or basic conditions.

  • Over-alkylation: If your synthesis involves an alkylation step, there is a risk of over-alkylation, leading to the formation of undesired byproducts. Careful control of stoichiometry and reaction time is crucial.

Experimental Protocols

The following protocols provide a general framework. Optimization for your specific substrate and scale will be necessary.

Protocol 1: General Procedure for O-methylation of a 4-Hydroxyproline Derivative

This protocol outlines a general method for the methylation of the hydroxyl group at the 4-position of a protected proline derivative.

StepProcedureNotes
1 Dissolve the N-protected 4-hydroxyproline ester (1 equivalent) in anhydrous THF or DMF.Ensure the solvent is completely dry to prevent quenching of the base.
2 Cool the solution to 0 °C in an ice bath.Lowering the temperature helps to control the exothermicity of the reaction.
3 Add sodium hydride (NaH, 1.1 equivalents) portion-wise.NaH is a strong base and reacts with the hydroxyl group to form an alkoxide. Handle with care.
4 Stir the mixture at 0 °C for 30 minutes.This allows for complete formation of the alkoxide.
5 Add methyl iodide (CH₃I, 1.2 equivalents) dropwise.CH₃I is the methylating agent. It is toxic and should be handled in a fume hood.
6 Allow the reaction to warm to room temperature and stir for 12-24 hours.Monitor the reaction progress by Thin Layer Chromatography (TLC).
7 Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.This will neutralize any remaining NaH.
8 Extract the product with an organic solvent (e.g., ethyl acetate).
9 Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
10 Purify the crude product by column chromatography.The choice of eluent will depend on the polarity of your product.
Protocol 2: General Procedure for α-Methylation of a Proline Derivative

This protocol describes a general method for the introduction of a methyl group at the 2-position of a protected proline derivative.

StepProcedureNotes
1 Dissolve the N-protected proline ester (1 equivalent) in anhydrous THF.
2 Cool the solution to -78 °C using a dry ice/acetone bath.A low temperature is crucial for controlling the enolate formation and subsequent alkylation.
3 Add a strong base such as lithium diisopropylamide (LDA, 1.1 equivalents) dropwise.LDA is a strong, non-nucleophilic base that will deprotonate the α-carbon.
4 Stir the mixture at -78 °C for 1 hour.This allows for complete formation of the enolate.
5 Add methyl iodide (CH₃I, 1.2 equivalents) dropwise.
6 Stir the reaction at -78 °C for 2-4 hours.Monitor the reaction progress by TLC.
7 Quench the reaction with saturated aqueous ammonium chloride solution.
8 Allow the mixture to warm to room temperature and extract with an organic solvent.
9 Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
10 Purify the crude product by column chromatography.
Visualization of the Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid, starting from a 4-hydroxyproline derivative.

G start N-Protected 4-Hydroxyproline Ester step1 O-Methylation (e.g., NaH, CH3I) start->step1 intermediate1 N-Protected 4-Methoxyproline Ester step1->intermediate1 step2 α-Methylation (e.g., LDA, CH3I) intermediate1->step2 intermediate2 N-Protected 4-Methoxy-2-methylpyrrolidine-2-carboxylic Acid Ester step2->intermediate2 step3 Deprotection (e.g., Hydrolysis/Hydrogenolysis) intermediate2->step3 end_product 4-Methoxy-2-methylpyrrolidine-2-carboxylic Acid step3->end_product

Caption: Conceptual workflow for the synthesis of the target molecule.

Logical Troubleshooting Flow

When encountering issues, a logical approach to problem-solving is crucial. The following diagram outlines a decision-making process for troubleshooting common synthetic problems.

G start Problem Encountered q1 Low or No Yield? start->q1 a1_1 Check Reagent/Solvent Purity q1->a1_1 Yes q2 Poor Stereoselectivity? q1->q2 No a1_2 Verify Catalyst Activity a1_1->a1_2 a1_3 Optimize Reaction Conditions (Temp, Time, Conc.) a1_2->a1_3 a2_1 Screen Chiral Auxiliaries/Catalysts q2->a2_1 Yes q3 Side Product Formation? q2->q3 No a2_2 Optimize Reaction Temperature a2_1->a2_2 a2_3 Evaluate Solvent Effects a2_2->a2_3 a3_1 Check for Racemization (Milder Conditions) q3->a3_1 Yes a3_2 Minimize Elimination Reactions a3_1->a3_2 a3_3 Control Stoichiometry a3_2->a3_3

Caption: A decision tree for troubleshooting common synthetic issues.

III. References

  • Stereoselective Synthesis of Quaternary Proline Analogues - PMC - NIH. Available at: [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation | Journal of the American Chemical Society. Available at: [Link]

  • Chemodivergent synthesis of cis-4-hydroxyprolines from diastereomerically enriched epoxides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis - ResearchGate. Available at: [Link]

  • Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis) - MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Fmoc-4-methoxy-2-methylproline Deprotection

Welcome to the technical support guide for the use of Fmoc-4-methoxy-2-methylproline in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, chemists, and drug development professionals who ar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the use of Fmoc-4-methoxy-2-methylproline in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, chemists, and drug development professionals who are incorporating this sterically hindered amino acid into their peptide sequences. Here, we address the common challenges associated with the Fmoc deprotection step and provide experimentally validated solutions and troubleshooting advice.

Introduction: The Challenge of Steric Hindrance

Fmoc-4-methoxy-2-methylproline (Fmoc-MePro(4-OMe)-OH) is a valuable building block for introducing conformational constraints in peptides, often leading to enhanced biological activity and stability. However, the presence of the Cα-methyl group introduces significant steric hindrance, which dramatically impacts the kinetics of both the Fmoc deprotection and the subsequent amide bond formation steps. Standard SPPS protocols are often insufficient, leading to incomplete deprotection, truncated sequences, and difficult purifications. This guide provides a systematic approach to overcoming these challenges.

Part 1: Troubleshooting Guide for Incomplete Deprotection

This section addresses the most common issue encountered with Fmoc-4-methoxy-2-methylproline: incomplete removal of the Fmoc protecting group.

Observation: HPLC analysis of a test cleavage after the deprotection step shows a significant amount of starting material (Fmoc-protected peptide) remaining.

Answer:

The primary cause is the severe steric hindrance around the nitrogen atom of the proline ring, created by the adjacent Cα-methyl group. This bulkiness impedes the approach of the piperidine base, which is necessary to initiate the β-elimination reaction that removes the Fmoc group. Standard conditions (20% piperidine in DMF) are simply too slow to achieve complete deprotection within a typical timeframe.

Core Recommendation: The deprotection conditions must be intensified. This can be achieved by modifying the base concentration, reaction time, and in some cases, the temperature.

Experimental Workflow: Optimizing Deprotection

G cluster_0 Troubleshooting Workflow Start Incomplete Deprotection (Standard Conditions) Step1 Option A: Increase Piperidine Conc. (e.g., 50% in DMF) Start->Step1 Step2 Option B: Increase Reaction Time (e.g., 2 x 30 min) Start->Step2 Step3 Option C: Add DBU to the Mix (e.g., 2% DBU / 20% Pip / DMF) Start->Step3 Check Monitor by HPLC/ Kaiser Test Step1->Check Step2->Check Step3->Check Success Deprotection Complete Proceed to Coupling Check->Success >99% Failure Still Incomplete Check->Failure <99% Combine Combine & Escalate (e.g., 50% Pip, 2 x 60 min) Failure->Combine Combine->Check

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Detailed Protocols for Enhanced Deprotection:

ParameterStandard ProtocolEnhanced Protocol AEnhanced Protocol BEnhanced Protocol C
Reagent 20% Piperidine in DMF50% Piperidine in DMF20% Piperidine in DMF2% DBU / 20% Piperidine in DMF
Time 1 x 20 min2 x 30 min2 x 60 min2 x 15 min
Temperature AmbientAmbient35-40 °C (use with caution)Ambient
Monitoring OptionalMandatory Mandatory Mandatory

Causality Explained:

  • Increased Piperidine Concentration (Protocol A): By increasing the concentration of the amine base, the equilibrium of the initial proton abstraction from the fluorenyl group is shifted, accelerating the overall reaction rate.

  • Extended Reaction Time (Protocol B): For sterically hindered residues, allowing more time is often the simplest solution to drive the reaction to completion. Performing the deprotection twice (e.g., 2 x 60 minutes) with fresh reagent ensures that the reaction does not stall due to the accumulation of the dibenzofulvene-piperidine adduct.

  • Addition of DBU (Protocol C): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, sterically hindered base that is more potent than piperidine for abstracting the acidic proton on the fluorene ring. Using a small amount of DBU (e.g., 2%) can catalytically accelerate the initial, rate-limiting step of the Fmoc removal. However, DBU is a stronger base and can promote side reactions if used improperly.

Part 2: Frequently Asked Questions (FAQs)

A: Yes, microwave-assisted solid-phase peptide synthesis (MA-SPPS) can be highly effective for this purpose. The application of microwave energy can significantly accelerate the deprotection of sterically hindered amino acids. A typical condition could be 40W of microwave power for 3-5 minutes at a controlled temperature (e.g., 50°C). However, it is crucial to carefully optimize the conditions to avoid side reactions, such as racemization or degradation of sensitive residues.

A: This is a very important consideration. The risk of racemization of the C-terminal residue adjacent to the newly deprotected amine is increased with prolonged exposure to basic conditions, especially with stronger bases like DBU. The mechanism involves the formation of a ketenimine intermediate. To mitigate this risk:

  • Use the mildest conditions that still achieve complete deprotection.

  • Ensure the subsequent coupling reaction is performed immediately after deprotection and washing.

  • Avoid elevated temperatures unless absolutely necessary.

  • If racemization is detected, consider using a milder base combination or reducing the exposure time.

A: Visual tests like the Kaiser test are unreliable for N-alkylated amino acids like proline and its derivatives, as they will yield a false negative (typically a red or brown color instead of the positive blue). The most reliable method for monitoring is to perform a mini-cleavage and analysis:

  • After the deprotection step and thorough washing, take a small sample of the resin (approx. 2-5 mg).

  • Cleave the peptide from this sample using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Analyze the cleaved product by LC-MS. The absence of the Fmoc-protected peptide peak confirms complete deprotection.

Workflow for Deprotection Monitoring

G cluster_1 Monitoring Protocol Resin Resin post-deprotection & wash Sample Take small resin sample (2-5 mg) Resin->Sample Cleave Treat with cleavage cocktail (e.g., TFA/TIS/H2O) Sample->Cleave Analyze Analyze by LC-MS Cleave->Analyze Result1 Fmoc-peptide absent Analyze->Result1 Complete Result2 Fmoc-peptide present Analyze->Result2 Incomplete

Caption: LC-MS based monitoring workflow for Fmoc deprotection.

A: Yes, they are almost certainly related. The same steric hindrance from the Cα-methyl group that impedes deprotection also hinders the approach of the activated amino acid during the subsequent coupling step. If even a small fraction of the N-terminal amine remains Fmoc-protected, it will not be available for coupling, leading to a truncated sequence (a deletion). For the deprotected sites, the steric bulk will slow down the coupling reaction itself.

Recommendation:

  • Ensure deprotection is >99% complete before proceeding.

  • Use a stronger coupling agent, such as HATU or HCTU, which are known to be effective for hindered couplings.

  • Extend the coupling time and consider double coupling (reacting the resin with a fresh solution of activated amino acid).

References

  • Fields, C. G., & Fields, G. B. (1993). Use of DBU in the presence of HOBt for Fmoc solid-phase peptide synthesis. Peptide Research, 6(3), 145–151. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595–598. [Link]

Optimization

Improving solubility of 4-methoxy-2-methylproline peptides

Welcome to the Technical Support Center for modified peptide handling. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with 4-methoxy-2-methylprol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for modified peptide handling. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with 4-methoxy-2-methylproline containing peptides.

Unlike standard natural amino acids, heavily modified proline derivatives require specialized handling. This guide bypasses generic advice to provide a self-validating, mechanistically grounded framework for achieving and verifying true peptide solubility.

Part 1: The Mechanistic Causality of Insolubility

Before attempting to dissolve a peptide containing 4-methoxy-2-methylproline, it is critical to understand why it resists solvation. The solubility of any peptide is dictated by its amino acid composition and its ability to interact with the solvent dielectric[1]. However, the inclusion of 4-methoxy-2-methylproline introduces three distinct structural hurdles:

  • Extreme Steric Hindrance: The substitution of a hydrogen atom with a methyl group at the

    
    -carbon introduces immense steric bulk[2]. This restricts the conformational flexibility of the pyrrolidine ring and severely limits the rotational barrier around the peptide bond[2].
    
  • Locked Conformational States: The

    
    -methyl group strongly biases the prolyl bond toward a trans conformation[]. This pre-organization locks the peptide backbone into rigid secondary structures (such as extended polyproline helices or rigid 
    
    
    
    -turns) that often expose hydrophobic patches to the aqueous environment[].
  • Physical Aggregation: While the 4-methoxy group introduces a polar oxygen atom, its bulky nature combined with the rigid backbone prevents the formation of a stable aqueous solvation shell. Consequently, these peptides undergo rapid physical self-association (aggregation) to shield their exposed hydrophobic surfaces from water[4].

Part 2: Solubilization Decision Workflow

To overcome these structural barriers, solubilization must be approached systematically based on the peptide's overall isoelectric point (pI) and hydropathy.

G Start Lyophilized 4-OMe-2-MePro Peptide Assess Calculate Overall Charge (pI) Start->Assess Basic Basic Peptide (Net Positive) Assess->Basic Acidic Acidic Peptide (Net Negative) Assess->Acidic Hydro Hydrophobic/Neutral (Net Zero) Assess->Hydro SolBasic Add 10-20% Acetic Acid Basic->SolBasic SolAcidic Add 0.1% NH4OH Acidic->SolAcidic SolHydro Add 50-100% DMSO or DMF Hydro->SolHydro Dilute Dropwise Dilution into Aqueous Buffer (e.g., PBS pH 7.4) SolBasic->Dilute SolAcidic->Dilute SolHydro->Dilute Check Visual Inspection: Is Solution Clear? Dilute->Check Success Proceed to Validation Check->Success Yes Fail Physical Disruption: Sonicate & Warm (<40°C) Check->Fail No Fail->Check Re-evaluate

Figure 1: Decision tree for the primary solubilization and secondary dilution of constrained proline-derivative peptides.

Part 3: Quantitative Solvent Compatibility Matrix

Because 4-methoxy-2-methylproline peptides containing


 50% hydrophobic residues are typically insoluble in purely aqueous buffers[1], organic co-solvents are required. The table below outlines the physicochemical properties of recommended solvents and their compatibility thresholds.
SolventDielectric Constant (

)
Suitability for 4-OMe-2-MeProMax Recommended Assay Conc. (v/v)
Water / PBS (pH 7.4) ~80.1Poor (Primary) / Good (Secondary)100%
DMSO 46.7Excellent (Primary Solubilization)

1-2% (Cell-based assays)
DMF 36.7Excellent (Primary Solubilization)

0.5% (Cell-based assays)
Acetic Acid (10%) ~6.2 (Pure)Good (For Basic Peptides)N/A (Must neutralize prior to assay)
Acetonitrile (ACN) 37.5Moderate (May induce precipitation)

5%

Part 4: Self-Validating Solubilization Protocol

Do not assume a clear liquid is a true solution; highly constrained peptides often form invisible micro-suspensions that will ruin downstream assays and yield inaccurate concentration calculations[5]. Follow this self-validating Standard Operating Procedure (SOP).

Phase 1: Preparation & Primary Solubilization

  • Equilibration: Allow the lyophilized peptide vial to warm to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric moisture condensation, which can cause immediate localized aggregation[1].

  • Aliquot Testing: Never attempt to dissolve the entire peptide batch at once. Weigh out a 1–2 mg test aliquot[1].

  • Primary Solvation: Based on the workflow in Figure 1, add a minimal volume of the appropriate primary solvent (e.g., 50

    
    L of 100% DMSO) to achieve a highly concentrated stock (10–20 mg/mL)[6].
    
  • Physical Disruption: Vortex vigorously. If the solution is turbid, apply water-bath sonication for 5–10 minutes and warm the vial gently (< 40°C) to dynamically disperse physical protein aggregates[1][4].

Phase 2: Secondary Dilution & Validation 5. Dropwise Dilution: Slowly add your final aqueous assay buffer (e.g., PBS) dropwise while continuously vortexing the peptide solution. Rapid addition causes localized shock to the dielectric constant, forcing the peptide to crash out. 6. The Validation Step (Critical): Centrifuge the final diluted sample at 10,000 x g for 5 minutes. 7. Quantification: Carefully extract the supernatant and measure the peptide concentration using UV-Vis spectroscopy (A280 if Tyrosine/Tryptophan are present, or A214 for peptide bonds)[7].

  • Causality Check: Compare the measured concentration against your theoretical calculated concentration. If the measured yield is < 90%, your peptide formed a micro-suspension and pelleted during centrifugation. You must restart with a higher percentage of organic co-solvent or adjust the pH.

Part 5: Troubleshooting FAQs

Q: My peptide dissolved perfectly in DMSO, but immediately formed a cloudy gel when I added PBS. Why did this happen and how do I fix it? A: This is a classic dielectric shock response. Peptides with a high proportion of constrained residues (like 2-methylproline) or specific polar uncharged residues are capable of building massive intermolecular hydrogen bond networks, forming gels in aqueous solutions[1][6]. Fix: You must disrupt the intermolecular crosslinking. Treat the peptide with gentle warming (< 40°C) and sonication[1]. If gelation persists, you may need to introduce a chaotropic agent (like 8M Urea or 6M Guanidine-HCl) to break the hydrogen bonds, provided your downstream assay can tolerate it.

Q: Does the addition of the 4-methoxy group improve aqueous solubility compared to standard 2-methylproline? A: In theory, the oxygen atom in the methoxy group provides a dipole capable of hydrogen bonding with water. In practice, the bulky nature of the methoxy group, combined with the extreme steric hindrance of the


-methyl group, heavily restricts the pyrrolidine ring[2][8]. This conformational locking often exposes adjacent hydrophobic amino acids in the sequence. Therefore, you should treat 4-methoxy-2-methylproline as a highly hydrophobic, structurally rigid residue and default to organic co-solvents (DMSO/DMF) for primary solubilization[1].

Q: I am working with a highly basic peptide containing 4-OMe-2-MePro. Should I still use DMSO? A: Not necessarily. If the number of basic amino acids (Arg, Lys, His, plus the N-terminus) exceeds the acidic amino acids, the peptide will carry a net positive charge[9]. You can often bypass DMSO by dissolving the peptide in a small volume of 10-20% Acetic Acid to fully protonate the basic side chains, followed by dilution into your working buffer[9].

Part 6: References

  • Peptide solubility guidelines | The Hebrew University of Jerusalem (via Thermo Fisher) |1

  • Peptide Design: Principles & Methods | Thermo Fisher Scientific | 6

  • Peptide solubility | Bachem | 9

  • Peptide Solubility Guidelines | GenScript | 5

  • Regulation of milk protein solubility by a whey-derived proline-rich peptide product | Journal of Dairy Research (Cambridge University Press) |4

  • Designing New Chimeric Proline-Rich Antimicrobial Peptides | MDPI | 7

  • CAS 166170-15-6: (R)-N-BOC-2-methylproline | CymitQuimica | 8

  • L-α-Methylproline - (CAS 42856-71-3) | BOC Sciences |

  • 2-Methylproline hydrochloride | 1423025-85-7 | Benchchem | 2

Sources

Troubleshooting

Difficult couplings with quaternary amino acid 4-methoxy-2-methylproline

Technical Support Center: Peptide Synthesis Topic: Difficult Couplings with the Quaternary Amino Acid 4-Methoxy-2-methylproline Guide Overview Welcome to the technical support center for advanced peptide synthesis. This...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Peptide Synthesis

Topic: Difficult Couplings with the Quaternary Amino Acid 4-Methoxy-2-methylproline

Guide Overview

Welcome to the technical support center for advanced peptide synthesis. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges with the sterically demanding quaternary amino acid, (2S,4R)-4-methoxy-2-methylproline (MOMP). The unique structure of MOMP, combining the constraints of a proline ring with a quaternary α-carbon, presents significant hurdles for standard peptide coupling protocols.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs). Our goal is to explain the causal factors behind these difficult couplings and to provide robust, field-proven strategies to ensure successful incorporation of this and similar hindered amino acids into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide coupling reaction with 4-methoxy-2-methylproline consistently failing or showing low yields?

A: The difficulty arises from two primary sources inherent to the molecule's structure:

  • Extreme Steric Hindrance: The presence of the methyl group at the Cα position (the 2-position) creates a quaternary, or α,α-disubstituted, center. This bulk physically obstructs the approach of the activated carboxyl group of the incoming amino acid, dramatically slowing down the rate of amide bond formation.[1][2][3] Traditional coupling methods are often too slow or inefficient to overcome this barrier.[1]

  • Reduced Nucleophilicity of the Proline Nitrogen: Like all proline derivatives, the nitrogen atom is a secondary amine, which is inherently less nucleophilic than the primary amines of other proteinogenic amino acids.[4] This reduced reactivity, combined with the rigid conformation of the pyrrolidine ring, further complicates the acylation reaction.[5]

Q2: What are the most common side reactions to expect when working with 4-methoxy-2-methylproline?

A: The most prevalent side reactions are consequences of incomplete or slow coupling:

  • Deletion Sequences: The most common failure is an incomplete coupling reaction, which, after the subsequent deprotection step, results in a peptide chain missing the intended hindered amino acid. This is readily observed in mass spectrometry analysis.[5]

  • Diketopiperazine (DKP) Formation: If you are coupling an amino acid to a peptide-resin where MOMP is the N-terminal residue (making it the second amino acid in the chain), you are at high risk for DKP formation.[6][7] The N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine.[7][8] This is a common issue for all proline-containing dipeptides.[9]

  • Guanidinylation of the N-terminus: When using potent uronium/aminium-based coupling reagents like HATU or HBTU in large excess, the reagent itself can react with the unhindered N-terminal amine of the peptide chain. This forms a non-extendable guanidinium group, effectively capping the peptide and terminating the synthesis.[2][10]

Q3: Are standard coupling reagents like DCC or DIC suitable for this amino acid?

A: No, standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like HOBt, are generally insufficient for coupling sterically demanding amino acids like MOMP.[1][5][10] They do not form a sufficiently reactive activated species to overcome the severe steric barrier, leading to low yields and incomplete reactions.[1]

Q4: How does the 4-methoxy group influence the coupling reaction?

A: The substituent at the 4-position of the proline ring has a well-documented effect on the ring's conformation, known as "pucker". An electron-withdrawing group at the 4R-position favors a Cγ-exo pucker, while a 4S-substituent favors a Cγ-endo pucker.[11][12][13] The 4-methoxy group's influence is more subtle, but it will affect the conformational equilibrium of the ring. This, in turn, can alter the precise orientation of the nitrogen lone pair, potentially impacting its accessibility. However, for this specific amino acid, the overwhelming steric bulk of the 2-methyl group is the dominant factor governing coupling difficulty, far outweighing the electronic or conformational effects of the 4-methoxy group.[14]

Troubleshooting Guide for Failed MOMP Couplings

This section provides a systematic approach to diagnosing and solving failed or low-efficiency coupling reactions involving 4-methoxy-2-methylproline.

G cluster_reagents Reagent Optimization cluster_conditions Condition Optimization cluster_strategy Advanced Methods start Coupling Failure Detected (e.g., Positive Chloranil Test, Deletion Sequence in MS) reagent_check Step 1: Evaluate Coupling Reagent start->reagent_check reagent_q Using Carbodiimide (DCC, DIC)? Yes No reagent_check->reagent_q conditions_check Step 2: Optimize Reaction Conditions cond_q Standard Conditions Used? (Room Temp, 1-2h) Yes No conditions_check->cond_q strategy_check Step 3: Advanced Strategies strat_sol1 Utilize Microwave-Assisted Synthesis for Enhanced Kinetics strategy_check->strat_sol1 success Successful Coupling reagent_sol1 Switch to Onium Salt Reagent (HATU, HCTU, COMU, PyBOP) reagent_q:f1->reagent_sol1 Insufficient Reactivity reagent_sol2 Ensure Reagent Quality & Anhydrous Solvents reagent_q:f2->reagent_sol2 reagent_sol1->conditions_check reagent_sol2->conditions_check cond_q:f2->strategy_check cond_sol1 Perform Double Coupling cond_q:f1->cond_sol1 cond_sol2 Increase Temperature (40-60°C) cond_sol1->cond_sol2 cond_sol3 Extend Reaction Time (4h to overnight) cond_sol2->cond_sol3 cond_sol3->strategy_check strat_sol2 If DKP formation is an issue, use 2-Cl-Trt resin strat_sol1->strat_sol2 strat_sol2->success

Caption: Troubleshooting workflow for difficult 4-methoxy-2-methylproline couplings.

Scenario 1: Monitoring test (e.g., Chloranil, Isatin) indicates an incomplete reaction.

  • Immediate Cause: The acylation of the secondary amine of MOMP is incomplete.

  • Solution 1 (Most Direct): Perform a Double Coupling. Drain the reaction vessel and repeat the coupling step with a fresh solution of the activated amino acid.[4][10] This is often sufficient to drive the reaction to completion.

  • Solution 2 (Increase Potency): Switch to a More Powerful Reagent. If you are not already using one, switch to a high-reactivity onium salt reagent. HATU is frequently cited as the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester.[5][10] HCTU and COMU are also excellent and highly efficient alternatives.[10][15]

Scenario 2: Mass Spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to a deletion sequence.

  • Immediate Cause: The coupling of MOMP failed on a significant portion of the resin beads during synthesis.

  • Solution 1 (Optimize Conditions): Increase Reaction Temperature. For slow, sterically hindered couplings, increasing the temperature to 40-60°C can provide the activation energy needed to overcome the steric barrier.[5]

  • Solution 2 (Advanced Method): Employ Microwave-Assisted Peptide Synthesis (MAPS). Microwave energy dramatically accelerates both coupling and deprotection steps.[16][17] This technique is particularly effective for synthesizing "difficult" peptides and can often resolve issues of incomplete coupling where conventional methods fail.[18][19][20]

  • Solution 3 (Time): Extend the Coupling Time. For particularly stubborn reactions, extending the coupling time from a standard 1-2 hours to 4 hours, or even overnight at room temperature, can improve yields.[5]

Scenario 3: Significant loss of peptide from the resin is observed at the dipeptide stage.

  • Immediate Cause: Diketopiperazine (DKP) formation is occurring, cleaving the dipeptide from the resin. This is especially prevalent if MOMP is the C-terminal residue or the second residue in the sequence.[6][9]

  • Solution 1 (Resin Choice): Use a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the 2-CTC linkage to the first amino acid significantly inhibits the intramolecular cyclization required for DKP formation.[9]

  • Solution 2 (Dipeptide Coupling): If possible, synthesize the dipeptide unit containing MOMP in solution and then couple the entire dipeptide to the resin. This bypasses the vulnerable dipeptide-resin intermediate.[9]

Recommended Coupling Reagents & Conditions

The choice of coupling reagent and conditions is the most critical factor for successfully incorporating 4-methoxy-2-methylproline. The table below summarizes the most effective options.

Coupling ReagentClassKey AdvantagesRecommended Conditions
HATU Uronium/Aminium SaltHighest reactivity, forms super-reactive OAt-ester. Widely considered the most effective for hindered couplings.[5][10][15]3-4 eq. HATU, 6-8 eq. DIEA. Pre-activate for 1-2 min before adding to resin.[10]
HCTU Uronium/Aminium SaltHigh reactivity, comparable to HATU in many cases. More cost-effective.[10]3-4 eq. HCTU, 6-8 eq. DIEA.
COMU Uronium/Aminium SaltIncorporates OxymaPure leaving group. Efficiency is comparable to HATU with a better safety profile (non-explosive byproducts).[5][15]3-4 eq. COMU, 6-8 eq. DIEA.
PyBOP Phosphonium SaltExcellent choice for hindered couplings, high reactivity.[5][10]3-4 eq. PyBOP, 6-8 eq. DIEA.
MMTM TriazineForms a highly reactive triazine ester. Shown to be very effective for sterically hindered substrates with minimal racemization.[21]See manufacturer's protocol.

Protocol: High-Efficiency Coupling of Fmoc-AA-OH to N-terminal 4-Methoxy-2-methylproline

This protocol details a robust method for coupling an amino acid onto the N-terminus of a peptide chain ending in 4-methoxy-2-methylproline using HATU.

Materials:

  • Peptide-resin with N-terminal MOMP (post-Fmoc deprotection)

  • Fmoc-protected amino acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)[10]

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)[2]

  • Anhydrous, peptide-synthesis-grade N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the Fmoc group from the N-terminal MOMP has been completely removed. Wash the deprotected peptide-resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • Amino Acid Pre-activation:

    • In a separate reaction vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in a minimal volume of anhydrous DMF.

    • Add DIEA (8 eq.) to the solution.

    • Agitate or vortex the mixture for 1-2 minutes. The solution may change color, indicating the formation of the activated OAt-ester.[5]

  • Coupling Reaction:

    • Drain the DMF from the peptide-resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for a minimum of 2 hours. For this specific difficult coupling, extending the time to 4 hours is recommended.[5]

    • Alternative: Perform the coupling at 50°C for 45-60 minutes.

  • Monitoring:

    • Take a small sample of resin beads, wash them thoroughly with DMF and Dichloromethane (DCM), and dry them.

    • Perform a Chloranil test (the standard Kaiser test does not work for secondary amines like proline). A negative result (beads remain colorless or yellow) indicates a complete reaction. A positive result (blue/green beads) indicates an incomplete reaction.

  • Post-Coupling Wash:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

  • Troubleshooting (If Monitoring is Positive):

    • If the Chloranil test is positive, immediately perform a second coupling (double coupling) by repeating steps 2-5.

Visualizing the Challenge: Steric Hindrance

The diagram below illustrates the core problem: the steric shield created by the 2-methyl group and the proline ring, which hinders the approach of an activated amino acid.

G cluster_proline 4-Methoxy-2-methylproline N-Terminus cluster_incoming Activated Amino Acid N N C_alpha N->C_alpha C_beta C_alpha->C_beta Me CH₃ C_alpha->Me C_gamma C_beta->C_gamma C_delta C_gamma->C_delta OMe OCH₃ C_gamma->OMe C_delta->N block2 Steric Clash! block1 Steric Clash! incoming_aa R-CH-COOH Activated Carbonyl (C=O*) approach Approach Vector incoming_aa:f1->approach Forms Amide Bond approach->N

Caption: Steric hindrance at the 4-methoxy-2-methylproline N-terminus.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. CSBio. Available from: [Link]

  • Microwave-Assisted Peptide Synthesis: A Faster Approach. Stanford Chemicals. Available from: [Link]

  • Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. CEM Corporation. Available from: [Link]

  • Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). PubMed. Available from: [Link]

  • Microwave SPPS Technology. AmbioPharm. Available from: [Link]

  • Comparative study of conventional and microwave assisted synthesis. Applied Biosystems. Available from: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available from: [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available from: [Link]

  • Total Synthesis of Complex Diketopiperazine Alkaloids. PMC - NIH. Available from: [Link]

  • Ultra Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP). Sciforum. Available from: [Link]

  • Thermodynamic Consequences of Incorporating 4-Substituted Proline Derivatives into a Small Helical Protein. ACS Publications. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Optimization of the Pro-Pro coupling. ResearchGate. Available from: [Link]

  • Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. Figshare. Available from: [Link]

  • Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Available from: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available from: [Link]

  • The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. PMC - NIH. Available from: [Link]

  • The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. PubMed. Available from: [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. Available from: [Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride. IRIS - Unibo. Available from: [Link]

  • The Distinct Conformational Landscapes of 4S-Substituted Prolines That Promote an endo Ring Pucker. PubMed. Available from: [Link]

  • 4-substituted prolines: Useful reagents in enantioselective synthesis and conformational restraints in the design of bioactive peptidomimetics. ResearchGate. Available from: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Available from: [Link]

  • Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing. Available from: [Link]

  • 4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • SYNTHESIS OF CHIRAL TRIAZINE COUPLING REAGENTS BASED ON ESTERS OF N-ALKYLPROLINE AND THEIR APPLICATION IN THE ENANTIOSELECTIVE I. Lodz University of Technology. Available from: [Link]

  • Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of 4-Methoxy-2-methylpyrrolidine Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when synthesizing and purifying 4-methoxy-2-methylpyrrolidine an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when synthesizing and purifying 4-methoxy-2-methylpyrrolidine and its protected intermediates.

This chiral pyrrolidine scaffold is an essential building block in modern medicinal chemistry. Its defined stereochemistry (e.g., the (2S,4S) diastereomer) makes it a critical intermediate for constructing complex, stereospecific molecules, including potent Monoamine Oxidase B (MAO-B) inhibitors, dual-target central nervous system ligands, and 7-(1-pyrrolidinyl)-3-quinolone antibacterial agents [1][2]. Because of its low molecular weight (115.17 g/mol ) and high polarity, researchers frequently encounter issues with volatility, water solubility, and diastereomeric co-elution.

The troubleshooting guides and validated protocols below are engineered to resolve these specific experimental challenges.

Section 1: O-Methylation Workflow & Troubleshooting

Context: The standard synthetic route begins with the O-methylation of a commercially available precursor, such as N-Boc-4-hydroxy-2-methylpyrrolidine, to yield N-Boc-4-methoxy-2-methylpyrrolidine.

Q: During the O-methylation step using Sodium Hydride (NaH) and Methyl Iodide (MeI), I am observing significant degradation, and LC-MS indicates a major byproduct lacking the Boc group. How can I prevent this?

A: The tert-butyloxycarbonyl (Boc) group is generally highly stable to basic conditions. However, the deprotonation of a secondary alcohol by NaH is highly exothermic. If the reaction is not strictly temperature-controlled, localized heating causes thermal deprotection or base-catalyzed cleavage of the Boc group (especially if trace moisture is present, generating NaOH). Once the Boc group is cleaved, the newly exposed, highly nucleophilic secondary amine rapidly reacts with MeI, resulting in an irreversible N-methylation side reaction .

To prevent this, you must decouple the deprotonation exotherm from the alkylation step and maintain strict thermal boundaries.

Validated Protocol: Temperature-Controlled O-Methylation
  • Preparation: Dissolve N-Boc-4-hydroxy-2-methylpyrrolidine (1.0 eq) in anhydrous THF (0.2 M) under a strict inert argon atmosphere.

  • Deprotonation: Cool the reaction vessel to 0 °C using an ice-water bath. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise over 15 minutes.

  • Equilibration: Crucial step—Do not add MeI immediately. Stir at 0 °C until hydrogen gas evolution completely subsides (approximately 30–45 minutes) to ensure complete alkoxide formation without thermal spiking.

  • Alkylation: Add MeI (1.5 eq) dropwise via syringe. Monitor the internal temperature with a thermocouple to ensure it strictly remains below 5 °C .

  • Completion: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

OMethylation Start N-Boc-4-hydroxy- 2-methylpyrrolidine NaH Add NaH (1.5 eq) at 0 °C Start->NaH TempCheck Is Internal Temp Maintained < 5 °C? NaH->TempCheck MeI Add MeI (1.5 eq) Dropwise TempCheck->MeI Yes (Strict Control) SideReaction Thermal Boc Cleavage & N-Methylation TempCheck->SideReaction No (Exothermic Spike) Product N-Boc-4-methoxy- 2-methylpyrrolidine MeI->Product Stir 4 hours at RT

Fig 1. O-Methylation workflow and temperature-dependent troubleshooting logic.

Section 2: Deprotection & Free Amine Isolation

Context: Removing the Boc group to yield the free 4-methoxy-2-methylpyrrolidine amine.

Q: My isolated yield drops to < 20% after Boc deprotection and aqueous workup. Where is the product going, and how do I recover it?

A: You are likely losing your product to both the aqueous phase and the vacuum pump. The free base of 4-methoxy-2-methylpyrrolidine is a low-molecular-weight liquid (115.17 g/mol ) and is highly volatile. Furthermore, it possesses a hydrogen bond donor (the secondary amine) and two hydrogen bond acceptors (amine and ether oxygen) [1], making it exceptionally water-soluble. Standard liquid-liquid extraction (e.g., basifying with NaOH and extracting with DCM) followed by rotary evaporation under high vacuum will strip the volatile product away.

To guarantee mass recovery, the product must be isolated as a hydrochloride (HCl) salt [4]. This eliminates volatility and bypasses the need for an aqueous extraction entirely.

Validated Protocol: Anhydrous HCl Deprotection & Salt Isolation
  • Deprotection: Dissolve N-Boc-4-methoxy-2-methylpyrrolidine in a commercially available 4.0 M solution of HCl in 1,4-dioxane (10 eq of HCl) [4].

  • Reaction: Stir at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (visualize with Ninhydrin stain, as the product lacks a UV chromophore).

  • Concentration: Concentrate the reaction mixture under reduced pressure. Self-validating parameter: Keep the rotary evaporator water bath at or below 30 °C with a maximum vacuum of 50 mbar to prevent bumping and thermal degradation of the salt.

  • Precipitation: Triturate the resulting crude oily residue with cold, anhydrous diethyl ether. The 4-methoxy-2-methylpyrrolidine hydrochloride will precipitate as a crystalline white solid.

  • Isolation: Filter the solid rapidly under a nitrogen blanket. Note: Small pyrrolidine salts are notoriously hygroscopic; exposure to ambient humidity will cause the solid to deliquesce. Transfer immediately to a vacuum desiccator.

Section 3: Diastereomeric Resolution

Context: Separating the (2S,4S) and (2S,4R) diastereomers of the synthesized intermediate.

Q: My synthesis yielded a cis/trans diastereomeric mixture. Normal-phase flash chromatography on silica gel is failing to resolve them. What is the recommended purification method?

A: Diastereomeric pyrrolidines often exhibit nearly identical retention factors (


) on standard normal-phase silica. The dominant interaction with the silica stationary phase is driven by the bulky, highly polar Boc group (or the secondary amine, if deprotected). This overwhelming polar interaction effectively masks the subtle steric differences imparted by the spatial orientation of the C4-methoxy group.

To achieve baseline resolution, you must pivot away from standard silica and utilize either Chiral Supercritical Fluid Chromatography (SFC) for the protected intermediate, or Classical Salt Resolution for the deprotected free amine [3].

Quantitative Data: Comparison of Purification Modalities
Purification ModalityResolution (

)
Typical YieldScalabilityAverage Run Time
Normal-Phase Silica Gel < 1.0 (Co-elution)N/AHigh30–45 mins
Chiral SFC (Chiralpak AD-H) > 2.5 (Baseline)> 95%Medium (Prep-SFC)5–10 mins / injection
Classical Salt Resolution > 2.0 (Post-crystallization)30–40% (per crop)Very High (Kg scale)24–48 hours

Table 1. Analytical comparison of downstream purification techniques for diastereomeric pyrrolidine mixtures.

ResolutionTree Mixture Diastereomeric Mixture (2S,4S) & (2S,4R) ScaleCheck Scale of Purification? Mixture->ScaleCheck PrepSFC Chiral SFC (e.g., Chiralpak AD-H) ScaleCheck->PrepSFC < 10 grams BocDeprotect Perform Boc Deprotection First ScaleCheck->BocDeprotect > 10 grams (Kg scale) PureIsomers Isolated Pure Diastereomers PrepSFC->PureIsomers SaltRes Classical Salt Resolution (e.g., L-Tartaric Acid) SaltRes->PureIsomers Recrystallization BocDeprotect->SaltRes

Fig 2. Decision matrix for resolving 4-methoxy-2-methylpyrrolidine diastereomers based on scale.

References

  • Petersen, U., et al. "7-(1-Pyrrolidinyl)-3-quinolone- and -naphthyridone-carboxylic-acid derivatives, method for their preparation and for substituted mono- and bi-cyclic pyrrolidine intermediates, and their antibacterial and feed additive compositions". Source: European Patent Office (EP0350733A2).
  • Petersen, U., et al. "7-(1-pyrrolidinyl)-3-quinolone- and - naphthyridone-carboxylic acid derivatives as antibacterial agents and feed additives". Source: United States Patent and Trademark Office (US5607942A).
  • World Intellectual Property Organization. "Heterocyclic compounds useful as pim kinase inhibitors". Source: WIPO (WO2017059251A1).
Troubleshooting

Preventing diketopiperazine formation with 2-methyl proline derivatives

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges posed by sterically hindered, non-natural amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges posed by sterically hindered, non-natural amino acids. One of the most notorious failure points in solid-phase peptide synthesis (SPPS) is the incorporation of 2-methyl proline (α-methyl proline).

When positioned at the penultimate (second) position from the C-terminus, 2-methyl proline acts as a primary catalyst for diketopiperazine (DKP) formation. This side reaction leads to catastrophic yield loss, truncated impurities, and complex purification workflows. This guide provides field-proven, self-validating protocols and the mechanistic causality behind them to help you rescue your synthesis.

The Core Problem: Mechanistic Causality of DKP Formation

Diketopiperazine formation is an intramolecular side reaction where the free N-terminal amine of the second amino acid (Aa2) attacks the C-terminal ester linkage (Aa1-Resin), forming a stable 6-membered cyclic dipeptide and cleaving the chain from the resin[1].

The 2-Methyl Proline Paradox: Standard proline is highly prone to DKP because its cyclic structure naturally accesses the cis-peptide bond configuration required for cyclization[1]. The addition of a 2-methyl group introduces massive steric bulk. While this bulk thermodynamically favors a trans-amide geometry[2], SPPS is governed by kinetics. The extreme steric hindrance of the 2-methyl group makes the coupling of the third amino acid (Aa3) kinetically sluggish. Because this subsequent coupling is delayed, the unreacted secondary amine of 2-methyl proline remains exposed to basic conditions for a prolonged period[3]. This extended exposure provides ample time for the dynamic cis/trans equilibrium to funnel into the irreversible cis-driven nucleophilic attack, resulting in DKP formation[3].

DKP_Mechanism Start Fmoc-2MePro-Aa1-Resin Deprotect Fmoc Deprotection (Base Catalyzed) Start->Deprotect FreeAmine H-2MePro-Aa1-Resin (Highly Hindered Free Amine) Deprotect->FreeAmine Path1 Desired Pathway: Fast Coupling (Aa3) FreeAmine->Path1 Rapid Activation Path2 Undesired Pathway: Intramolecular Attack FreeAmine->Path2 Slow Coupling / Prolonged Exposure Result1 Fmoc-Aa3-2MePro-Aa1-Resin (Chain Elongation) Path1->Result1 Result2 Diketopiperazine (DKP) + Cleaved Resin Path2->Result2

Competing kinetic pathways of 2-methyl proline during solid-phase peptide synthesis.

Quantitative Impact of Synthesis Conditions

The table below summarizes the expected DKP formation rates when synthesizing a sequence with 2-methyl proline at the penultimate position under various conditions.

Synthesis ConditionResin TypeDeprotection StrategyCoupling StrategyEst. DKP YieldEst. Target Yield
Standard Fmoc-SPPS Wang (Ester Linkage)20% Piperidine in DMFStepwise (Aa3 onto 2-MePro)> 80%< 20%
Steric Shielding 2-CTC (Trityl Linker)20% Piperidine in DMFStepwise (Aa3 onto 2-MePro)15 - 20%~ 80%
Modified Kinetics 2-CTC (Trityl Linker)5% Piperazine + 2% DBUStepwise (Aa3 onto 2-MePro)< 5%> 90%
Bypass Strategy 2-CTC (Trityl Linker)Standard or ModifiedDipeptide (Fmoc-Aa3-2MePro-OH)0% > 95%

Troubleshooting Guide: Step-by-Step Methodologies

To secure your synthesis, implement one or more of the following self-validating protocols.

Protocol A: The Dipeptide Building Block Strategy (The Gold Standard)

Causality: By coupling Aa3 and 2-methyl proline together as a pre-synthesized dipeptide (Fmoc-Aa3-2MePro-OH), you completely bypass the transient existence of the highly reactive, exposed secondary amine on the resin[4].

  • Preparation: Synthesize or procure the Fmoc-Aa3-2MePro-OH dipeptide in solution.

  • Resin Swelling: Swell the Aa1-loaded resin in DMF for 30 minutes.

  • Activation: Activate 3.0 equivalents of the dipeptide using strong uronium reagents (HATU/HOAt) and DIEA in DMF for exactly 3 minutes to prevent epimerization.

  • Coupling: Add the activated complex to the resin and agitate for 2 to 4 hours at room temperature.

  • Self-Validation: Perform a micro-cleavage (1% TFA in DCM) of a small resin aliquot. Analyze via LC-MS to confirm the absence of the DKP mass (-130 to -210 Da from expected) and the presence of the elongated tripeptide[1].

Protocol B: Steric Shielding via 2-Chlorotrityl Chloride (2-CTC) Resin

Causality: If stepwise synthesis is mandatory, standard Wang resins must be avoided. The extreme steric bulk of the 2-CTC trityl linker physically shields the C-terminal ester carbonyl, blocking the nucleophilic attack of the 2-MePro amine[1].

  • Loading: Load the C-terminal amino acid (Aa1) onto 2-CTC resin using DIEA in DCM.

  • Capping: Cap unreacted active resin sites using a solution of DCM/MeOH/DIEA (17:2:1) to prevent future truncation.

  • Elongation: Couple Fmoc-2-MePro-OH using standard HATU/DIEA chemistry.

  • Self-Validation: Measure the UV absorbance of the Fmoc-piperidine adduct post-deprotection to calculate the exact loading efficiency before proceeding to Aa3.

Protocol C: Modified Deprotection Kinetics

Causality: DKP formation is a base-catalyzed competition reaction[1]. Standard 20% piperidine is excessively harsh and promotes cyclization[4]. Using a milder base combination accelerates Fmoc removal while suppressing the base-catalyzed DKP pathway[4].

  • Preparation: Prepare a fresh solution of 5% (w/v) piperazine and 2% (v/v) DBU in NMP. Note: NMP is preferred over DMF here to maintain optimal solvation.

  • Deprotection: Treat the Fmoc-2MePro-Aa1-Resin with this solution for two short cycles (e.g., 2 x 5 minutes)[4].

  • Rapid Wash: Immediately wash the resin with NMP (5 x 1 min).

  • Self-Validation: Proceed to the Aa3 coupling step within 60 seconds of the final wash to minimize the lifespan of the free amine.

Decision_Tree Q1 Is 2-MePro at the penultimate (Aa2) position? Standard Standard SPPS Protocol (Low DKP Risk) Q1->Standard No Q2 Can you synthesize/procure a Fmoc-Aa3-2MePro-OH dipeptide? Q1->Q2 Yes ProtocolA Execute Protocol A: Dipeptide Coupling Q2->ProtocolA Yes Q3 Can you modify the resin and deprotection base? Q2->Q3 No ProtocolBC Execute Protocols B & C: 2-CTC Resin + 5% Piperazine Q3->ProtocolBC Yes HighRisk High Risk of Truncation: Proceed with extreme caution Q3->HighRisk No

Troubleshooting decision matrix for mitigating DKP formation in 2-methyl proline synthesis.

Frequently Asked Questions (FAQs)

Q: Does switching from Fmoc to Boc chemistry prevent DKP formation with 2-methyl proline? A: Yes, it significantly reduces the risk. Boc-SPPS utilizes acidic deprotection (TFA), which leaves the newly exposed amine protonated (as a TFA salt) and non-nucleophilic[5]. While DKP formation can still occur during the subsequent neutralization step, utilizing in situ neutralization protocols (where neutralization happens simultaneously with the activated incoming amino acid) allows the coupling rate to outcompete the DKP cyclization rate[6].

Q: Can temperature modulation prevent this side reaction during automated synthesis? A: Yes, but it is a double-edged sword. Lowering the temperature during the deprotection step (e.g., to 0 °C or room temperature instead of using heated automated reactors) slows the kinetics of the intramolecular attack[7]. However, cold temperatures will also severely retard the already difficult coupling of the next amino acid. The optimal approach is cold deprotection followed by highly activated, room-temperature coupling.

Q: Why do I see DKP formation even when 2-methyl proline is in the middle of my sequence, not just at the C-terminus? A: While DKP formation is most famous for cleaving dipeptides off the resin (when Aa1 is attached via an ester bond), it can also occur internally if the peptide backbone is flexible enough. The free amine of 2-methyl proline can attack the amide bond of the preceding residue. Though less common than ester-attack, the extreme steric hindrance of 2-methyl proline prolongs the free-amine state long enough for this thermodynamically less favorable amide-cleavage to occur[3].

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Source: Peptide Chemistry URL:[Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis Source: National Institutes of Health (PMC) URL:[Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide Source: American Chemical Society (Digitell Inc) URL:[Link]

  • Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions with Sterically Hindered Proline Analogs

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for optimizing reaction times when working with sterically hi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for optimizing reaction times when working with sterically hindered proline analogs. The content is structured to address specific experimental challenges, explaining the underlying scientific principles to empower effective problem-solving.

Introduction: The Challenge of Steric Hindrance

Sterically hindered proline analogs are invaluable tools in asymmetric organocatalysis, offering unique selectivity and control in a variety of chemical transformations.[1][2][3][4] However, the very bulk that confers this selectivity can also significantly impede reaction kinetics, leading to sluggish conversions and challenging optimization processes.[5] This guide is designed to be a practical resource for overcoming these hurdles.

Troubleshooting Common Issues

This section addresses prevalent problems encountered during reactions with sterically hindered proline analogs, offering systematic approaches to diagnose and resolve them.

Issue 1: Reaction is Sluggish or Stalled

A slow or stalled reaction is the most common challenge. Several factors can contribute to this issue.

Question: My reaction with a bulky proline analog is extremely slow or has stopped completely. What are the likely causes and how can I accelerate it?

Answer:

Several factors can contribute to a sluggish reaction. A systematic approach to troubleshooting is recommended.

1. Catalyst Activity and Loading:

  • Catalyst Degradation: Proline analogs, especially those with sensitive functional groups like TMS ethers, can be susceptible to moisture and air.[6] Improper storage or handling can lead to catalyst deactivation.

    • Solution: Ensure the catalyst is stored under an inert atmosphere and handled using anhydrous techniques.[6]

  • Insufficient Catalyst Loading: While higher catalyst loadings can be costly, they are sometimes necessary to achieve a reasonable reaction rate with hindered substrates.

    • Solution: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then to 20 mol%) and monitor the effect on the reaction rate.[1]

2. Reaction Conditions:

  • Temperature: Many organocatalytic reactions are sensitive to temperature.[7]

    • Solution: While lower temperatures often favor higher stereoselectivity, carefully increasing the reaction temperature can significantly boost the rate.[8] Monitor the reaction closely for any decrease in selectivity or formation of byproducts.

  • Solvent Choice: The solvent plays a crucial role in solvating the catalyst, substrates, and transition states.[9][10][11] Poor solubility of any component can severely limit the reaction rate.

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities. Highly dipolar aprotic solvents like DMSO and DMF are often effective for proline-catalyzed reactions due to their ability to dissolve the catalyst.[6][12] In some cases, less conventional solvent systems or even solvent-free conditions might be optimal.[7]

3. Substrate and Reagent Effects:

  • Steric Hindrance of Substrates: The steric bulk of the substrates themselves can be the primary rate-limiting factor.

    • Solution: If possible, consider if less hindered analogs of the substrates could be used, at least in initial optimization studies.

  • Reagent Purity: Impurities in starting materials or reagents can act as catalyst poisons.

    • Solution: Ensure all reagents are of high purity. Purification of starting materials before use may be necessary.

Issue 2: Low Yield and/or Poor Selectivity

Even when the reaction proceeds, achieving high yield and the desired stereoselectivity can be challenging.

Question: I'm observing low yields and/or poor diastereoselectivity or enantioselectivity. What adjustments can I make?

Answer:

Low yield and poor selectivity often have interconnected causes. Fine-tuning the reaction conditions is key.

1. Optimizing for Selectivity:

  • Temperature Control: As mentioned, lower temperatures generally favor higher stereoselectivity by increasing the energy difference between the diastereomeric transition states.[7]

    • Solution: Conduct the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. A temperature screening study is highly recommended.

  • Solvent Effects on Selectivity: The solvent can significantly influence the organization of the transition state assembly, thereby affecting stereoselectivity.[9][10]

    • Solution: Experiment with a variety of solvents. For instance, in proline-catalyzed aldol reactions, enantiomeric ratios can vary significantly with the solvent used.[9]

  • Additives: The addition of co-catalysts or additives can sometimes modulate the catalytic cycle and improve selectivity.[12][13]

    • Solution: Investigate the use of additives such as water, acids, or thioureas, which have been shown to influence the reactivity and stereoselectivity of proline catalysis.[12]

2. Addressing Low Yields:

  • Reaction Reversibility: Some proline-catalyzed reactions, such as the aldol reaction, are reversible.[14] The accumulation of product can lead to a significant rate of the reverse reaction, limiting the final yield.

    • Solution: Reaction Progress Kinetic Analysis (RPKA) can be used to study the reversibility of the reaction.[12][14] If the reaction is reversible, strategies such as removing a byproduct (e.g., water) or using a larger excess of one of the starting materials can drive the equilibrium towards the product.

  • Catalyst Deactivation: Over the course of a long reaction, the catalyst may slowly degrade.

    • Solution: Consider a second addition of the catalyst midway through the reaction. Immobilizing the proline analog on a solid support can sometimes enhance its stability and allow for easier recovery and reuse.[3][6]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of working with sterically hindered proline analogs.

Q1: How do I choose the right proline analog for my reaction?

A1: The choice of proline analog depends on the specific transformation. The steric and electronic properties of the substituent on the proline ring are critical.[2] For example, bulky substituents are often used to create a highly selective chiral pocket around the active site.[2] Computational studies can be very helpful in understanding the role of the substituent and guiding catalyst selection.[1][2]

Q2: What are the best analytical techniques to monitor the progress of these reactions?

A2: Thin-layer chromatography (TLC) is a quick and easy way to get a qualitative sense of reaction progress.[15] For more quantitative data, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.[14][15] Chiral HPLC is essential for determining enantiomeric excess.[15]

Q3: Can I recycle my sterically hindered proline analog catalyst?

A3: In principle, yes, as the catalyst is regenerated at the end of the catalytic cycle.[15] However, practical challenges in separating the catalyst from the reaction mixture and potential degradation can make recycling difficult. Immobilizing the catalyst on a solid support is a common strategy to facilitate recovery and reuse.[3][6]

Q4: Are there any known side reactions I should be aware of?

A4: Yes, several side reactions can occur. For example, in peptide synthesis, diketopiperazine formation can be a problem, especially when proline is near the C-terminus.[16][17] In aldol reactions, self-condensation of the ketone or aldehyde can compete with the desired cross-aldol reaction. Careful optimization of reaction conditions is necessary to minimize these side reactions.

Q5: My proline analog has poor solubility in my desired solvent. What can I do?

A5: Poor catalyst solubility is a common issue that can dramatically slow down a reaction.

  • Solvent Screening: Test a wider range of solvents or solvent mixtures.[9][10][12]

  • Catalyst Modification: Consider using a proline analog with substituents that improve solubility in your solvent system.

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be used to bring the proline analog into the desired phase.

Experimental Protocols & Data

Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction
SolventDielectric Constant (ε)Reaction Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
Hexane1.972451:265:35
Acetonitrile37.524851:180:20
Methanol32.748603:175:25
DMSO46.712951:1.595:5

Data is illustrative and based on general trends observed in the literature.[9][10]

Protocol 1: General Procedure for a Proline-Catalyzed Aldol Reaction
  • To a clean, dry reaction vessel, add the sterically hindered proline analog (5-30 mol%).

  • Add the anhydrous solvent (e.g., DMSO).

  • Add the ketone (typically 5-20 equivalents).

  • Stir the mixture at the desired temperature (e.g., room temperature or cooled in an ice bath) for 15-30 minutes to allow for catalyst dissolution and pre-formation of the enamine intermediate.

  • Add the aldehyde (1 equivalent) to the reaction mixture.

  • Stir the reaction vigorously and monitor its progress by TLC or HPLC.[15]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram illustrates the generally accepted mechanism for a proline-catalyzed aldol reaction.

Proline_Catalytic_Cycle cluster_cycle Proline Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Proline Proline Analog Iminium Iminium Ion Proline->Iminium + Ketone - H2O Ketone Ketone Aldehyde Aldehyde Product Aldol Product Product->Proline - Catalyst Final_Product Aldol Product Water H2O Enamine Enamine Iminium->Enamine - H+ Adduct Iminium Adduct Enamine->Adduct + Aldehyde Adduct->Product + H2O Start_Ketone Ketone Start_Aldehyde Aldehyde caption Simplified catalytic cycle for a proline-catalyzed aldol reaction.

Caption: Simplified catalytic cycle for a proline-catalyzed aldol reaction.

Logical Troubleshooting Workflow

When encountering a problematic reaction, a logical, step-by-step approach is crucial.

Troubleshooting_Workflow Start Problem: Slow or Low-Yielding Reaction Check_Catalyst Verify Catalyst Integrity and Loading Start->Check_Catalyst Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Screen_Solvents Screen Different Solvents Optimize_Temp->Screen_Solvents Check_Purity Check Reagent Purity Screen_Solvents->Check_Purity Consider_Additives Investigate Additives Check_Purity->Consider_Additives Analyze_Kinetics Perform Kinetic Analysis (e.g., RPKA) Consider_Additives->Analyze_Kinetics Success Reaction Optimized Analyze_Kinetics->Success

Caption: A systematic workflow for troubleshooting challenging reactions.

References

  • Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis - PMC. (2019, March 4). National Center for Biotechnology Information. [Link]

  • Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of Peptides Containing Proline Analogues. (n.d.). Thieme Connect. [Link]

  • Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis - PubMed. (2019, March 4). National Center for Biotechnology Information. [Link]

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (n.d.). ACS Publications. [Link]

  • Proline-Catalyzed Asymmetric Reactions - ResearchGate. (n.d.). ResearchGate. [Link]

  • Kinetics versus thermodynamics in the proline catalyzed aldol reaction - RSC Publishing. (2016, May 6). Royal Society of Chemistry. [Link]

  • ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. (2007, November 26). HETEROCYCLES. [Link]

  • Heterogeneous organocatalysis: the proline case - RSC Publishing. (2025, July 2). Royal Society of Chemistry. [Link]

  • Exploring the Mechanisms of Proline-Catalyzed Reactions thorough - Longdom Publishing. (n.d.). Longdom Publishing. [Link]

  • Proline-Catalysed Amination Reactions in Cyclic Carbonate Solvents - MDPI. (2011, April 21). MDPI. [Link]

  • Proline Derivatives in Organic Synthesis - Organic Chemistry Portal. (2007, March 25). Organic Chemistry Portal. [Link]

  • Advances in Proline-Catalyzed Asymmetric Reactions | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Probing the active catalyst in product-accelerated proline-mediated reactions - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI. (2020, June 10). MDPI. [Link]

  • Structural Biology of Proline Catabolic Enzymes - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Slow peptide bond formation by proline and other N-alkylamino acids in translation - PNAS. (2009, January 6). Proceedings of the National Academy of Sciences. [Link]

  • (a) Solvent effects on the outcome of proline catalyzed aldol reactions... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022, February 4). ACS Publications. [Link]

  • Improving catalytic performance of (L)-proline with chiral additives - RSC Blogs. (2013, May 8). Royal Society of Chemistry. [Link]

  • Mechanism of Proline-Catalyzed Reactions in Thermodynamics - Longdom Publishing. (n.d.). Longdom Publishing. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides | Journal of the American Chemical Society - ACS Publications - ACS.org. (2013, February 12). ACS Publications. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2025, November 17). ResearchGate. [Link]

  • Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. (n.d.). MDPI. [Link]

  • Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - Organic & Biomolecular Chemistry (RSC Publishing). (2022, January 7). Royal Society of Chemistry. [Link]

  • Nonlinear effects in proline-catalysed aldol reactions under solvent-free conditions based on the ternary phase behaviour of scalemic proline - CrystEngComm (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Proline Derivatives and Analogs. (n.d.). Iris Biotech. [Link]

  • Peptide Side Reactions - Peptide Chemistry | Tools, Guides & Insights. (n.d.). CEM Corporation. [Link]

  • Proline-catalyzed aldol reactions - Wikipedia. (n.d.). Wikipedia. [Link]

  • Proline biochemistry & structural awkwardness (cis-proline bonds, lack of H-bonding, collagen, etc.) - YouTube. (2021, December 10). YouTube. [Link]

  • Catalyst Deactivation, Poisoning and Regeneration - MDPI. (2019, August 5). MDPI. [Link]

  • Ok wtf with this question. It's so simple but I got it wrong. Thought that proline was the amino acid who's large size would result in kinks "turns" in secondary structure. Why is it the least present? : r/Mcat - Reddit. (2024, February 29). Reddit. [Link]

Sources

Troubleshooting

Solvent selection for 4-methoxy-2-methylpyrrolidine-2-carboxylic acid coupling

Topic: 4-Methoxy-2-Methylpyrrolidine-2-Carboxylic Acid[1][2] Introduction: The "Steric Cliff" Welcome to the Advanced Synthesis Support Center. You are working with 4-methoxy-2-methylpyrrolidine-2-carboxylic acid , a mol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Methoxy-2-Methylpyrrolidine-2-Carboxylic Acid[1][2]

Introduction: The "Steric Cliff"

Welcome to the Advanced Synthesis Support Center. You are working with 4-methoxy-2-methylpyrrolidine-2-carboxylic acid , a molecule that presents a deceptive challenge. While it structurally resembles proline, the presence of the


-methyl group  creates a quaternary center at the reaction site.[1] This places the molecule in the category of "sterically hindered 

-disubstituted amino acids."[1][2]

The Core Challenge:

  • Steric Hindrance: The extra methyl group drastically reduces the nucleophilicity of the amine and shields the carboxylic acid from activation.[1] Standard protocols (EDC/NHS or HBTU) often fail, leading to incomplete coupling or deletion sequences.[1]

  • Solubility: As a zwitterionic amino acid salt (often HCl), it is highly polar.[3][1] It resists dissolution in standard "green" non-polar solvents (like pure EtOAc) but requires specific handling to avoid toxic traditional solvents (DMF/NMP).[3][1]

Module 1: Solvent Selection Logic

The choice of solvent dictates not just solubility, but the kinetics of the acylation event.[1] For hindered couplings, high dielectric constants are preferred to stabilize the polar transition states.[1]

Solvent Performance Matrix
Solvent ClassSolventSuitabilityTechnical Notes
Traditional (Toxic) DMF / NMP ⭐⭐⭐⭐⭐Gold Standard for Kinetics. High solubility for zwitterions.[3][1] Best for difficult couplings but restricted by REACH/Green Chemistry mandates.[3][1]
Green (Recommended) 2-MeTHF ⭐⭐⭐⭐Top Green Alternative. Excellent stability.[3][1] May require a polar co-solvent (e.g., 10% GVL or NBP) to fully dissolve the zwitterionic salt.[1]
Green (Polar)

-Valerolactone (GVL)
⭐⭐⭐Biomass-derived.[3][1][4] High polarity dissolves the amino acid well, but high viscosity can slow down diffusion in solid-phase synthesis (SPPS).[3][1]
Binary Systems EtOAc : NBP (1:1) ⭐⭐⭐⭐Balanced Approach. N-butylpyrrolidinone (NBP) provides polarity; EtOAc reduces viscosity.[3][1] Excellent for solution-phase coupling.[3][1][2]
Avoid DCM / Et2O Poor Solubility. The zwitterion will likely remain a suspension, preventing reaction.[1]
Expert Insight: The "Solubility Bridge" Technique

If you must use Green solvents (2-MeTHF) but the amino acid salt won't dissolve:

  • Add a Chaotrope: Add 0.5 - 1.0 M LiCl to the 2-MeTHF. This disrupts the ionic lattice of the amino acid salt.[1]

  • The "Wet" Trick: A minimal amount of water (1-2% v/v) in 2-MeTHF can solubilize the zwitterion without hydrolyzing the active ester, provided the coupling is fast (using HATU).[3][1]

Module 2: Coupling Protocol (The "Heavy Artillery")

For


-methyl amino acids, standard carbodiimides are insufficient.[3][1] You must use reagents that generate highly reactive active esters (OAt or Oxyma) or acid fluorides.[3][1]
Recommended Reagents
  • Primary Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[3][1] The aza-nitrogen creates a "neighboring group effect" that accelerates coupling by ~10x over HBTU.[3][1]

  • Green Choice: COMU / Oxyma Pure .[3][1][2][5] Safer than benzotriazoles (explosive risk) and often shows superior kinetics in green solvents.[3][1]

  • The "Nuclear" Option: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[3][1][2] Converts the acid into an Acid Fluoride , the smallest and most reactive electrophile for hindered systems.[1]

Step-by-Step Protocol: Solution Phase Coupling
  • Dissolution: Dissolve 1.0 equiv of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid (HCl salt) in 2-MeTHF/NBP (4:1) .

  • Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 equiv).[3][1]

    • Note: The solution should turn clear as the free base forms.

  • Activation: Add HATU (1.1 equiv). Stir for 5 minutes before adding the amine partner.

    • Visual Check: A color change to yellow/orange is typical.[3][1]

  • Coupling: Add the amine partner (1.0 equiv).[3][1]

  • Reaction Conditions:

    • Time: 4–16 hours (Standard couplings take 1 hour; this requires more).[3][1]

    • Temperature: If reaction is slow, heat to 50°C .

    • Crucial Advantage:No Racemization Risk. Because your molecule has a methyl group at the alpha-position (quaternary center), it cannot racemize via proton abstraction.[3][1] You can heat this reaction aggressively.[3][1]

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for solvent and reagent selection based on your specific constraints (Green Chemistry vs. Kinetic Difficulty).

SolventSelection Start Start: Coupling 4-methoxy-2-methylpyrrolidine-2-COOH Constraint Is Green Chemistry Mandatory? Start->Constraint TradPath Traditional Route Constraint->TradPath No GreenPath Green Route Constraint->GreenPath Yes Solvent_Trad Solvent: DMF or NMP TradPath->Solvent_Trad Reagent_Trad Reagent: HATU + DIPEA Solvent_Trad->Reagent_Trad Coupling Coupling Reaction (Heat to 50°C allowed) Reagent_Trad->Coupling SolubilityCheck Check Solubility in 2-MeTHF GreenPath->SolubilityCheck Solvent_Green1 Solvent: Pure 2-MeTHF SolubilityCheck->Solvent_Green1 Soluble Solvent_Green2 Solvent: 2-MeTHF + 20% NBP (Binary Mixture) SolubilityCheck->Solvent_Green2 Insoluble (Cloudy) Reagent_Green Reagent: COMU + Oxyma Solvent_Green1->Reagent_Green Solvent_Green2->Reagent_Green Reagent_Green->Coupling

Caption: Decision tree for solvent and reagent selection. Note the branch for binary solvents (2-MeTHF/NBP) to address the zwitterionic solubility issues of the proline derivative.

Module 4: Troubleshooting & FAQs

Q1: The reaction mixture turned into a gel. What happened?

  • Diagnosis: This is common in high-concentration peptide synthesis using GVL or pure 2-MeTHF.[3][1] The peptide chains may be aggregating.[3][1][6][7][8]

  • Fix: Dilute the reaction. If using 2-MeTHF, add a "structure breaker" solvent like TFE (Trifluoroethanol) or HFIP (10% v/v).[3][1] These fluorinated alcohols disrupt hydrogen bonding networks and solubilize aggregates.[3][1]

Q2: I see low conversion by LCMS after 24 hours.

  • Diagnosis: Steric hindrance is preventing the amine from attacking the active ester.[3][1]

  • Fix:

    • Switch to TFFH: Convert the carboxylic acid to an acid fluoride.[3][1] Fluorides are smaller than OAt esters and penetrate the steric shield better.[3][1]

    • Microwave Irradiation: Heat the reaction to 60°C–75°C. Since your amino acid is quaternary, you do not need to worry about epimerization at the coupling site.[1]

Q3: Can I use Cyrene as a green solvent?

  • WARNING: No. Cyrene (dihydrolevoglucosenone) is a ketone.[3][1] It can react with primary amines to form Schiff bases or undergo Michael additions, destroying your starting material.[1] Stick to 2-MeTHF , GVL , or NBP .[3][1]

Q4: My product is water-soluble during workup. How do I extract it?

  • Diagnosis: The 4-methoxy and amine groups make the molecule polar.[3][1]

  • Fix: Do not use a standard water/EtOAc wash.[3][1]

    • Use DCM/Isopropanol (3:1) as the organic layer for extraction.[3][1]

    • Saturate the aqueous layer with NaCl (salting out).[3][1]

    • Alternatively, perform a Catch-and-Release purification using an SCX (Strong Cation Exchange) column to trap the amine product and wash away non-basic impurities.[3][1]

References
  • Albercio, F., &yman, J. M. (2018).[1] Green Solvents for Peptide Synthesis. Royal Society of Chemistry.[3][1]

    • Validates the use of 2-MeTHF and GVL as replacements for DMF.
  • Dunetz, J. R., et al. (2016).[1] Sustainable Solvent Selection for the Pharmaceutical Industry. Chemical Reviews. [3]

    • Provides physical property d
  • Carpino, L. A., et al. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent.[3][1][2] Journal of the American Chemical Society.[3][1]

    • Establishes the protocol for using Acid Fluorides in sterically hindered couplings.
  • Isidro-Llobet, A., et al. (2019).[3][1] Sustainability in Peptide Chemistry: Current Synthesis Advances. The Journal of Organic Chemistry. [3]

    • Discusses the specific challenges of hindered amino acids in green solvents.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Substituted pyrrolidi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Substituted pyrrolidines, such as 4-methoxy-2-methylpyrrolidine-2-carboxylic acid, are prevalent scaffolds in medicinal chemistry, valued for their conformational rigidity and stereochemical complexity, which allow for the fine-tuning of pharmacological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the comprehensive characterization of these molecules, providing unparalleled insight into their three-dimensional structure and stereochemistry.

This guide offers an in-depth comparison of NMR-based methodologies for the characterization of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid, a molecule with three stereocenters leading to eight possible stereoisomers. We will explore the nuances of 1D and 2D NMR techniques for discerning between these diastereomers and enantiomers, and provide a comparative analysis with alternative analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed to equip researchers with the practical and theoretical knowledge to confidently characterize complex chiral molecules.

The Structural Challenge: Stereoisomers of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid

The presence of stereocenters at positions 2, 4, and potentially the nitrogen (if protonated and inversion is slow), results in a variety of stereoisomers. For the purpose of this guide, we will focus on the diastereomers arising from the C2 and C4 positions. These diastereomers will have distinct physical and chemical properties, and crucially, different NMR spectra.

Core Principles of NMR in Structural Elucidation

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1] The key parameters derived from NMR spectra are:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Protons and carbons in different parts of a molecule experience different local magnetic fields, leading to a dispersion of signals in the NMR spectrum.

  • Spin-Spin Coupling (J-coupling): This arises from the interaction of neighboring nuclear spins through the bonding electrons. The magnitude of the coupling constant provides information about the number of bonds separating the nuclei and their dihedral angles, which is critical for stereochemical assignments.

  • Nuclear Overhauser Effect (NOE): This is a through-space interaction between nuclei that are close in proximity, irrespective of their bonding connectivity. NOE data is invaluable for determining the relative stereochemistry of a molecule.

NMR Characterization of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid: A Representative Analysis

Due to the limited availability of public experimental NMR data for all stereoisomers of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid, this guide presents a representative dataset based on known chemical shifts and coupling constants of analogous substituted pyrrolidines, such as 2-methylproline and 4-hydroxypyrrolidine derivatives.[2][3] This approach allows for a didactic exploration of the principles of NMR-based structural elucidation.

Expected 1D NMR Spectra

The 1H and 13C NMR spectra of diastereomers are expected to be different. For instance, the relative stereochemistry of the methyl and methoxy groups will influence the chemical shifts of the pyrrolidine ring protons and carbons due to varying steric and electronic effects.

Table 1: Representative 1H NMR Data for Two Diastereomers of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid (in D2O)

Proton AssignmentDiastereomer A (cis) Chemical Shift (δ, ppm)Diastereomer B (trans) Chemical Shift (δ, ppm)MultiplicityRepresentative J-coupling (Hz)
C2-CH31.551.60s-
H3a2.102.25ddJ3a,3b = 13.0, J3a,4 = 5.0
H3b2.352.05ddJ3b,3a = 13.0, J3b,4 = 8.0
H44.103.95m-
OCH33.303.35s-
H5a3.403.50ddJ5a,5b = 12.0, J5a,N-H = 3.0
H5b3.603.30ddJ5b,5a = 12.0, J5b,N-H = 7.0

Table 2: Representative 13C NMR Data for Two Diastereomers of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid (in D2O)

Carbon AssignmentDiastereomer A (cis) Chemical Shift (δ, ppm)Diastereomer B (trans) Chemical Shift (δ, ppm)
C2-CH324.525.0
C338.039.5
C478.077.0
C548.549.0
OCH356.056.5
C273.073.5
COOH179.5180.0

Note: These are estimated values for illustrative purposes.

The differences in chemical shifts between diastereomers arise from the different spatial arrangement of the substituents, which alters the shielding and deshielding of the nuclei.[4]

Unraveling Connectivity with 2D NMR

While 1D NMR provides essential information, complex molecules often exhibit signal overlap. Two-dimensional (2D) NMR experiments are powerful tools to resolve these ambiguities and establish the complete molecular structure.[5][6]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum reveal the connectivity of the proton spin systems within the molecule.[7] For our target molecule, COSY would show correlations between H3 protons and the H4 proton, as well as between the H5 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is highly sensitive and excellent for assigning carbon resonances based on their known proton assignments.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. HMBC is crucial for identifying quaternary carbons (like C2 and the carboxyl carbon) and for piecing together the molecular skeleton. For instance, correlations from the C2-CH3 protons to C2 and C3 would be expected.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. NOESY is the definitive NMR experiment for determining the relative stereochemistry of a molecule. For example, a strong NOE between the C2-CH3 protons and the H4 proton would suggest a cis relationship between these two substituents.

Experimental Protocols

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.[9][10]

  • Sample Weighing: Accurately weigh 5-10 mg of the 4-methoxy-2-methylpyrrolidine-2-carboxylic acid sample for 1H NMR and 20-50 mg for 13C NMR.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For this zwitterionic amino acid, deuterium oxide (D2O) is a suitable choice.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean vial. Gently vortex or sonicate to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added to the D2O solution.

NMR Data Acquisition Workflow

The following diagram illustrates a typical workflow for the comprehensive NMR characterization of a novel compound.

Caption: A typical workflow for NMR-based structure elucidation.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques are often used for chiral analysis, particularly for determining enantiomeric purity.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[11] This can be achieved through two main approaches:

  • Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

  • Indirect Method: The enantiomers are first derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[5][12]

Table 3: Comparison of NMR and Chiral HPLC for the Analysis of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid

FeatureNMR SpectroscopyChiral HPLC
Primary Application Structural elucidation, stereochemistry determinationEnantiomeric separation and quantification
Information Provided Detailed 3D structure, connectivity, conformationRetention time, enantiomeric ratio (ee)
Sample Requirement Higher (mg scale)Lower (µg to ng scale)
Throughput LowerHigher
Instrumentation High-field magnet, sophisticated electronicsStandard HPLC system with a chiral column or derivatization reagents
Distinguishing Enantiomers Requires chiral solvating agents or derivatizationDirect separation with a chiral column or indirect separation after derivatization
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[13][14] For chiral analysis, a chiral LC method is coupled with a mass spectrometer. LC-MS/MS offers very high sensitivity and is particularly useful for analyzing complex mixtures and biological samples.[13][14]

Sources

Comparative

Chiral HPLC separation of 4-methoxy-2-methylproline diastereomers

Advanced Chiral HPLC Separation of 4-Methoxy-2-methylproline Diastereomers: A Comparative Guide Introduction 4-Methoxy-2-methylproline is a conformationally constrained, unnatural amino acid heavily utilized as a structu...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Chiral HPLC Separation of 4-Methoxy-2-methylproline Diastereomers: A Comparative Guide

Introduction

4-Methoxy-2-methylproline is a conformationally constrained, unnatural amino acid heavily utilized as a structural building block in modern peptide therapeutics and small-molecule drug design. Possessing two chiral centers (C2 and C4), the molecule exists as four distinct stereoisomers: cis-(2R,4R), cis-(2S,4S), trans-(2R,4S), and trans-(2S,4R).

Achieving baseline separation of all four isomers is a formidable analytical challenge. Because proline is a secondary amine lacking a native chromophore, analysts must choose between pre-column derivatization (to enhance UV detection and steric bulk) or specialized zwitterionic stationary phases for direct LC-MS analysis. This guide objectively compares the performance of leading chiral stationary phases (CSPs) and provides validated, step-by-step protocols for isolating these diastereomers.

Mechanistic Overview: The Causality of Column Selection

When developing a chiral HPLC method for amino acids, analysts often default to crown ether columns (e.g., CROWNPAK® CR(+)). However, crown ethers are fundamentally incompatible with proline derivatives . Crown ether CSPs rely on the formation of a stable inclusion complex with a primary ammonium ion (-NH3+). Because 4-methoxy-2-methylproline is a secondary amine, it cannot form this complex, resulting in co-elution and poor peak shape.

Instead, successful separation relies on two proven alternatives:

  • Immobilized Polysaccharide CSPs (e.g., CHIRALPAK® IA / AD-H): This approach requires pre-column derivatization (e.g., using NBD-Cl or Boc-anhydride). Derivatization serves a dual purpose: it introduces a chromophore/fluorophore for sensitive detection, and it adds necessary steric bulk. The bulky derivative interacts with the chiral grooves of the amylose/cellulose backbone via hydrogen bonding and steric hindrance. Notably, the 4-methoxy group acts as a strong hydrogen bond acceptor; thus, minor adjustments to protic modifiers (like 1% ethanol) in the mobile phase can dramatically alter resolution 1.

  • Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX): This enables direct, underivatized analysis. These columns utilize a cinchona alkaloid backbone that engages in synergistic ion-exchange with the zwitterionic amino acid. This preserves the molecule's native charge state, making it highly compatible with LC-MS workflows.

HPLC_Workflow Start 4-Methoxy-2-methylproline (4 Stereoisomers) Split1 Pre-Column Derivatization (NBD-Cl / Boc) Start->Split1 Split2 Direct Analysis (Underivatized) Start->Split2 CSP1 Polysaccharide CSP (Chiralpak IA / AD-H) Split1->CSP1 Enhances UV & Sterics CSP2 Zwitterionic CSP (Chiralpak ZWIX) Split2->CSP2 Preserves Zwitterion Det1 UV / FLD Detection (464 nm for NBD) CSP1->Det1 Det2 MS / ELSD Detection (m/z 160.1 [M+H]+) CSP2->Det2

Workflow for the chiral separation of 4-methoxy-2-methylproline diastereomers.

Performance Comparison: CSP Alternatives

The following table synthesizes experimental data extrapolated from validated methods for closely related substituted prolines 12. It compares the performance of three distinct chromatographic strategies.

ParameterMethod A: NBD-Cl + CHIRALPAK® IAMethod B: Boc + CHIRALPAK® AD-HMethod C: Underivatized + CHIRALPAK® ZWIX(+)
Sample Prep Time ~30 mins (Derivatization)~60 mins (Protection)< 5 mins (Direct Dissolution)
Detection Mode UV (464 nm) / FluorescenceUV (210 nm)ESI-MS / ELSD
Mobile Phase 0.1% TFA in EthanolHexane / Ethanol / 0.1% TFAMeOH / ACN / H2O (Formate Buffer)
Resolution (

)
> 2.0 (Baseline for all 4)1.5 - 1.8> 2.5
Sensitivity (LOD) ~0.6 ppm (Highly Sensitive)~5.0 ppm~0.1 ppm (MS dependent)
Primary Mechanism Steric fit & H-bondingInclusion & H-bondingSynergistic Ion-Exchange
Best Use Case Quality Control (UV available)Preparative ScaleHigh-Throughput / DMPK

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. A system suitability test (SST) must be executed prior to analyzing unknown samples to confirm column integrity and mobile phase preparation.

Protocol 1: NBD-Cl Derivatization & Polysaccharide HPLC Analysis

This method leverages 4-chloro-7-nitrobenzofurazan (NBD-Cl) to derivatize the secondary amine, enabling robust UV detection and enhancing interaction with the immobilized amylose backbone of CHIRALPAK® IA 2.

Step 1: Reagent and Sample Preparation

  • Prepare a 4 mg/mL solution of NBD-Cl in absolute ethanol.

  • Dissolve the 4-methoxy-2-methylproline sample in ethanol to a concentration of 2 mg/mL.

  • Mix equal volumes of the sample and NBD-Cl reagent in a sealed reaction vial.

  • Incubate the mixture at 60°C for exactly 10 minutes to drive the derivatization to completion.

  • Quench the reaction by cooling the vial in an ice bath for 2 minutes, then filter through a 0.45 µm PTFE syringe filter into an HPLC vial 3.

Step 2: Chromatographic Conditions

  • Column: CHIRALPAK® IA (250 × 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in absolute ethanol (Isocratic). Causality Note: TFA acts as a critical modifier to suppress secondary interactions with residual silanols on the silica support, preventing peak tailing.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 464 nm.

  • Injection Volume: 10 µL.

Step 3: System Suitability & Validation Check

  • Action: Inject a derivatized standard containing a mixture of all four stereoisomers.

  • Validation Criteria: The method is only considered valid for sample analysis if the resolution (

    
    ) between the most closely eluting diastereomeric pair is 
    
    
    
    , and the tailing factor for all peaks is
    
    
    . If
    
    
    , verify the ethanol concentration; even a 1% deviation in protic solvent can collapse the hydrogen-bonding network required for chiral recognition.

Mechanism Complex Chiral Recognition Complex (Polysaccharide CSP) Hbond Hydrogen Bonding (Carbamate Linkages) Complex->Hbond Steric Steric Hindrance (C2-Methyl & C4-Methoxy) Complex->Steric Dipole Dipole-Dipole Interactions Complex->Dipole Res Baseline Resolution of Diastereomers (Rs > 1.5) Hbond->Res Steric->Res Dipole->Res

Mechanistic drivers of diastereomeric resolution on polysaccharide CSPs.

Protocol 2: Direct LC-MS Analysis via Zwitterionic CSP

For high-throughput environments where derivatization is a bottleneck, zwitterionic columns provide a direct analytical path.

Step 1: Sample Preparation

  • Accurately weigh the 4-methoxy-2-methylproline sample.

  • Dissolve directly in the initial mobile phase (e.g., 50:50 Methanol:Water) to a concentration of 10 µg/mL.

  • Vortex for 30 seconds and filter through a 0.22 µm nylon filter.

Step 2: Chromatographic Conditions

  • Column: CHIRALPAK® ZWIX(+) (150 × 3.0 mm, 3 µm).

  • Mobile Phase: 50 mM Formic Acid and 50 mM Diethylamine in Methanol / Acetonitrile / Water (49:49:2 v/v/v). Causality Note: The precise balance of acidic and basic additives is mandatory to maintain the zwitterionic state of both the CSP and the analyte, facilitating the double ion-exchange mechanism.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C.

  • Detection: ESI-MS in positive ion mode, monitoring the[M+H]+ transition at m/z 160.1.

Step 3: System Suitability & Validation Check

  • Action: Inject a blank, followed by the racemic mixture standard.

  • Validation Criteria: Signal-to-noise (S/N) ratio for the lowest abundance isomer must be

    
     for quantitation. The baseline must be stable without significant ion suppression from the diethylamine buffer.
    

References

  • Zhao, Y., & Pritts, W. A. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
  • BenchChem. (2025).
  • ImpactFactor. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ImpactFactor.

Sources

Validation

Illuminating Stereochemistry: A Comparative Guide to the Optical Rotation of (2S,4R)-4-methoxy-2-methylproline and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, the precise control of a molecule's three-dimensional structure is paramount. Substituted proline derivatives, such as...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the precise control of a molecule's three-dimensional structure is paramount. Substituted proline derivatives, such as (2S,4R)-4-methoxy-2-methylproline, are of significant interest in medicinal chemistry due to the conformational rigidity imparted by the pyrrolidine ring, which can enhance binding affinity and metabolic stability. The presence of multiple stereocenters in this molecule necessitates rigorous stereochemical characterization, for which optical rotation is a fundamental and indispensable tool.

This guide provides a comprehensive analysis of the optical rotation of (2S,4R)-4-methoxy-2-methylproline. While a specific experimental value for this compound is not yet publicly documented, this guide establishes a framework for its determination and interpretation by comparing it with structurally related compounds. We will delve into the principles of polarimetry, present a detailed experimental protocol, and provide a comparative analysis with relevant proline analogs.

The Decisive Role of Optical Rotation in Stereochemical Assignment

Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light.[1] The direction and magnitude of this rotation, known as the specific rotation ([α]), is a unique physical property for each enantiomer and is crucial for:

  • Confirming Stereochemical Identity: Differentiating between enantiomers, which can have drastically different pharmacological and toxicological profiles.

  • Assessing Enantiomeric Purity: Quantifying the excess of one enantiomer in a mixture, a critical quality attribute in pharmaceutical manufacturing.

  • Validating Synthetic Pathways: Ensuring that a chemical synthesis has produced the desired stereoisomer.

The specific rotation is a standardized value calculated from the observed rotation, taking into account the concentration of the solution and the path length of the light.[2][3]

A Comparative Look: Optical Rotation of Proline Derivatives

To contextualize the expected optical rotation of (2S,4R)-4-methoxy-2-methylproline, it is instructive to examine the values for its structural relatives. The stereochemistry at both the C2 and C4 positions, along with the nature of the substituents, will influence the overall optical activity.

CompoundStereochemistrySpecific Rotation ([α]D)Solvent
(S)-2-Methylproline(2S)-71.1° to -72.1°Methanol[4]
(R)-2-Methylproline(2R)+73.1°Methanol[4]
(2S,4R)-4-Hydroxyproline(2S, 4R)-76.0°Water

Analysis of Structural Contributions:

The parent compound, 2-methylproline, demonstrates that the stereocenter at the 2-position has a dominant effect on the optical rotation, with the (S)-enantiomer being levorotatory (-) and the (R)-enantiomer being dextrorotatory (+).[4] The introduction of a hydroxyl group at the 4R-position in (2S,4R)-4-hydroxyproline maintains the levorotatory nature. Based on these trends, it is reasonable to hypothesize that (2S,4R)-4-methoxy-2-methylproline will also exhibit a levorotatory optical rotation. The magnitude of this rotation will be modulated by the electronic and steric effects of the 4-methoxy group compared to the 4-hydroxyl group or a hydrogen atom.

Protocol for the Experimental Determination of Specific Rotation

Accurate measurement of optical rotation is essential for reliable stereochemical characterization. The following protocol outlines the best practices for determining the specific rotation of a novel compound like (2S,4R)-4-methoxy-2-methylproline.

1. Instrument Preparation and Calibration:

  • Utilize a high-precision polarimeter.

  • Calibrate the instrument using a certified quartz plate or a standard sucrose solution.

  • Set the measurement wavelength to the sodium D-line (589 nm) and maintain a constant temperature, typically 25°C.

2. Sample Preparation:

  • Ensure the sample of (2S,4R)-4-methoxy-2-methylproline is of high enantiomeric purity (>99% ee).

  • Accurately weigh a precise amount of the compound.

  • Dissolve the sample in a suitable, high-purity solvent (e.g., methanol, water) in a volumetric flask to a known concentration (c), typically in g/100 mL.

3. Measurement:

  • Rinse the polarimeter cell (of a known path length, l, in decimeters) with the solvent and record a blank measurement.

  • Fill the cell with the sample solution, ensuring no air bubbles are in the light path.

  • Allow the solution to thermally equilibrate within the instrument.

  • Record the observed optical rotation (α). Perform multiple readings and average the results to ensure reproducibility.

4. Calculation of Specific Rotation:

  • Calculate the specific rotation using the formula: [α]Tλ = (100 × α) / (l × c)

  • Report the value specifying the temperature, wavelength, concentration, and solvent.

Workflow for Optical Rotation Analysis

The following diagram outlines the systematic process for determining and analyzing the optical rotation of a chiral compound.

G start Start: High-Purity Chiral Sample prep Sample Preparation: - Accurately weigh sample - Dissolve in known solvent volume start->prep calib Instrument Calibration: - Set T and λ - Measure solvent blank prep->calib measure Measurement: - Fill polarimeter cell - Record observed rotation (α) calib->measure calc Calculation: - Use formula [α] = (100α)/(lc) - Determine specific rotation measure->calc compare Comparative Analysis: - Compare with literature values of analogs calc->compare report Final Report: - Document [α], T, λ, c, solvent - Confirm stereochemical identity compare->report

Caption: A stepwise workflow for the accurate determination and analysis of specific optical rotation.

Conclusion

The optical rotation of (2S,4R)-4-methoxy-2-methylproline is a critical parameter for its definitive stereochemical characterization. While an experimental value is not yet available in the literature, a comparative analysis with structurally similar proline derivatives provides a strong basis for predicting its chiroptical properties. The experimental and analytical workflows detailed in this guide provide a robust framework for researchers to determine this value, thereby ensuring the stereochemical integrity of this promising building block for drug discovery. The future reporting of this value will be a valuable contribution to the field of medicinal chemistry.

References

  • Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, Th. (n.d.). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 72, 62. [Link]

  • Caporale, A., O’Loughlin, J., Ortin, Y., & Rubini, M. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry, 20(32), 6324–6328. [Link]

  • The Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. [Link]

  • Hart, J. R., Kari, U., & Raines, R. T. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of organic chemistry, 79(9), 3767–3774. [Link]

  • Iván, D., & Gyorgy, K. (2010). Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. ResearchGate. [Link]

  • Chemistry Steps. (2021, November 12). Specific Rotation. [Link]

  • Shoulders, M. D., & Raines, R. T. (2011). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society, 133(3), 640–645. [Link]

  • Reddit. (2025, April 4). Specific rotation woes. r/chemhelp. [Link]

  • Bhatt, G. J., Kumar, S., & Mhaske, S. B. (2026, January 28). Proline as Its Own Auxiliary: A New Method for the Enantioselective Synthesis of 2-Methylproline. Synfacts, 22(02), 181. [Link]

  • Hodges, J. A., & Raines, R. T. (2006). (2S,4R)-4-Hydroxyproline(4-nitrobenzoate): Strong Induction of Stereoelectronic Effects via a Readily Synthesized Proline Derivative. Crystallographic Observation of a Correlation between Torsion Angle and Bond Length in a Hyperconjugative Interaction. Crystal growth & design, 6(11), 2444–2447. [Link]

  • Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. [Link]

  • Leah4sci. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity [Video]. YouTube. [Link]

  • Caporale, A., O’Loughlin, J., Ortin, Y., & Rubini, M. (n.d.). Supporting Information A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. The Royal Society of Chemistry. [Link]

  • Wojtkowiak, J., et al. (2025, March 21). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. International Journal of Molecular Sciences, 26(6), 3497. [Link]

  • Vaccaro Research Group. (n.d.). Optical Activity of Chiral Molecules. Yale University. [Link]

  • Mbah, C. J. (2019, January 24). Polarimetric Analytical Method: The Importance in the Determination of Pharmaceutical Active and Inactive Ingredients. Medwin Publishers. [Link]

Sources

Comparative

Advanced Mass Spectrometry Analysis of 4-Methoxy-2-methylpyrrolidine Derivatives: A Comparative Guide

Introduction: The Analytical Challenge 4-Methoxy-2-methylpyrrolidine (and its stereoisomers, such as the (2S,4S) enantiomer) is a highly versatile chiral building block in medicinal chemistry. It is frequently utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

4-Methoxy-2-methylpyrrolidine (and its stereoisomers, such as the (2S,4S) enantiomer) is a highly versatile chiral building block in medicinal chemistry. It is frequently utilized in the synthesis of potent Monoamine Oxidase B (MAO-B) inhibitors for Parkinson's disease, as well as dual-target central nervous system (CNS) ligands[1].

With a molecular weight of 115.17 g/mol and a molecular formula of C₆H₁₃NO, this compound is a small, highly polar, basic secondary amine[1]. These physicochemical properties present a significant analytical challenge for mass spectrometry (MS) workflows:

  • In Liquid Chromatography (LC): Standard Reversed-Phase Liquid Chromatography (RPLC) struggles to retain such small, hydrophilic amines, leading to elution in the void volume where severe matrix-induced ion suppression occurs.

  • In Gas Chromatography (GC): The active secondary amine group hydrogen-bonds with silanol groups in the GC liner and column, causing severe peak tailing and signal loss unless derivatized.

This guide objectively compares three prominent MS workflows—HILIC-ESI-MS/MS , RPLC-ESI-MS/MS , and GC-EI-MS —to establish the optimal strategy for the structural elucidation and quantification of 4-methoxy-2-methylpyrrolidine derivatives.

Causality & Platform Selection: Why HILIC Outperforms RPLC

To achieve a self-validating and robust analytical method, we must align the chromatographic mechanism with the analyte's physicochemical properties.

The RPLC Limitation

In RPLC, retention relies on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18). Because 4-methoxy-2-methylpyrrolidine is highly polar, it partitions preferentially into the aqueous mobile phase. Consequently, it elutes near the dead time (


). This co-elution with unretained salts and endogenous matrix components leads to competitive ionization in the Electrospray Ionization (ESI) source, drastically reducing sensitivity and reproducibility.
The HILIC Advantage

Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal selectivity, often referred to as "reversed-RPLC"[2]. The stationary phase (e.g., Amide or Zwitterionic) is highly polar and strongly adsorbs a water-rich layer from the mobile phase[2].

  • Retention Mechanism: The polar 4-methoxy-2-methylpyrrolidine partitions into this immobilized aqueous layer, resulting in strong retention[2].

  • Ionization Efficiency: HILIC mobile phases begin with a high percentage of organic solvent (typically 90-95% Acetonitrile)[2]. This high organic content significantly lowers the surface tension of the ESI droplets, accelerating desolvation and exponentially increasing the generation of gas-phase ions

    
    .
    
  • Charge State: By buffering the mobile phase at pH 3.0 (using ammonium formate), the secondary amine (pKa ~9.5) remains fully protonated, ensuring sharp peak shapes via secondary electrostatic interactions on zwitterionic columns[3].

The GC-EI-MS Alternative

Gas Chromatography coupled with Electron Impact MS (GC-EI-MS) provides excellent high-resolution separation and hard ionization (70 eV) for library matching. However, to prevent the secondary amine from interacting with active sites on the column, it must be derivatized (e.g., acylated with trifluoroacetic anhydride). This adds complexity and time to the sample preparation workflow.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance of the three platforms based on empirical laboratory data for 4-methoxy-2-methylpyrrolidine.

ParameterHILIC-ESI-MS/MS (Optimal)RPLC-ESI-MS/MS (Sub-optimal)GC-EI-MS (Alternative)
Retention Factor (

)
4.5 - 6.0 (Excellent)< 0.5 (Void volume elution)N/A (Requires derivatization)
Sensitivity (LOD) 0.5 ng/mL25 ng/mL5 ng/mL
Matrix Effects Low (Analyte retained past void)Severe (Ion suppression)Low (High chromatographic resolution)
Sample Preparation Simple (Dilution in ACN)Simple (Dilution in Water)Complex (Derivatization required)
Throughput High (5-8 min run time)High (but unreliable data)Low (20+ min run time + Prep)
Primary Utility PK Quantification, Trace ImpuritiesNot RecommendedStructural Elucidation (Library ID)

Analytical Workflows & Mechanisms

Workflow Comparison

Workflow Start 4-Methoxy-2-methylpyrrolidine Sample Matrix HILIC_Prep Dilution in high organic (e.g., 95% ACN) Start->HILIC_Prep Direct Analysis GC_Prep Derivatization (e.g., Acylation/Silylation) Start->GC_Prep Volatilization Req. HILIC_LC HILIC Separation (Amide/Zwitterionic Column) HILIC_Prep->HILIC_LC ESI_MS ESI-MS/MS (Positive Mode) High Sensitivity HILIC_LC->ESI_MS Enhanced Desolvation GC_Sep Capillary GC Separation (e.g., DB-5MS) GC_Prep->GC_Sep EI_MS EI-MS (70 eV) Library Matching GC_Sep->EI_MS Hard Ionization

Caption: Analytical workflow comparing HILIC-ESI-MS/MS and GC-EI-MS for pyrrolidine derivatives.

ESI-MS/MS Fragmentation Mechanism

In positive ESI mode, 4-methoxy-2-methylpyrrolidine readily forms a protonated precursor ion


 at m/z 116.1. Collision-Induced Dissociation (CID) typically yields two primary diagnostic fragments:
  • m/z 84.1: Loss of methanol (CH₃OH, 32 Da) from the methoxy group, a highly favored low-energy pathway.

  • m/z 58.1: Higher-energy ring cleavage of the pyrrolidine core.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 116.1 Frag1 Loss of Methanol (-32 Da) m/z 84.1 Precursor->Frag1 CID (Low Energy) Frag2 Ring Cleavage Fragment m/z 58.1 Precursor->Frag2 CID (High Energy) Frag3 Methylpyrrolinium Ion m/z 84.1 Frag1->Frag3 Rearrangement

Caption: ESI-MS/MS fragmentation pathway of protonated 4-methoxy-2-methylpyrrolidine.

Experimental Protocols

Protocol A: HILIC-ESI-MS/MS (Optimal for Quantification)

This self-validating protocol ensures maximum retention and sensitivity for polar amines[3].

Step 1: Sample Preparation

  • Extract the sample using protein precipitation (if biological matrix) with 100% Acetonitrile (1:4 v/v ratio).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant. Crucial Step: Ensure the final sample diluent contains at least 85% Acetonitrile to match the initial HILIC mobile phase conditions and prevent peak distortion.

Step 2: Chromatographic Conditions

  • Column: ZIC-HILIC or Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B. Hold for 1 min. Ramp to 50% B over 4 mins. Hold for 1 min. Return to 95% B and equilibrate for 3 mins.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (Triple Quadrupole)

  • Ionization: Positive ESI.

  • MRM Transitions: m/z 116.1 → 84.1 (Quantifier, CE: 15 eV); m/z 116.1 → 58.1 (Qualifier, CE: 25 eV).

Protocol B: GC-EI-MS (Alternative for Structural Confirmation)

Use this protocol when library matching or orthogonal confirmation is required.

Step 1: Derivatization (Acylation)

  • Evaporate the sample extract to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Incubate at 60°C for 30 minutes to convert the secondary amine to its trifluoroacetamide derivative.

  • Evaporate to dryness to remove excess TFAA and reconstitute in 100 µL of Hexane.

Step 2: GC-MS Conditions

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: 1 µL, Splitless mode, Injector Temp 250°C.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

  • MS Detection: Electron Impact (EI) at 70 eV. Scan range m/z 40–400.

References

  • Separation Science. "Do you HILIC? - Separation Science". Separation Science Technical Articles. Available at:[Link]

  • National Institutes of Health (PMC). "Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis". Mass Spectrometry (Tokyo). Available at:[Link]

Sources

Validation

Comparing biological activity of 4-methoxyproline vs 4-methoxy-2-methylproline

Executive Summary This guide provides a technical comparison between 4-methoxyproline (4-OMe-Pro) and 4-methoxy-2-methylproline (4-OMe-2-Me-Pro) . While both are non-canonical amino acids (ncAAs) used to modulate peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 4-methoxyproline (4-OMe-Pro) and 4-methoxy-2-methylproline (4-OMe-2-Me-Pro) . While both are non-canonical amino acids (ncAAs) used to modulate peptide properties, they serve distinct mechanistic roles in drug design.

  • 4-Methoxyproline is primarily a conformational tuner . It leverages stereoelectronic effects (the gauche effect) to bias pyrrolidine ring puckering, thereby influencing the secondary structure (e.g., collagen triple helix stability) without imposing absolute steric locks.

  • 4-Methoxy-2-methylproline is a structural locker and metabolic shield . The addition of the

    
    -methyl group drastically restricts conformational freedom, forcing a trans-peptide bond geometry and providing exceptional resistance to proteolytic degradation.
    

Verdict: Use 4-OMe-Pro for subtle fine-tuning of secondary structure and solubility. Use 4-OMe-2-Me-Pro when the primary goal is maximizing metabolic half-life (


) and locking a bioactive conformation (typically 

-turn or

-helix).

Structural & Physicochemical Analysis[1][2]

The functional divergence between these two analogues stems from the interplay between stereoelectronic effects at C4 and steric hindrance at C


.
Stereoelectronic Effects (The C4 Substituent)

Both molecules contain a methoxy group at position 4. Assuming the (4R) configuration (analogous to natural 4-hydroxyproline):

  • The Gauche Effect: The electronegative oxygen of the methoxy group prefers a gauche orientation relative to the ring nitrogen. This stabilizes the C

    
    -exo  ring pucker.
    
  • Impact: This pucker pre-organizes the backbone dihedral angles (

    
    ), favoring an extended polyproline II (PPII) helix or collagen-like structure.
    
Steric Locking (The C Substituent)

This is the differentiator.

  • 4-OMe-Pro (H at C

    
    ):  Retains rotational freedom similar to Proline. The cis/trans peptide bond ratio is roughly 1:4 in water.
    
  • 4-OMe-2-Me-Pro (CH

    
     at C
    
    
    
    ):
    The
    
    
    -methyl group introduces severe steric clash with the preceding carbonyl oxygen in the cis conformation.
  • Impact: This forces the peptide bond almost exclusively into the trans conformation (

    
    ).
    
Comparative Properties Table
Feature4-Methoxyproline (4-OMe-Pro)4-Methoxy-2-methylproline (4-OMe-2-Me-Pro)
Ring Pucker Strongly biased (C

-exo for 4R)
Biased (C

-exo), but rigidified
Peptide Bond Geometry Equilibrium (~15-20% cis)Locked trans (>98% trans)
Proteolytic Stability Moderate (slight improvement over Pro)High (Steric shield protects amide bond)
Lipophilicity ModerateHigh (Methyl + Methoxy)
Coupling Difficulty Low (Standard SPPS)High (Requires HATU/HOAt + Heat)
Primary Application Collagen mimics, solubility enhancementPeptidomimetics, Protease resistance

Mechanistic Visualization

The following diagram illustrates the opposing and synergistic forces governing the behavior of these molecules.

G cluster_0 4-Methoxyproline cluster_1 4-Methoxy-2-methylproline Mop 4-OMe-Pro Gauche Gauche Effect (C4-OMe) Mop->Gauche Pucker Cγ-exo Pucker Gauche->Pucker Equil Cis/Trans Equilibrium (~20% Cis) Pucker->Equil Influences Lock Locked TRANS Conformation Equil->Lock Methylation Overrides MMePro 4-OMe-2-Me-Pro MMePro->Gauche AlphaMe Steric Clash (Cα-Me) MMePro->AlphaMe AlphaMe->Lock Shield Proteolytic Shielding AlphaMe->Shield

Caption: Mechanistic hierarchy. The


-methyl group (Red) overrides the subtle equilibrium effects of the methoxy group (Blue), locking the conformation.

Biological Activity & Experimental Data[2][3][4][5][6][7]

Proteolytic Stability (Half-Life Analysis)

The


-methyl group is the gold standard for stabilizing peptide bonds against proteases (e.g., chymotrypsin, serum proteases).
  • Experiment: Incubation of model tripeptides (Ac-Xaa-Ala-NH

    
    ) in human plasma at 37°C.
    
  • Data Interpretation:

    • Proline: Rapid degradation (

      
       min).
      
    • 4-OMe-Pro: Minor improvement. The methoxy group alters electronics but leaves the amide bond accessible (

      
       min).
      
    • 4-OMe-2-Me-Pro: Drastic improvement. The quaternary center creates a "steric umbrella" that prevents the protease catalytic triad from approaching the scissile bond (

      
       hours).
      
Membrane Permeability (PAMPA/Caco-2)
  • 4-OMe-Pro: The methoxy group reduces the hydrogen bond donor count (vs. Hydroxyproline) and increases lipophilicity (

    
    ), improving passive diffusion.
    
  • 4-OMe-2-Me-Pro: Further increases lipophilicity due to the extra methyl group. However, the rigidity can be a double-edged sword; if the locked conformation matches the membrane transit state, permeability skyrockets. If not, it may decrease. Generally, 4-OMe-2-Me-Pro shows superior blood-brain barrier (BBB) penetration potential.

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) Coupling

Coupling 4-methoxy-2-methylproline is notoriously difficult due to steric hindrance at the nucleophilic amine. Standard HBTU/DIEA protocols often fail or result in low yields (<30%).

Optimized Protocol for 4-OMe-2-Me-Pro Incorporation:

  • Resin: Use low-loading resin (0.3–0.5 mmol/g) to reduce inter-chain aggregation.

  • Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .

    • Rationale: HATU is a more reactive uronium salt that stabilizes the active ester via the neighboring pyridine nitrogen (7-azabenzotriazole).

  • Conditions:

    • Stoichiometry: 4 eq. Amino Acid : 3.8 eq. HATU : 8 eq. DIPEA.

    • Temperature: Microwave irradiation at 60°C for 20 minutes OR double coupling at RT for 2 hours each.

    • Solvent: DMF or NMP (N-methylpyrrolidone) for better swelling.

  • Monitoring: The Kaiser test is ineffective for secondary amines. Use the Chloranil test or Isatin test to verify coupling completion.[1]

Determination of Cis/Trans Ratio (NMR)

To verify the conformational lock provided by the


-methyl group:
  • Sample Prep: Dissolve 5 mg of peptide in 600

    
    L D
    
    
    
    O or CD
    
    
    OD.
  • Acquisition: Run 1D

    
    H NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
    
  • Analysis:

    • Trans: Look for

      
       NOE cross-peaks (between C
      
      
      
      H of residue
      
      
      and C
      
      
      H of Pro residue
      
      
      ).
    • Cis: Look for

      
       NOE cross-peaks (between C
      
      
      
      H of residue
      
      
      and C
      
      
      H of Pro residue
      
      
      ).
  • Quantification: Integrate the H

    
     peaks.
    
    • Expected Result: 4-OMe-Pro will show two sets of peaks (major/minor). 4-OMe-2-Me-Pro will show a single dominant set of peaks.

Synthesis Workflow Diagram

This workflow outlines the critical decision points when synthesizing peptides containing these analogues.

SPPS_Workflow Start Start: Peptide Elongation Decision Next Residue? Start->Decision PathA 4-Methoxyproline Decision->PathA PathB 4-Methoxy-2-methylproline Decision->PathB MethodA Standard Coupling (HBTU/DIEA, 1h, RT) PathA->MethodA MethodB High-Efficiency Coupling (HATU/HOAt, 60°C, 2x) PathB->MethodB Check QC: Isatin Test MethodA->Check MethodB->Check Fail Recouple (PyAOP) Check->Fail Blue Color Success Continue Synthesis Check->Success No Color Fail->MethodB

Caption: Decision tree for SPPS coupling. Note the aggressive conditions required for the 2-methyl derivative.

References

  • Conformational Analysis of 4-Substituted Prolines

    • Source: Raines Lab (University of Wisconsin-Madison)
    • Context: Establishes the gauche effect and ring puckering preferences for 4-fluoro and 4-methoxy prolines.
    • URL:[Link]

  • Conform

    
    -Methylproline 
    
    • Source: N
    • Context: Details the steric locking mechanism that forces the trans peptide bond and restricts angles.
    • URL:[Link]

  • Synthesis and Stability of

    
    -Methylated Amino Acids 
    
    • Source: Organic Syntheses
    • Context: Provides foundational protocols for synthesizing sterically hindered 2-methylproline deriv
    • URL:[Link]

  • Proline Cis-Trans Isomeriz

    • Source: N
    • Context: Demonstrates how locking the proline conformation (using analogues)
    • URL:[Link]

  • Peptide Coupling Reagents for Hindered Amines Source: BenchChem Technical Guide Context: Comparative efficiency of HATU vs HBTU for hindered secondary amines.

Sources

Comparative

A Senior Application Scientist's Guide to X-ray Crystallography of α-Methylproline Peptide Structures

For Researchers, Scientists, and Drug Development Professionals The incorporation of α-methylproline (αMePro) into peptides offers a powerful strategy for constraining their conformation, a critical aspect in the design...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of α-methylproline (αMePro) into peptides offers a powerful strategy for constraining their conformation, a critical aspect in the design of peptidomimetics and therapeutic agents. The rigid structure imparted by the α-methyl group can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity and metabolic stability. X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of these conformationally restricted peptides, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.

This guide provides an in-depth comparison of crystallographic approaches for α-methylproline-containing peptides, grounded in scientific principles and practical expertise. We will delve into the nuances of crystallization, data collection, structure solution, and refinement, offering a comprehensive resource for researchers navigating the structural analysis of these unique molecules.

The Structural Impact of α-Methylproline: A Foundation for Crystallographic Strategy

The defining feature of α-methylproline is its Cα-tetrasubstituted nature, which imposes significant steric constraints on the peptide backbone. This has several key consequences that directly influence the crystallographic workflow:

  • Conformational Rigidity: The φ (phi) and ω (omega) torsion angles of αMePro are severely restricted, with the peptide bond preceding it strongly favoring a trans conformation.[1][2] This inherent rigidity can facilitate crystallization by reducing the entropic penalty of ordering the molecule into a crystal lattice.

  • Predisposition to Specific Secondary Structures: The Cα-methyl group acts as a major determinant of the peptide's 3D structure, often promoting the formation of β-turns, 3(10)-helices, or α-helices.[1][3] This predictable structural propensity can be leveraged when designing crystallization strategies.

  • Pyrrolidine Ring Pucker: Like proline, the five-membered ring of αMePro exhibits puckering (endo/exo), which can influence the overall peptide conformation.[4][5] High-resolution crystallographic data is essential to accurately model this feature.

Understanding these conformational predispositions is paramount for designing successful crystallization experiments and for interpreting the resulting electron density maps.

Crystallization of α-Methylproline Peptides: A Comparative Approach

The journey to a high-resolution crystal structure begins with the challenging yet critical step of obtaining well-ordered crystals. For α-methylproline peptides, their inherent rigidity can be an advantage, but their often-small size and unique chemical properties present specific challenges.

Crystallization Techniques: Vapor Diffusion vs. Microbatch

Two primary methods dominate the crystallization of peptides: vapor diffusion and microbatch. The choice between them depends on the amount of sample available, the desire to screen a wide range of conditions, and the specific kinetics of crystal growth for the peptide .

Method Principle Advantages Disadvantages Best Suited For
Hanging/Sitting Drop Vapor Diffusion A drop containing the peptide and a precipitant solution equilibrates via the vapor phase with a larger reservoir of a more concentrated precipitant solution. This slowly increases the concentration of the peptide and precipitant in the drop, driving it towards supersaturation and crystallization.[1][6]Requires small sample volumes per trial; allows for a gradual approach to supersaturation, which can be beneficial for delicate crystals; widely used and well-understood.[2]The dynamic nature of the experiment makes it difficult to precisely control the final conditions; can be prone to evaporation issues if not sealed properly.Initial screening of a wide range of crystallization conditions, especially when sample is limited.
Microbatch The peptide and precipitant solutions are mixed directly at their final concentrations and sealed, often under oil, to prevent evaporation. Crystallization occurs as the system equilibrates.[1][4]Conditions are precisely defined and constant; can be faster as supersaturation is reached immediately; amenable to high-throughput automation.[4]May require more sample for initial screening as each trial represents a single condition; rapid supersaturation can sometimes lead to amorphous precipitate instead of crystals.Optimization of known crystallization conditions; screening when larger quantities of peptide are available.

Expert Insight: For novel α-methylproline peptides, a dual strategy is often most effective. Begin with a broad sparse-matrix screen using hanging or sitting drop vapor diffusion to identify initial "hits." Subsequently, optimize these conditions using the microbatch method to fine-tune the precipitant and peptide concentrations for the growth of large, single crystals.

Key Parameters for Successful Crystallization

The success of any crystallization experiment hinges on the careful optimization of several key parameters:

  • Peptide Purity: This is non-negotiable. The peptide should be of the highest possible purity, ideally >95%, as impurities can inhibit nucleation and crystal growth.[7][8]

  • Precipitants: Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 400, PEG 3350, PEG 8000) are common and effective precipitants for peptides.[3][9] Salts such as ammonium sulfate or sodium chloride can also be used, either alone or in combination with PEGs.

  • pH: The pH of the crystallization solution influences the charge state of the peptide, which in turn affects its solubility and intermolecular interactions. A thorough screening of pH is crucial.

  • Additives and Co-crystallization: Small molecules, ions, or "co-crystallants" can sometimes stabilize the peptide conformation and promote crystal contacts.[5][10] For α-methylproline peptides, exploring additives that can interact with the constrained backbone or side chains may prove fruitful.

Experimental Workflow: From Purified Peptide to Diffraction-Quality Crystals

The following provides a detailed, step-by-step methodology for the crystallization of a model α-methylproline-containing peptide.

Crystallization Workflow cluster_prep Peptide Preparation cluster_screen Crystallization Screening cluster_opt Optimization Peptide_Synthesis Peptide Synthesis & Purification (>95%) Concentration Concentration Determination Peptide_Synthesis->Concentration Solubility Solubility Screening Concentration->Solubility Sparse_Matrix Sparse Matrix Screen (Vapor Diffusion) Solubility->Sparse_Matrix Incubation Incubation (Controlled Temperature) Sparse_Matrix->Incubation Inspection Microscopic Inspection Incubation->Inspection Grid_Screen Grid Screen (Microbatch or Vapor Diffusion) Inspection->Grid_Screen Initial Hit Seeding Micro/Macro Seeding Grid_Screen->Seeding Harvesting Crystal Harvesting Seeding->Harvesting

Caption: A generalized workflow for the crystallization of α-methylproline peptides.

Step-by-Step Protocol:

  • Peptide Preparation and Characterization:

    • Synthesize and purify the α-methylproline-containing peptide to >95% purity, as confirmed by HPLC and mass spectrometry.

    • Accurately determine the peptide concentration using a reliable method such as UV absorbance at 280 nm (if aromatic residues are present) or a colorimetric assay (e.g., BCA).

    • Perform a preliminary solubility screen to determine the appropriate concentration range for crystallization trials (typically 5-20 mg/mL).

  • Initial Crystallization Screening (Vapor Diffusion):

    • Utilize commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen™, Index™, PEG/Ion™) to rapidly evaluate a wide range of precipitants, salts, and pH values.

    • Set up hanging or sitting drops by mixing the peptide solution with the screen solution in a 1:1 ratio (e.g., 1 µL peptide + 1 µL screen solution).

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth regularly over several weeks.

  • Optimization of Crystallization Conditions:

    • Once initial "hits" (conditions that produce crystals or promising precipitate) are identified, perform optimization screens.

    • Create a grid screen around the hit condition, systematically varying the precipitant concentration and pH. The microbatch method is often ideal for this stage due to the precise control over conditions.

    • If crystals are small or of poor quality, consider microseeding or macroseeding, where a small crystal from a previous experiment is introduced into a new, equilibrated drop to promote the growth of larger, single crystals.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the best-looking crystals using a cryo-loop.

    • To prevent damage from ice crystal formation during data collection at cryogenic temperatures, the crystal must be cryo-protected. This is typically achieved by briefly soaking the crystal in a solution containing a cryoprotectant.

    • Common cryoprotectants include glycerol, ethylene glycol, or a higher concentration of the precipitant (e.g., PEG) used for crystallization.[5][11] The cryoprotectant should be added to the mother liquor to avoid osmotic shock to the crystal.

Data Collection and Processing: Capturing the Diffraction Pattern

Once a suitable crystal is obtained and cryo-protected, the next step is to collect X-ray diffraction data.

Data_Collection_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing Mounting Mount Crystal on Goniometer Screening Diffraction Screening Mounting->Screening Strategy Data Collection Strategy Screening->Strategy Collection Full Data Set Collection Strategy->Collection Integration Integration Collection->Integration Scaling Scaling & Merging Integration->Scaling Data_Quality Data Quality Assessment Scaling->Data_Quality

Caption: Workflow for X-ray diffraction data collection and processing.

Key Considerations for Data Collection:

  • X-ray Source: While in-house X-ray sources can be sufficient for well-diffracting crystals, synchrotron radiation is often preferred for small or weakly diffracting peptide crystals due to its high intensity and tunability.

  • Data Collection Strategy: The goal is to collect a complete and redundant dataset. This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images. The total rotation range and the oscillation angle per image need to be optimized based on the crystal's unit cell and symmetry.[12]

  • Resolution: The level of detail in the final structure is determined by the resolution of the diffraction data. For small peptides, aiming for the highest possible resolution (ideally better than 1.5 Å) is crucial for accurately modeling the peptide backbone, side chains, and any solvent molecules.[3]

Solving the Phase Problem: From Diffraction to Electron Density

A major hurdle in X-ray crystallography is the "phase problem": the phases of the diffracted X-rays are lost during the experiment, yet they are essential for calculating the electron density map.[13][14] Several methods can be employed to solve this problem for α-methylproline peptides.

Phasing Method Principle Requirements Applicability to αMePro Peptides
Direct Methods Utilizes statistical relationships between the phases of strong reflections to directly calculate the phases.[9]High-resolution diffraction data (typically < 1.2 Å).Highly applicable if the crystals diffract to high resolution, which is often achievable for small, well-ordered peptide crystals.
Molecular Replacement (MR) Uses a known, structurally similar model to approximate the initial phases.[15][16][17]A homologous structure with sufficient sequence and structural similarity.Can be used if the structure of a similar α-methylproline peptide is already known. Theoretical models can also be attempted, but their success depends on their accuracy.
Experimental Phasing (SAD/MAD) Involves introducing heavy atoms into the crystal and using their anomalous scattering signal to determine the phases.[13]Incorporation of a heavy atom (e.g., selenium, bromine, iodine) into the peptide.[1]The most robust method for determining the structure of a novel α-methylproline peptide de novo. This can be achieved by synthesizing the peptide with a heavy-atom-containing amino acid analog.

Expert Recommendation: For novel α-methylproline peptide structures, the most reliable approach is Single-wavelength Anomalous Diffraction (SAD) phasing. This involves incorporating an amino acid containing a heavy atom (e.g., p-iodophenylalanine) into the peptide sequence during synthesis. The anomalous signal from the heavy atom provides the necessary phase information to solve the structure.[13]

Structure Refinement and Validation: Ensuring a High-Quality Model

Once an initial electron density map is obtained, a model of the peptide is built into the density and then refined to improve its fit with the experimental data.

Refinement and Validation Workflow:

  • Initial Model Building: An initial model is built into the electron density map using software such as Coot.

  • Iterative Refinement: The model is refined using programs like REFMAC or PHENIX.[18][19] This process involves multiple cycles of adjusting the atomic coordinates and B-factors (which account for atomic motion) to minimize the difference between the observed and calculated diffraction data.

  • Validation: The quality of the final model is assessed using several criteria:[3][12][20][21]

    • R-work and R-free: These values measure the agreement between the model and the experimental data. Lower values indicate a better fit.

    • Ramachandran Plot: This plot assesses the stereochemical quality of the peptide backbone by analyzing the φ and ψ torsion angles.

    • Bond Lengths and Angles: These should conform to standard values for peptides.

    • Electron Density Fit: The model should be well-supported by the electron density map.

Conclusion

The X-ray crystallography of α-methylproline-containing peptides, while following the general principles of macromolecular crystallography, presents a unique set of challenges and opportunities. The inherent conformational rigidity of these peptides can be a significant advantage in achieving crystallization. A successful structural determination relies on a systematic approach that begins with high-purity peptide, explores a diverse range of crystallization conditions, employs appropriate phasing strategies (with a strong recommendation for experimental phasing for novel structures), and culminates in rigorous refinement and validation. The resulting high-resolution structures provide unparalleled insights into the conformational effects of α-methylproline, guiding the design of next-generation peptide-based therapeutics and research tools.

References

  • Chayen, N. E., Shaw Stewart, P. D., & Baldock, P. (1994). A comparison of microbatch and vapor diffusion for initial screening of crystallization conditions. Acta Crystallographica Section D: Biological Crystallography, 50(4), 456-458.
  • Baldock, P., Mills, A., & Shaw Stewart, P. D. (1996). A comparison of microbatch and vapour diffusion for initial screening of crystallization conditions. Journal of Crystal Growth, 168(1-4), 170-174.
  • McPherson, A. (2014). Introduction to protein crystallization. Methods in Molecular Biology, 1140, 1-12.
  • Dauter, Z., & Dauter, M. (2010). A newcomer's guide to peptide crystallography. Peptide Science, 94(6), 735-748.
  • Hou, H., Wang, B., Hu, S. Y., Liu, Y., & Yin, D. C. (2017). A comparative study on the diffraction quality of protein crystals obtained using the cross-diffusion microbatch and sitting-drop vapor diffusion methods.
  • Rupp, B., & Parkin, S. (2017). Validation of Protein-Ligand Crystal Structure Models: Small Molecule and Peptide Ligands. Methods in Molecular Biology, 1607, 567–606.
  • Chayen, N. E. (2019). Choosing the Method of Crystallization to Obtain Optimal Results. Crystals, 9(2), 106.
  • Read, R. J., & Karplus, P. A. (2015).
  • Tedesco, E., Harris, K. D. M., Johnston, R. L., Turner, G. W., Raja, K. M. P., & Balaram, P. (2001). Ab initio structure determination of a peptide β-turn from powder X-ray diffraction data.
  • Kramer, R. Z., Vitagliano, L., Bella, J., Berisio, R., Mazzarella, L., & Brodsky, B. (1998). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). Journal of Molecular Biology, 280(4), 623-638.
  • Hauptman, H. A. (1997). Phasing methods for protein crystallography. Current Opinion in Structural Biology, 7(5), 672-680.
  • APC. (2024, September 18). Peptide Crystallization: Techniques, Challenges, and Solutions. APC Ltd.
  • Cambrex. (n.d.).
  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 3), 249–265.
  • Bibby, J., & Keegan, R. M. (2019). Molecular replacement using structure predictions from databases. Acta Crystallographica Section D: Structural Biology, 75(Pt 12), 1069–1081.
  • Moretto, A., Terrenzani, F., Crisma, M., Formaggio, F., Kaptein, B., Broxterman, Q. B., & Toniolo, C. (2008). C(alpha)-methyl proline: a unique example of split personality. Biopolymers, 89(5), 465–470.
  • Tremayne, M. (2004). Direct Space Structure Solution Applications. Journal of Research of the National Institute of Standards and Technology, 109(1), 49–63.
  • Givaja, G., Leissing, T., & Schofield, C. J. (2020). Use of cyclic peptides to induce crystallization: case study with prolyl hydroxylase domain 2. Scientific Reports, 10(1), 21950.
  • Qian, B., Raman, S., Das, R., Bradley, P., McCoy, A. J., Read, R. J., & Baker, D. (2007). High-resolution structure prediction and the crystallographic phase problem.
  • Creative Biostructure. (n.d.). Peptide Crystallization.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155.
  • Evans, P. R. (2010). Molecular Replacement Guide.
  • Schnitzer, T., Trapp, N., & Wennemers, H. (2023). Crystal structure analysis of N-acetylated proline and ring size analogs. Journal of Peptide Science, 29(2), e3463.
  • Read, R. J. (2001). An introduction to molecular replacement. Acta Crystallographica Section D: Biological Crystallography, 57(Pt 10), 1373–1382.
  • Feig, M., & Mirjalili, V. (2019). Methods for the Refinement of Protein Structure 3D Models. International Journal of Molecular Sciences, 20(9), 2296.
  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
  • Qian, B., Raman, S., Das, R., Bradley, P., McCoy, A. J., Read, R. J., & Baker, D. (2007). High-resolution refinement of protein structures.
  • Chodera, J. D., & Dill, K. A. (2006). Folding Very Short Peptides Using Molecular Dynamics.
  • van Raaij, M. J. (2012). Can anybody suggest model building tools for molecular replacement?
  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica. Section D, Biological Crystallography, 56(Pt 3), 249–265.
  • Wlodawer, A., & Dauter, Z. (2017). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 949–960.
  • Sriraman, A., & Myerson, A. S. (2023). Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. Pharmaceutics, 15(4), 1259.
  • Vellieux, F. (2013). When solving a protein structure, is it preferable to have higher resolution or lower R factors?
  • La Manna, S., & Di Natale, C. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Biomolecules, 9(10), 573.
  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). cis-trans Peptide-Bond Isomerization in α-Methylproline Derivatives. Helvetica Chimica Acta, 84(12), 3693-3702.
  • WuXi AppTec. (2025, October 10). How to Overcome 9 Key Peptide Drug Development Challenges. WuXi AppTec.
  • Merck. (n.d.).
  • Sigma-Aldrich. (n.d.). α-Methyl-L-proline. MilliporeSigma.
  • Hill, C. P., Anderson, D. H., Wesson, L., DeGrado, W. F., & Eisenberg, D. (1990). Crystal structure of alpha 1: implications for protein design. Science, 249(4968), 543–546.
  • Min, J. H., Yang, H., Ivan, M., Gertler, F., Kaelin, W. G., Jr, & Pavletich, N. P. (2002). Structure of an HIF-1alpha -pVHL complex: hydroxyproline recognition in signaling. Science, 296(5574), 1886–1889.
  • Hampton Research. (n.d.).

Sources

Validation

Validation of Stereochemistry in 4-Methoxy-2-Methylpyrrolidine Synthesis

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Executive Summary The synthesis of 4-methoxy-2-methylpyrrolidine presents a classic stereochemical challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

The synthesis of 4-methoxy-2-methylpyrrolidine presents a classic stereochemical challenge: the presence of two non-adjacent chiral centers (C2 and C4) creates four distinct stereoisomers. In drug development, distinguishing the desired (2S,4R) or (2S,4S) isomer from its diastereomers and enantiomers is critical, as these scaffolds often serve as pharmacophores in nicotinic acetylcholine receptor (nAChR) ligands and antibiotic side chains.

This guide objectively compares the three primary validation methodologies—NMR Spectroscopy (NOE/Coupling Analysis) , Small Molecule X-Ray Diffraction , and Chiral Derivatization (Mosher’s Method) .

The Verdict:

  • For Routine Screening: Use 1D NOE / 2D NOESY NMR . It is non-destructive and rapid but requires careful conformational analysis due to ring flexibility.

  • For IND-Enabling Purity: Use X-Ray Crystallography of the hydrochloride salt. It provides absolute configuration but is resource-intensive.

  • For Enantiomeric Excess (ee) Determination: Use Mosher’s Amide Derivatization or Chiral HPLC.

Part 1: The Stereochemical Challenge

The target molecule contains two stereocenters.[1] The relationship between the C2-methyl and C4-methoxy groups defines the diastereomeric identity (cis vs. trans), while the absolute configuration determines the enantiomeric identity.

IsomerConfigurationRelationship (C2 vs C4)Common Synthetic Origin
A (2S, 4R)TransNatural trans-4-hydroxy-L-proline (Retention)
B (2S, 4S)Cistrans-4-hydroxy-L-proline (Inversion via Mitsunobu)
C (2R, 4S)TransD-Hydroxyproline or racemization of A
D (2R, 4R)CisD-Hydroxyproline or racemization of B

Part 2: Comparative Analysis of Validation Methods

Method 1: NMR Spectroscopy (NOE & -Coupling)

The Workhorse Method

Mechanism: Relies on the Nuclear Overhauser Effect (NOE) to detect through-space interactions (<5 Å) between protons. In pyrrolidines, the ring pucker (envelope conformation) dictates that cis substituents often force ring protons into specific pseudo-axial/equatorial orientations.

  • Pros: Rapid (<1 hour), minimal sample prep, non-destructive.

  • Cons: Pyrrolidine ring flexibility ("ring flipping") can average NOE signals; N-protecting groups (Boc/Cbz) cause rotameric line broadening.

  • Key Differentiator: In the (2S,4S) cis-isomer, H2 and H4 are on the same face, often yielding a measurable NOE enhancement. In the (2S,4R) trans-isomer, they are distant.

Method 2: X-Ray Crystallography

The Gold Standard

Mechanism: Diffraction of X-rays by a crystalline solid to map electron density. Requires converting the amine to a crystalline salt (e.g., HCl, picrate, or tartrate).

  • Pros: Provides absolute configuration (Flack parameter) without ambiguity; defines exact bond lengths/angles.

  • Cons: Requires suitable crystals (can be difficult for oily pyrrolidines); destructive to the crystal; slow turnaround.

  • Key Differentiator: Unambiguous 3D structural solution.

Method 3: Mosher's Amide Derivatization

The Chemical Correlation Method

Mechanism: Reaction of the pyrrolidine nitrogen with chiral


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) chloride. The resulting diastereomeric amides show distinct

and

NMR shifts.
  • Pros: Excellent for determining Enantiomeric Excess (ee); validates absolute stereochemistry via

    
     analysis (Mosher's Model).
    
  • Cons: Requires chemical modification; consumes sample; requires interpretation of complex shielding cones.

Part 3: Decision Matrix & Workflows

Visualization: Validation Decision Tree

ValidationLogic Start Start: Isolated 4-methoxy-2-methylpyrrolidine IsSolid Is the product (or salt) a crystalline solid? Start->IsSolid XRay Method A: X-Ray Crystallography (Absolute Configuration) IsSolid->XRay Yes NMR_Check Method B: 1H NMR Analysis (NOE & Coupling) IsSolid->NMR_Check No (Oil) Result Validated Stereochemistry XRay->Result Ambiguous Are NOE signals ambiguous due to ring flip? NMR_Check->Ambiguous Derivatize Method C: Derivatize with (R)- and (S)-MTPA-Cl Ambiguous->Derivatize Yes Ambiguous->Result No (Clear NOE) Moshers Analyze 19F/1H NMR (Mosher's Model) Derivatize->Moshers Moshers->Result

Caption: Decision matrix for selecting the appropriate stereochemical validation method based on physical state and spectral clarity.

Part 4: Detailed Experimental Protocols

Protocol A: NMR Assignment of cis vs trans

Objective: Distinguish (2S,4S) from (2S,4R) using NOE.

  • Sample Prep: Dissolve ~10 mg of the free base or neutralized salt in 0.6 mL

    
     or 
    
    
    
    (Benzene-
    
    
    often provides better separation of ring protons).
  • Acquisition:

    • Run a standard 1H spectrum.

    • Run a 1D-NOESY (selective excitation) targeting the C2-Methyl doublet or the C2-Methine proton.

    • Alternative: Run a 2D-NOESY with a mixing time of 500-800 ms.

  • Analysis (The "Envelope" Logic):

    • Trans-isomer ((2S,4R)): The C2-Me and C4-OMe groups prefer a pseudo-equatorial orientation to minimize steric strain. H2 and H4 will be on opposite faces of the ring.

      • Signal: NOE observed between H2 and H4 is weak or absent .

      • Signal: Strong NOE between C2-Me and H4 (if H4 is pseudo-axial).

    • Cis-isomer ((2S,4S)): H2 and H4 are on the same face.

      • Signal:Strong NOE correlation between H2 and H4.

Protocol B: X-Ray Crystallography of the HCl Salt

Objective: Absolute configuration determination.

  • Salt Formation: Dissolve the amine (50 mg) in diethyl ether (2 mL). Add 2M HCl in ether (1.1 eq) dropwise.

  • Crystallization: The precipitate is often hygroscopic. Redissolve in a minimum amount of hot ethanol/isopropanol and add diethyl ether until turbid. Store at 4°C.

    • Tip: If the HCl salt is an oil, try the Picrate salt (using picric acid) or 3,5-dinitrobenzoate , which crystallize more readily.

  • Data Collection: Submit for Single Crystal XRD. A Flack parameter near 0.0 confirms the absolute stereochemistry; near 1.0 indicates the inverted enantiomer.

Protocol C: Synthesis Route Tracking

Context: Validation often begins with the synthesis. Using the "Chiral Pool" (Hydroxyproline) is the most reliable method to ensure optical purity.

SynthesisFlow Hyp Trans-4-Hydroxy-L-Proline (2S, 4R) Step1 1. N-Boc Protection 2. Methylation (NaH, MeI) Hyp->Step1 Mitsunobu Mitsunobu Reaction (Inversion at C4) Hyp->Mitsunobu Inter1 (2S, 4R)-4-Methoxy Intermediate Step1->Inter1 Step2 Reduction of COOH to Methyl (BH3 / LiAlH4) Inter1->Step2 Product Product A: (2S, 4R)-4-methoxy-2-methylpyrrolidine (Retention) Step2->Product Mitsunobu->Step1 ProductB Product B: (2S, 4S)-4-methoxy-2-methylpyrrolidine (Cis) Mitsunobu->ProductB Via modified route

Caption: Synthetic flow showing how starting material selection dictates product stereochemistry.

Part 5: Data Interpretation Guide

When analyzing your NMR data, use this reference table to correlate coupling constants (


) and NOE signals with the specific isomer.
Feature(2S, 4R) - Trans (2S, 4S) - Cis
H2 - H4 NOE Weak / None Strong
C2-Me - H4 NOE StrongWeak
H3a/H3b Splitting Distinct geminal protons with large

Often overlapping or smaller

C13 Shift (C2-Me) Typically ~18-20 ppmTypically ~15-17 ppm (Shielded by C4-OMe)
Conformation Substituents pseudo-equatorialSubstituents mixed (steric clash)

Note on References: The chemical shifts provided are approximate and solvent-dependent (


). Always compare against a known standard or the diastereomeric mixture if possible.

References

  • Blanco, M.-J., & Paleo, M. R. (2002). "Stereoselective synthesis of 4-substituted prolines." Current Organic Chemistry.

    • Context: definitive review on synthesizing 4-substituted pyrrolidines
  • Luo, Y., et al. (2018). "Conformational Analysis of 2,4-Disubstituted Pyrrolidines." Journal of Organic Chemistry.

    • Context: Provides the Karplus relationships and NOE d
  • Dale, J. A., & Mosher, H. S. (1973). "Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters." Journal of the American Chemical Society.[2]

    • Context: The foundational text for using Mosher's amides to determine absolute configur
  • Brown, L. L., et al. (2002). "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues." Journal of Medicinal Chemistry.

    • Context: Specific synthesis and characterization of 2-methyl-4-functionalized pyrrolidines.

Sources

Comparative

A Researcher's Guide to Proline Conformation: Comparative Analysis of 4-methoxy-2-methylproline using NOE NMR

In the landscape of drug discovery and peptide science, the conformational predispositions of proline and its analogs are of paramount importance. The unique cyclic structure of proline imposes significant constraints on...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and peptide science, the conformational predispositions of proline and its analogs are of paramount importance. The unique cyclic structure of proline imposes significant constraints on the peptide backbone, influencing protein folding, stability, and molecular recognition events.[1][2] The substitution on the pyrrolidine ring, as in 4-methoxy-2-methylproline, introduces additional steric and stereoelectronic effects that further modulate its conformational equilibrium.[1] This guide provides an in-depth comparison of the conformational preferences of 4-methoxy-2-methylproline, leveraging the power of Nuclear Overhauser Effect (NOE) NMR spectroscopy to elucidate its three-dimensional structure in solution.

The Significance of Proline Ring Pucker

The proline ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (UP) and Cγ-exo (DOWN).[3][4] This nomenclature describes the position of the Cγ atom relative to the plane defined by the other four ring atoms, either on the same side as the carboxyl group (endo) or on the opposite side (exo).[3] The ring pucker is intrinsically linked to the preceding peptide bond's cis/trans isomerization and the backbone dihedral angles (φ and ψ), thereby dictating the local peptide architecture.[1][3] Substituents on the proline ring can significantly influence the preference for one pucker over the other.[1][5] For instance, electron-withdrawing groups at the 4-position, such as in 4-fluoroproline, can favor the exo pucker.[6][7]

The introduction of a methyl group at the 2-position and a methoxy group at the 4-position in 4-methoxy-2-methylproline creates a complex interplay of steric and electronic effects that warrants a detailed conformational analysis.

Elucidating Conformation with NOE NMR

The Nuclear Overhauser Effect (NOE) is a powerful NMR phenomenon that allows for the determination of through-space proximities between protons, typically within a 5 Å radius.[8][9] The strength of the NOE is inversely proportional to the sixth power of the distance between the interacting protons (I ∝ 1/r⁶).[10] This relationship makes NOE-based techniques, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), invaluable for defining the three-dimensional structure of molecules in solution.[9][11][12]

By analyzing the cross-peaks in a NOESY spectrum, which correspond to protons that are close in space, we can deduce the conformational preferences of the proline ring.[12]

The following protocol outlines the key steps for acquiring and interpreting NOESY data for the conformational analysis of 4-methoxy-2-methylproline.

Caption: A streamlined workflow for NOE NMR-based conformational analysis.

Interpreting NOE Data for Proline Ring Pucker

The key to distinguishing between the endo and exo puckers of the 4-methoxy-2-methylproline ring lies in identifying specific NOE correlations. The distances between the protons on the pyrrolidine ring change significantly with the ring pucker.

Caption: Conformational equilibrium between Cγ-endo and Cγ-exo ring puckers of a substituted proline.

Table 1: Expected Key NOE Correlations for 4-methoxy-2-methylproline Conformations

Proton PairExpected NOE Intensity (endo pucker)Expected NOE Intensity (exo pucker)Rationale
Hα – Hδ(cis)StrongWeakIn the endo pucker, these protons are pseudo-axial and closer in space.
Hα – Hβ(trans)WeakStrongThe exo pucker brings the pseudo-axial Hα and pseudo-equatorial Hβ closer.
Hβ(cis) – HγStrongWeakThese protons are in close proximity in the endo conformation.
Hγ – Hδ(trans)WeakStrongThe exo pucker reduces the distance between these two protons.
OCH₃ – HγVariableVariableDepends on the relative orientation of the methoxy group.
CH₃ – HαVariableVariableProvides information on the orientation of the 2-methyl group.

Note: The actual observed NOE intensities will be a population-weighted average if the ring is in fast exchange between the two conformations on the NMR timescale.[13]

Comparative Analysis: 4-methoxy-2-methylproline vs. Other Proline Analogs

The conformational preferences of 4-methoxy-2-methylproline can be better understood by comparing it to unsubstituted proline and other 4-substituted analogs.

Table 2: Comparison of Conformational Preferences of Proline Analogs

Proline AnalogPredominant Ring PuckerKey Influencing FactorsImpact on Peptide Structure
ProlineEndo (in many contexts)Minimization of steric clashesPromotes polyproline II (PPII) helices.[1]
4(R)-Hydroxyproline (Hyp)ExoStereoelectronic effects (gauche effect)Stabilizes the collagen triple helix.[1]
4(S)-Fluoroproline (flp)EndoStrong stereoelectronic effectsCan destabilize collagen-like structures.[14]
4-Methoxyproline (Mop)Exo (for 4R)Stereoelectronic effects of the methoxy groupCan stabilize the collagen triple helix.[1]
2-Methylproline (2-MePro)Up-puckered (endo-like)Steric hindrance from the methyl groupIncreases the population of the trans-amide bond and stabilizes β-turns.
4-methoxy-2-methylproline To be determined by NOE data Combination of steric (2-Me) and stereoelectronic (4-OMe) effects Expected to significantly bias the ring pucker and influence local peptide conformation.

The 2-methyl group in 4-methoxy-2-methylproline is expected to introduce significant steric strain, which could favor a specific ring pucker to alleviate this. The 4-methoxy group, depending on its stereochemistry (R or S), will exert a stereoelectronic influence.[1][14] The interplay of these two substituents will ultimately determine the dominant conformation in solution.

Conclusion

NOE NMR spectroscopy provides an indispensable toolkit for the detailed conformational analysis of complex amino acid derivatives like 4-methoxy-2-methylproline. By carefully acquiring and interpreting NOESY data, researchers can gain critical insights into the preferred ring pucker and its implications for peptide and protein structure. This knowledge is vital for the rational design of peptidomimetics, the development of novel therapeutics, and a deeper understanding of protein folding and function. The comparative data presented here serves as a foundational guide for scientists embarking on the structural elucidation of proline-containing molecules.

References

  • The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Proton magnetic resonance spectra, configuration, and conformation of 4-substituted prolines | Australian Journal of Chemistry | ConnectSci. (n.d.). Retrieved March 7, 2026, from [Link]

  • Determination of the conformations of bound peptides using NMR-transferred nOe techniques - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • TUTORIAL: 2D NOESY EXPERIMENT - IMSERC. (n.d.). Retrieved March 7, 2026, from [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society. (n.d.). Retrieved March 7, 2026, from [Link]

  • NOESY and ROESY. (2018, August 8). Retrieved March 7, 2026, from [Link]

  • 7.3 2D Gradient NOESY Experiment. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. (n.d.). Retrieved March 7, 2026, from [Link]

  • Conformational landscape of substituted prolines - PMC - NIH. (2020, January 17). Retrieved March 7, 2026, from [Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines - ResearchGate. (2021, November 9). Retrieved March 7, 2026, from [Link]

  • peptide nmr. (n.d.). Retrieved March 7, 2026, from [Link]

  • NOESY and EXSY. (n.d.). Retrieved March 7, 2026, from [Link]

  • Multiconformational analysis of solution NOE data for the Ac-(L)proline-(D)alanine-NHMe dipeptide in a nonprotic solvent - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • eNOE protocol for NUS. The steps for applying NUS for the measurement... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Exchange-transferred NOE spectroscopy and bound ligand structure determination - Purdue University. (n.d.). Retrieved March 7, 2026, from [Link]

  • Structure determination of a 20 amino acid peptide by NMR Getting started on the assignment problem:. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 7, 2026, from [Link]

  • Reference-free NOE NMR analysis - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Organic & Biomolecular Chemistry - CNR-IRIS. (2022, July 14). Retrieved March 7, 2026, from [Link]

  • Proline conformational equilibria. a) Proline exo and endo ring... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ring Pucker Control in β-Prolines. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ring Pucker Control in β-Prolines - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - Raines Lab. (2016, January 12). Retrieved March 7, 2026, from [Link]

  • Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

  • A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to the Chromatographic Resolution of 4-Methoxy-2-Methylproline Isomers

In the landscape of contemporary drug discovery and development, the stereochemical identity of a molecule is not a mere detail but a critical determinant of its pharmacological and toxicological profile. The selective s...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and development, the stereochemical identity of a molecule is not a mere detail but a critical determinant of its pharmacological and toxicological profile. The selective synthesis and analysis of stereoisomers are therefore paramount. This guide provides an in-depth technical comparison of methodologies for the chromatographic resolution of 4-methoxy-2-methylproline isomers, a substituted amino acid analog of significant interest in medicinal chemistry. As this molecule possesses two stereocenters, it can exist as four distinct stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The ability to separate and quantify these isomers is crucial for ensuring the efficacy and safety of potential drug candidates.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical aspects of separating these challenging isomers. We will delve into a comparative analysis of leading chiral stationary phases (CSPs), provide detailed experimental protocols, and explain the scientific rationale behind the methodological choices.

The Stereochemical Challenge: Understanding the Isomers

The 4-methoxy-2-methylproline molecule has two chiral centers at the C2 and C4 positions of the pyrrolidine ring. This gives rise to two pairs of enantiomers, which are also diastereomers of each other. The cis and trans nomenclature refers to the relative orientation of the methyl group at C2 and the methoxy group at C4.

cluster_0 cis Isomers cluster_1 trans Isomers a (2S,4S)-4-methoxy-2-methylproline b (2R,4R)-4-methoxy-2-methylproline a->b Enantiomers c (2S,4R)-4-methoxy-2-methylproline a->c Diastereomers d (2R,4S)-4-methoxy-2-methylproline a->d Diastereomers b->c Diastereomers b->d Diastereomers c->d Enantiomers

Figure 1: Stereoisomers of 4-methoxy-2-methylproline.

The primary analytical challenge lies in developing a single chromatographic method capable of resolving all four stereoisomers. Typically, diastereomers can be separated on achiral stationary phases due to their different physical properties. However, the separation of enantiomers necessitates the use of a chiral environment, most commonly provided by a chiral stationary phase (CSP).

Comparative Analysis of Chiral Stationary Phases

The most successful and widely adopted CSPs for the separation of proline derivatives are polysaccharide-based.[1] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Chiral Stationary PhaseChiral SelectorKey Characteristics & Typical Applications
Chiralpak® AD-H / IA Amylose tris(3,5-dimethylphenylcarbamate)Excellent for a wide range of racemates. The immobilized version (IA) offers greater solvent compatibility. Often a first-choice for screening proline derivatives.[1]
Chiralcel® OD-H / IB Cellulose tris(3,5-dimethylphenylcarbamate)Complementary selectivity to the AD series. The immobilized version (IB) allows for the use of a broader range of solvents.[2]
Chiralpak® IC Cellulose tris(3,5-dichlorophenylcarbamate)Provides unique selectivity, particularly for compounds with aromatic rings and halogenated substituents.
Zwitterionic CSPs e.g., CHIRALPAK® ZWIX(+)Incorporate both anion- and cation-exchange groups, making them suitable for the separation of underivatized amino acids.[3]

For the separation of 4-methoxy-2-methylproline isomers, polysaccharide-based CSPs, particularly the amylose-based Chiralpak® AD-H and its immobilized counterpart, Chiralpak® IA, represent the most promising starting points. The presence of both a hydrogen bond acceptor (methoxy group) and a hydrogen bond donor (amine) in the analyte, along with its rigid cyclic structure, makes it an ideal candidate for interaction with the carbamate derivatives on these CSPs.

Experimental Protocols and Method Development

The following protocols are designed as a starting point for the method development process. Optimization will likely be required to achieve baseline separation of all four isomers.

Protocol 1: Normal Phase HPLC Screening

Normal phase chromatography often provides superior selectivity for chiral separations on polysaccharide-based CSPs.

start Prepare Sample (in mobile phase) column Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralpak IA (250 x 4.6 mm, 5 µm) start->column mobile_phase Mobile Phase: Hexane/Ethanol (90:10 v/v) + 0.1% Trifluoroacetic Acid (TFA) column->mobile_phase conditions Flow Rate: 1.0 mL/min Temperature: 25°C Detection: UV at 210 nm mobile_phase->conditions analysis Inject and Analyze conditions->analysis optimization Optimize: - Alcohol modifier (Ethanol vs. Isopropanol) - Modifier percentage - Additive (TFA vs. DEA for basic form) analysis->optimization optimization->column Iterate

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid. As a trusted partner in your research and development endeavors, we are commit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid. As a trusted partner in your research and development endeavors, we are committed to providing essential safety information that extends beyond the product lifecycle. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid was not available at the time of writing. The following guidance is based on the safety data of structurally related pyrrolidine derivatives and established best practices for laboratory chemical waste management.[1][2][3][4][5][6] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.[1]

Hazard Assessment and Core Principles of Chemical Waste Management

Understanding the potential hazards of 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid is the foundation of its safe disposal. Based on data from analogous compounds, it should be handled as a hazardous substance.[4][5][6] The primary goals of proper chemical waste disposal are to protect laboratory personnel, prevent environmental contamination, and adhere to regulatory standards set by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8][9][10][11]

The guiding principle for laboratory waste is the prevention of its generation in the first place, followed by reuse, recycling, and finally, proper disposal.[12][13] All chemical waste must be tracked from its point of generation to its final disposal.[14]

Personal Protective Equipment (PPE) and Spill Management

Prior to handling 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid for disposal, it is crucial to be equipped with the appropriate PPE and a clear plan for spill management.

Recommended Personal Protective Equipment

The following table summarizes the essential PPE for handling this chemical waste.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.[1][2]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.[1][2]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust or aerosols.[6][15]
Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Evacuate non-essential personnel from the immediate area and inform your laboratory supervisor and EHS department.

  • Containment : For minor spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[1][15]

  • Cleanup : Wearing appropriate PPE, carefully sweep up the absorbed material and place it into a designated hazardous waste container.[2][6]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[1]

  • Ventilation : Ensure the area is well-ventilated during and after the cleanup process.

Step-by-Step Disposal Protocol

The disposal of 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid must be conducted in a systematic and compliant manner. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][9]

Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[10][16]

  • Collect all waste containing 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid, including contaminated consumables like pipette tips, gloves, and paper towels, in a dedicated and clearly labeled waste container.[1]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[16]

Container Management

The integrity and labeling of the waste container are paramount for safety and compliance.[10]

  • Container Selection : Use a chemically compatible container, preferably plastic over glass to minimize breakage risks, with a secure, leak-proof lid.[9][16]

  • Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Methoxy-2-methylpyrrolidine-2-carboxylic acid".[1][9] The label should also include the date of waste generation and the name of the principal investigator or laboratory.[9]

  • Storage : Store the sealed waste container in a designated satellite accumulation area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[10][14] The storage area must be well-ventilated.[15]

Final Disposal

The final step involves the transfer of the hazardous waste to a licensed disposal facility.

  • EHS Coordination : Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal contractor.[1][9]

  • Documentation : Ensure all necessary paperwork, such as hazardous waste tags or manifests, is completed accurately and submitted to EHS.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid.

DisposalWorkflow Disposal Workflow for 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid cluster_spill Emergency Procedure A Waste Generation (e.g., unused chemical, contaminated consumables) B Hazard Assessment (Consult SDS of similar compounds, institutional guidelines) A->B C Segregate Waste (Dedicated container for this chemical) B->C D Select & Label Container ('Hazardous Waste', full chemical name, date) C->D E Store in Satellite Accumulation Area (SAA) (Secure, ventilated, near point of generation) D->E H Contact EHS for Pickup (Complete required documentation) E->H F Spill Occurs G Follow Spill Cleanup Protocol (Evacuate, contain, clean, decontaminate) F->G G->C Dispose of cleanup materials as hazardous waste I Professional Disposal (Licensed hazardous waste contractor) H->I

Caption: Decision workflow for the safe disposal of 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid.

Regulatory Framework and Institutional Responsibility

The disposal of hazardous chemicals is strictly regulated. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for the management of hazardous waste.[9][10] OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and disposal of chemicals.[7][17][18]

Your institution's EHS department is your primary resource for ensuring compliance with these regulations. They are responsible for managing the hazardous waste program, providing training, and coordinating with licensed waste disposal vendors.[9]

References

  • Chemical Waste Management for Labor
  • Properly Managing Chemical Waste in Labor
  • Pyrrolidine - Apollo Scientific.
  • Managing Hazardous Chemical Waste in the Lab.
  • 29 CFR 1910.
  • Essential Guide to the Safe Disposal of 3-(Dodecenyl)pyrrolidine-2,5-dione - Benchchem.
  • The Laboratory Standard | Office of Clinical and Research Safety.
  • SAFETY DATA SHEET (S)-2-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride.
  • A Guide for Laboratories and Industries: Chemical Safety Standards - MSE Supplies.
  • (2R,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride | 1860012-49-2 - Sigma-Aldrich.
  • (2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride | 1860012-51-6 - Sigma-Aldrich.
  • Laboratories - Overview | Occupational Safety and Health Administr
  • 1910.
  • Safety Data Sheet (2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid - Key Organics.
  • How to Dispose of Chemical Waste | Environmental Health and Safety.
  • Management of Waste - Prudent Practices in the Labor
  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison.
  • Safety Data Sheet (2S,4R)-4-Benzylpyrrolidine-2-carboxylic acid - Aaronchem.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste Disposal Guidelines.
  • Safety Data Sheet 2-Methoxy-2-methylpropanoic acid - metasci.
  • Waste, Chemical, and Cleanup Enforcement | US EPA.
  • (2S,5S)-1-((S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carboxylic acid - ECHA CHEM.
  • Working with Hazardous Chemicals - Organic Syntheses.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Proper Handling of Hazardous Waste Guide - EPA.
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University.
  • SAFETY DATA SHEET (S)-(+)-2-(Methoxymethyl)pyrrolidine - Fisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Methyl (2S,4R)

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Handling

Personal Protective Equipment &amp; Handling Guide: 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid

Part 1: Executive Safety Assessment & Identification Crucial Identification Warning: Before handling, you must verify the chemical structure. The name "4-Methoxy-2-methylpyrrolidine-2-carboxylic acid" implies a methyl gr...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment & Identification

Crucial Identification Warning: Before handling, you must verify the chemical structure. The name "4-Methoxy-2-methylpyrrolidine-2-carboxylic acid" implies a methyl group at the alpha-carbon (C2) position.

  • Do NOT confuse with: 4-Methoxy-1-methylpyrrolidine-2-carboxylic acid (N-methyl analog, CAS ~1860012-51-6) or 4-Methoxy-2-methylaniline (m-Cresidine, CAS 102-50-1), the latter being a toxic carcinogen.

  • Status: This compound is likely a Research Chemical (RC) with no fully established toxicological dataset.

  • Default Hazard Classification: Treat as GHS Category 2 Irritant (Skin/Eye) and Category 3 (Respiratory Irritant). Due to the alpha-methyl substitution, metabolic stability may be increased compared to natural prolines, warranting caution regarding potential bioactivity.

Risk Assessment Workflow

The following logic gate determines the safety tier for handling this specific amino acid derivative.

RiskAssessment cluster_warning CRITICAL EXCLUSION Start Identify Compound (4-Methoxy-2-methyl...) CheckCAS Verify CAS/Structure (Exclude Aniline derivatives) Start->CheckCAS Form Physical Form? (Likely Solid/Powder) CheckCAS->Form Confirmed Amino Acid Aniline 4-Methoxy-2-methylaniline (TOXIC/CARCINOGEN) CheckCAS->Aniline If Aromatic Amine RiskTier Assign Risk Tier Universal Precaution (RC) Form->RiskTier Controls Engineering Controls (Fume Hood Required) RiskTier->Controls

Figure 1: Risk Assessment Logic. Note the critical exclusion path for toxic aniline analogs.

Part 2: Personal Protective Equipment (PPE) Matrix

As this is a non-standard amino acid, standard "Universal Precautions" are insufficient. You must employ "Enhanced Contact Precautions" to prevent sensitization or unknown systemic effects.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (US) or EN 166 (EU).Rationale: Pyrrolidine derivatives can be basic. Dust entry into the eye can cause severe irritation or corneal damage due to pH changes (zwitterionic nature). Safety glasses are insufficient for powders.
Dermal (Hand) Double Nitrile Gloving Inner: 4 mil (0.10 mm) Nitrile (Exam grade).Outer: 5-8 mil Nitrile (Long cuff).Rationale: Amino acids generally have low skin permeation, but the methoxy and methyl groups increase lipophilicity. Double gloving ensures zero contact during weighing.
Respiratory N95 / P95 Mask (Minimum)Standard: NIOSH N95 or FFP2.Rationale: Handling fine powders generates invisible aerosols. If working outside a fume hood (not recommended), a half-face respirator with P100 cartridges is mandatory.
Body Lab Coat (Tyvek/Cotton) Spec: High-neck, snap closure.Rationale: Prevent accumulation of dust on street clothes. Tyvek sleeves are recommended if handling >10g quantities.
Part 3: Operational Handling Procedures
1. Receipt & Storage
  • Inspection: Upon receipt, verify the container seal is intact. Check the label for "HCl salt" or "Free Acid". The salt form is generally more stable but hygroscopic.

  • Storage: Store at 2–8°C (Refrigerated) in a desiccator. Alpha-methyl amino acids are sterically hindered and stable, but moisture can cause caking and degradation.

  • Incompatibility: Keep away from strong oxidizing agents (e.g., permanganates) and acid chlorides.

2. Weighing & Transfer Protocol

Goal: Zero dust generation.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Anti-Static Measures: Use an anti-static gun or ionizer bar if the powder is "flyaway."

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is a free acid (potential for trace metal contamination); use PTFE or high-grade stainless steel.

  • Dissolution: Dissolve immediately in the reaction solvent (e.g., Methanol, DMF, DCM) to lock the dust into a liquid phase.

3. Reaction Monitoring (TLC/LCMS)
  • Detection: This compound lacks a strong UV chromophore (unlike the aniline analog). You will likely need Ninhydrin stain (turns yellow/brown for substituted prolines) or CAM stain .

  • LCMS: Monitor for Mass [M+H]+ = ~160.1 (Free Acid) or ~174.1 (Methyl Ester).

Part 4: Emergency Response & Spill Management
Spill Cleanup Logic

In the event of a solid spill (>500 mg), follow this specific workflow to minimize exposure.

SpillResponse Spill Solid Spill Detected Isolate Evacuate Area (3m radius) Post Warning Signs Spill->Isolate PPE Don PPE: Double Gloves, Goggles, N95 Isolate->PPE Contain Cover with Wet Paper Towel (Prevents Dust) PPE->Contain Collect Scoop into HazMat Bag Contain->Collect Clean Wipe Surface with 10% Bleach -> Water Collect->Clean Disposal Label: 'Amino Acid Waste' Contact EHS Clean->Disposal

Figure 2: Solid Spill Response Workflow.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes , lifting upper and lower eyelids. The mechanical abrasion of crystals is as damaging as the chemical irritation.

  • Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol/acetone, as this may increase permeation of the lipophilic methoxy analog.

  • Inhalation: Move to fresh air. If wheezing occurs (unlikely unless large exposure), seek medical attention.

Part 5: Disposal Considerations

Do not dispose of this compound down the drain. As a bioactive-potential intermediate, it must be incinerated.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Organic Intermediate" .

  • Liquid Waste: Dissolve in a combustible solvent (Acetone/Ethanol) and place in the "Non-Halogenated Organic Solvent" waste stream.

  • Destruction Method: High-temperature incineration (>850°C) is the standard method for destroying the pyrrolidine ring structure.

References
  • Sigma-Aldrich. (2R,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride Safety Data Sheet. (Analog Reference). Retrieved March 7, 2026, from

  • PubChem. Proline, 4-methoxy-2-methyl- (Compound Summary). National Library of Medicine. Retrieved March 7, 2026, from

  • Fisher Scientific. Safety Data Sheet: Pyrrolidine Derivatives. (General Class Hazards). Retrieved March 7, 2026, from

  • Thermo Fisher. Handling of Hygroscopic Amino Acid Salts. Technical Bulletin. Retrieved March 7, 2026, from

(Note: Specific CAS numbers for the exact 2-methyl/4-methoxy isomer vary by stereochemistry. The protocols above are based on the "Worst-Case" safety profile for substituted pyrrolidine amino acids.)

Sources

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